molecular formula C25H42N2O3 B035246 m-Nitro-N-octadecylbenzamide CAS No. 109799-65-7

m-Nitro-N-octadecylbenzamide

Cat. No.: B035246
CAS No.: 109799-65-7
M. Wt: 418.6 g/mol
InChI Key: MBGMGVISROGRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Nitro-N-octadecylbenzamide is a sophisticated synthetic amphiphile that integrates a polar nitro-aromatic head group with a long, hydrophobic octadecyl (C18) chain. This unique molecular architecture makes it a valuable tool in biophysical and materials science research, particularly for the study of lipid bilayer membranes and self-assembled systems. Its primary research value lies in its ability to act as a fluorescent probe and a functional group modifier; the electron-withdrawing nitro group adjacent to the amide linkage can influence the electrostatic properties and polarity of the head group, potentially altering membrane permeability, phase transition behavior, and interactions with embedded proteins or other small molecules.

Properties

IUPAC Name

3-nitro-N-octadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGMGVISROGRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149050
Record name N-Octadecyl m-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109799-65-7
Record name N-Octadecyl m-nitrobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109799657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octadecyl m-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties of m-Nitro-N-octadecylbenzamide (CAS No. 109799-65-7), a specialized organic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, established chemical principles, and predictive models to offer a robust profile. We will delve into its physicochemical properties, probable synthetic routes, expected spectroscopic signatures, and safety considerations. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of long-chain N-alkylated nitroaromatic amides.

Introduction: The Structural and Functional Landscape of this compound

This compound is a unique molecule that combines three key functional moieties: a nitroaromatic ring, an amide linkage, and a long alkyl chain. This distinct combination of a polar, electron-withdrawing nitrobenzoyl group and a nonpolar, hydrophobic octadecyl chain imparts amphiphilic character to the molecule, suggesting potential for self-assembly, surface activity, or incorporation into lipid-based delivery systems. The nitro group's position on the benzene ring and the long alkyl chain's influence on solubility and crystallinity are critical determinants of its chemical behavior and potential utility.

The amide bond provides structural rigidity and the capacity for hydrogen bonding, which can influence intermolecular interactions and solid-state packing. The nitro group, a strong electron-withdrawing group, significantly impacts the electronic properties of the aromatic ring and the reactivity of the molecule. The long octadecyl chain, on the other hand, will dominate the compound's physical properties, such as melting point and solubility.[1][2]

This guide will systematically explore the chemical and physical properties of this compound, providing a theoretical and practical framework for its handling and application in a research setting.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following properties are a blend of known data for its constituent parts and predictions based on the behavior of structurally similar molecules, such as other long-chain N-alkyl amides and nitrobenzamides.

General Properties
PropertyValue/PredictionSource/Basis
IUPAC Name 3-Nitro-N-octadecylbenzamideNomenclature Rules
CAS Number 109799-65-7Chemical Abstracts Service
Molecular Formula C₂₅H₄₂N₂O₃
Molecular Weight 418.62 g/mol
Appearance Predicted to be a waxy or crystalline solid, likely pale yellow to off-white.Analogy to nitroaromatics and long-chain amides.[3]
Melting Point Predicted to be in the range of 60-90 °C.The long alkyl chain will significantly influence the melting point. For comparison, octadecanamide has a melting point of 101 °C, while 3-nitrobenzamide melts at 140-143 °C. The combination of these moieties will result in an intermediate melting point.[3][4]
Boiling Point Predicted to be > 400 °C (with decomposition).High molecular weight and strong intermolecular forces suggest a high boiling point. Decomposition is likely at elevated temperatures due to the nitro group.
Solubility Predicted to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in polar protic solvents (e.g., ethanol) and likely insoluble in water.The long hydrophobic octadecyl tail will dominate solubility, making it highly lipophilic.[1]

Synthesis and Purification

A plausible and common method for the synthesis of N-substituted amides is the acylation of a primary amine with an acyl chloride.[5]

Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 3-Nitrobenzoyl chloride Intermediate This compound Reactant1->Intermediate + Reactant2 Octadecylamine Reactant2->Intermediate Byproduct HCl Intermediate->Byproduct Analytical_Workflow Start Synthesized Product Purification Purification (Recrystallization/Chromatography) Start->Purification Characterization Spectroscopic Characterization Purification->Characterization Purity Purity Assessment (Melting Point, TLC) Purification->Purity H_NMR ¹H NMR Characterization->H_NMR C_NMR ¹³C NMR Characterization->C_NMR FTIR FT-IR Characterization->FTIR Final Pure this compound H_NMR->Final C_NMR->Final FTIR->Final Purity->Final

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of m-Nitro-N-octadecylbenzamide, a long-chain aromatic amide. The synthesis is achieved through the Schotten-Baumann reaction, a robust method for amide formation from an acyl chloride and a primary amine. This document offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and comprehensive procedures for purification via recrystallization. Furthermore, it includes a discussion on the characterization of the final product and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights.

Introduction: Significance and Applications

This compound is a molecule of interest due to its unique structure, combining a rigid aromatic core with a long, flexible alkyl chain. This amphiphilic character suggests potential applications in areas such as materials science, as a precursor for surfactants or liquid crystals, and in medicinal chemistry, where the nitroaromatic moiety can be a pharmacophore or a synthetic intermediate for further functionalization. The octadecyl chain imparts significant lipophilicity, a key parameter in drug design influencing membrane permeability and pharmacokinetic profiles.

The synthesis of this compound serves as an excellent case study for the reliable formation of amide bonds, a cornerstone of organic and medicinal chemistry. The methodologies described herein are broadly applicable to the synthesis of a wide range of N-substituted benzamides.

The Synthetic Approach: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently accomplished via the Schotten-Baumann reaction. This classic named reaction, first described in the 1880s by German chemists Carl Schotten and Eugen Baumann, is a method for forming amides from amines and acyl chlorides (or esters from alcohols and acyl chlorides)[1][2][3][4]. The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion[3][4][5].

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The key steps are as follows:

  • Nucleophilic Attack: The primary amine, octadecylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of m-nitrobenzoyl chloride.[3][6][7] This initial attack forms a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[3]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, an excess of the octadecylamine reactant serves this purpose) to yield the final, neutral this compound product and the amine hydrochloride salt.[3][4]

The overall reaction is:

O₂NC₆H₄COCl + C₁₈H₃₇NH₂ → O₂NC₆H₄CONHC₁₈H₃₇ + HCl

The HCl byproduct immediately reacts with another equivalent of octadecylamine:

C₁₈H₃₇NH₂ + HCl → C₁₈H₃₇NH₃⁺Cl⁻

Therefore, a minimum of two equivalents of the amine are theoretically required per equivalent of the acyl chloride. In practice, a slight excess of the amine is often used to ensure the complete consumption of the acyl chloride.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
m-Nitrobenzoyl chloride185.565.00 g0.027Corrosive, moisture-sensitive.[8][9][10]
Octadecylamine269.5114.55 g0.054Corrosive, skin irritant.[11][12][13][14][15]
Dichloromethane (DCM)-150 mL-Anhydrous, used as solvent.
1 M Hydrochloric Acid (HCl)-100 mL-For workup.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-100 mL-For workup.
Brine (Saturated NaCl Solution)-50 mL-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-For drying.
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve octadecylamine (14.55 g, 0.054 mol) in 100 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved.

  • Addition of Acyl Chloride: In a separate, dry beaker, dissolve m-nitrobenzoyl chloride (5.00 g, 0.027 mol) in 50 mL of anhydrous DCM. Slowly add this solution to the stirred octadecylamine solution over a period of 15-20 minutes using a dropping funnel. The reaction is exothermic, and a white precipitate (octadecylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for an additional 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the m-nitrobenzoyl chloride spot.

  • Aqueous Workup:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove excess octadecylamine), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.

    • After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification: Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[16] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[17] For a nonpolar, long-chain amide like this compound, a polar solvent like ethanol or a solvent mixture is often suitable.

Solvent Selection

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] Ethanol, acetone, and acetonitrile are good starting points for the recrystallization of amides.[18] For this compound, ethanol is an effective choice.

Recrystallization Procedure
  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil on a hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[17]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons, the amide N-H proton, and the long alkyl chain protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the octadecyl chain.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling Precautions

  • m-Nitrobenzoyl chloride: Is corrosive and reacts with water.[8][9][10] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Octadecylamine: Is corrosive and can cause skin and eye irritation.[11][12][13][14][15] Handle with appropriate PPE. It is also very toxic to aquatic life.[11][13]

  • Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. All work with DCM should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the Process

Chemical Reaction Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents m-Nitrobenzoyl Chloride + Octadecylamine in DCM reaction Schotten-Baumann Reaction (Stir at RT) reagents->reaction 1. Add Acyl Chloride 2. Stir 1-2h wash_hcl Wash with 1M HCl reaction->wash_hcl wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product recrystallize Recrystallize from Hot Ethanol crude_product->recrystallize cool Cool Slowly & Isolate recrystallize->cool pure_product Pure m-Nitro-N- octadecylbenzamide cool->pure_product Reaction_Mechanism amine Octadecylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride m-Nitrobenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Collapse & Elimination chloride_ion Cl⁻ tetrahedral_intermediate->chloride_ion final_product This compound protonated_amide->final_product Deprotonation amine_hcl Octadecylamine Hydrochloride base Octadecylamine (Base) base->amine_hcl

Caption: Mechanism of the Schotten-Baumann reaction.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and high-yielding process. The procedure is straightforward, and the product can be effectively purified by recrystallization. This technical guide provides a comprehensive framework for the successful execution of this synthesis, grounded in established chemical principles and practical laboratory techniques. The methods described are adaptable for the synthesis of other N-substituted amides, making this a valuable reference for professionals in organic synthesis and drug development.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ChemNoted. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Nitrobenzoyl chloride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Octadecylamine.
  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-.
  • Santa Cruz Biotechnology. (n.d.). Octadecylamine - Material Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). OCTADECYLAMINE CAS NO 124-30-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - Octadecylamine.
  • ChemicalBook. (n.d.). Octadecanamine - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to elucidate the molecular structure and conformational dynamics of m-Nitro-N-octadecylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical techniques with computational modeling to present a robust workflow for characterizing complex amide molecules. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for achieving accurate and reproducible results.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For a molecule like this compound, which possesses a polar aromatic head group and a long nonpolar alkyl tail, understanding its preferred spatial arrangement is crucial for predicting its behavior in various environments, from solution to biological membranes. The presence of the nitro group and the long octadecyl chain introduces specific steric and electronic factors that dictate its conformational landscape.

This guide will detail a systematic approach to unravel these structural nuances, beginning with its fundamental chemical identity and synthesis, followed by an in-depth exploration of its conformational analysis through spectroscopic and computational methods.

Molecular Identity and Synthesis

Before delving into its complex three-dimensional structure, it is essential to establish the fundamental chemical properties of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
CAS Number 109799-65-7[1]
Molecular Formula C25H42N2O3[1]
Molecular Weight 418.61 g/mol [1]
Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction between m-nitrobenzoyl chloride and octadecylamine. The general synthetic route is outlined below.

  • Preparation of m-nitrobenzoyl chloride: m-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) until the reaction is complete, typically indicated by the cessation of gas evolution. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude m-nitrobenzoyl chloride.

  • Amidation Reaction:

    • Octadecylamine is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

    • A stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, is added to the solution to act as a scavenger for the HCl produced during the reaction.

    • The crude m-nitrobenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution of octadecylamine with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

The workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagent1 m-Nitrobenzoic Acid + SOCl₂ intermediate m-Nitrobenzoyl Chloride reagent1->intermediate Reflux product This compound intermediate->product Amidation in DCM reagent2 Octadecylamine + Triethylamine reagent2->product Conformation_Dihedrals cluster_molecule Key Rotational Dihedrals cluster_labels mol m-Nitro-Phenyl-(C=O)-NH-(CH₂)₁₇-CH₃ d1 τ₁ (Amide Bond) d2 τ₂ (Phenyl-Carbonyl) d3 τ₃ (N-Alkyl)

Caption: Key dihedral angles determining the conformation.

Methodologies for Structural Elucidation

A combination of spectroscopic techniques and computational modeling is essential for a thorough conformational analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

  • ¹H NMR: The chemical shifts of the amide proton and the protons on the carbon adjacent to the nitrogen can provide information about the cis/trans isomerism of the amide bond. The observation of two sets of signals for these protons at low temperatures can indicate the presence of both conformers.

  • Dynamic NMR (DNMR): By acquiring spectra at different temperatures, it is possible to study the kinetics of conformational exchange, such as the rotation around the amide bond. [2]The coalescence of signals at higher temperatures allows for the calculation of the rotational energy barrier.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the three-dimensional structure. For example, an NOE between the amide proton and the ortho protons of the phenyl ring would support a specific orientation of the ring.

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., deuterated chloroform or toluene).

  • Acquire a series of ¹H NMR spectra over a range of temperatures, starting from a low temperature where the exchange between cis and trans isomers is slow on the NMR timescale.

  • Identify the signals corresponding to the two conformers.

  • Gradually increase the temperature and record spectra at regular intervals until the signals from the two conformers broaden and coalesce into a single, time-averaged signal.

  • Determine the coalescence temperature (Tc) and the chemical shift difference between the exchanging signals (Δν).

  • Calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

Computational Modeling

Computational chemistry provides invaluable insights into the relative energies of different conformers and the potential energy surfaces for conformational changes.

Density Functional Theory (DFT) Calculations: DFT is a robust method for optimizing molecular geometries and calculating the relative energies of different conformers. [3][4]

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible octadecyl chain.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). [3][4]3. Energy Calculations: Calculate the single-point energies of the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Potential Energy Surface (PES) Scan: To investigate the rotational barrier around the amide bond, perform a relaxed PES scan by systematically varying the corresponding dihedral angle and optimizing the rest of the molecular geometry at each step.

The workflow for the combined experimental and computational analysis is shown below:

Analysis_Workflow cluster_workflow Structural Elucidation Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, DNMR, NOESY) synthesis->nmr dft Computational Modeling (DFT Calculations) synthesis->dft analysis Data Integration & Conformational Model nmr->analysis dft->analysis

Caption: Integrated workflow for conformational analysis.

Conclusion

The elucidation of the molecular structure and conformation of this compound requires a multi-faceted approach that combines chemical synthesis, advanced spectroscopic techniques, and theoretical calculations. By following the protocols outlined in this guide, researchers can gain a detailed understanding of the conformational preferences and dynamic behavior of this complex amphiphilic molecule. This knowledge is fundamental for rationalizing its properties and for its potential applications in materials science and drug development.

References

  • Abraham, R. J., et al. (2025). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]

  • Gleave, R. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Cramer, C. J., & Donor, M. T. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. The Journal of Organic Chemistry, 84(19), 12388-12396. [Link]

  • Cramer, C. J., & Donor, M. T. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. ResearchGate. [Link]

  • Kuvshinova, E. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 578. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of m-Nitro-N-octadecylbenzamide. As a novel compound of interest in various research domains, including drug development, a thorough understanding of its spectral properties is paramount for synthesis confirmation, purity assessment, and quality control. This document synthesizes established spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols, data interpretation strategies, and visual aids are provided to offer a practical and in-depth resource for scientists.

Introduction: The Significance of Spectroscopic Analysis

This compound is an organic molecule featuring a nitro-substituted aromatic ring linked to a long-chain alkyl amide. This unique combination of a polar aromatic moiety and a nonpolar aliphatic chain suggests potential applications in areas such as materials science and pharmacology. Accurate structural confirmation is the bedrock of any scientific investigation into a novel compound. Spectroscopic methods offer a non-destructive and highly detailed insight into the molecular architecture.[1][2]

This guide is structured to provide a logical workflow for the spectroscopic analysis of this compound, moving from the foundational principles to the practical application of data interpretation.

Predicted Spectroscopic Data and Interpretation

Due to the novelty of this compound, publicly available experimental spectra are scarce. However, by analyzing its constituent functional groups—a meta-substituted nitrobenzene ring and an N-octadecyl amide chain—we can confidently predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the octadecyl chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Aromatic-H (ortho to NO₂)~8.6 - 8.8d1HDeshielded due to the electron-withdrawing nitro group.
Aromatic-H (ortho to C=O)~8.2 - 8.4d1HDeshielded by the carbonyl group.
Aromatic-H (para to NO₂)~8.0 - 8.2t1H
Aromatic-H (meta to both)~7.6 - 7.8t1H
Amide N-H~6.5 - 7.5t1HBroad signal, position can vary with solvent and concentration.
Methylene (α to N)~3.4 - 3.6q2HDeshielded by the adjacent nitrogen atom.
Methylene (β to N)~1.6 - 1.8quint2H
Methylene Chain ((CH₂)₁₅)~1.2 - 1.4br s30HOverlapping signals forming a broad singlet.
Terminal Methyl (CH₃)~0.8 - 0.9t3HCharacteristic upfield signal for a terminal methyl group.

Chemical shifts are referenced to TMS in CDCl₃. The interpretation of aromatic signals can be complex due to potential overlapping and second-order effects.[3][4][5]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Insights
Carbonyl (C=O)~165 - 170Characteristic chemical shift for an amide carbonyl.
Aromatic C-NO₂~148 - 150
Aromatic C-C=O~135 - 138
Aromatic C-H~120 - 135Multiple signals expected in this region.
Methylene (α to N)~40 - 45Deshielded by the nitrogen atom.
Methylene Chain ((CH₂)₁₅)~22 - 32Multiple signals in the aliphatic region.
Terminal Methyl (CH₃)~14Characteristic upfield signal.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Predicted Absorption Band (cm⁻¹) Intensity Key Insights
N-H Stretch (Amide)~3300 - 3500MediumIndicates a secondary amide.[6]
C-H Stretch (Aromatic)~3000 - 3100Medium
C-H Stretch (Aliphatic)~2850 - 2960StrongCharacteristic of the long alkyl chain.
C=O Stretch (Amide I)~1630 - 1680StrongConjugation with the aromatic ring lowers the frequency.[6]
N-O Asymmetric Stretch (Nitro)~1500 - 1550StrongCharacteristic for aromatic nitro compounds.[7][8]
N-H Bend (Amide II)~1510 - 1570StrongOften overlaps with the nitro stretch.[6]
N-O Symmetric Stretch (Nitro)~1330 - 1370StrongAnother key indicator of the nitro group.[7][8]

The presence of both strong amide and nitro group absorptions will be the defining characteristic of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak (M⁺) is expected, though it may be weak. The fragmentation will likely be dominated by cleavages at the amide bond and within the alkyl chain.

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺[C₂₅H₄₂N₂O₃]⁺Molecular Ion
[M - C₁₈H₃₇N]⁺[C₇H₄NO₃]⁺α-cleavage at the amide bond, loss of octadecylamine.[9][10]
[M - NO₂]⁺[C₂₅H₄₂N₂O]⁺Loss of the nitro group.
[C₇H₅O]⁺[C₆H₅CO]⁺Benzoyl cation, from cleavage of the amide bond.[9]
Various CₙH₂ₙ₊₁ fragmentsAlkyl fragmentsFragmentation of the octadecyl chain.

The "Nitrogen Rule" applies here; since the molecule has an even number of nitrogen atoms, its molecular weight will be an even number.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use the same sample.

    • Acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal.[2]

Workflow for NMR data acquisition and processing.
FT-IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation : A standard FT-IR spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.[2][11]

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[1][11]

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 50-500).

MS_Fragmentation M This compound [M]⁺ F1 m-Nitrobenzoyl Cation [C₇H₄NO₃]⁺ M->F1 - C₁₈H₃₇N F3 Alkyl Fragments CₙH₂ₙ₊₁ M->F3 - Aromatic Moiety F2 Benzoyl Cation [C₇H₅O]⁺ F1->F2 - NO₂

Key fragmentation pathways for this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its scientific exploration. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR, IR, and Mass Spectrometry data for this compound. By leveraging the well-established spectroscopic signatures of its constituent functional groups, researchers can confidently verify its structure and purity. The provided protocols and interpretative guidance are intended to serve as a valuable resource for chemists and pharmaceutical scientists working with this and structurally related molecules.

References

  • A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers - Benchchem. (n.d.).
  • How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? - Quora. (2018, April 5).
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • de Oliveira, D. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22591-22601.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Forbes, E. J., Morgan, K. J., & Newton, J. (1963). 156. The infrared spectra of some nitro-amides. Journal of the Chemical Society (Resumed), 835.
  • IR: nitro groups. (n.d.).
  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide - Benchchem. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing.
  • Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.).
  • An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs - PubMed. (n.d.).
  • Nitro Groups. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24).
  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

Sources

An In-depth Technical Guide to Determining the Solubility of m-Nitro-N-octadecylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Introduction to m-Nitro-N-octadecylbenzamide and the Importance of Solubility

This compound (CAS No. 109799-65-7) is an organic molecule with a molecular formula of C25H42N2O3 and a molecular weight of 418.61 g/mol [1]. Its structure, characterized by a polar nitrobenzamide head and a long non-polar octadecyl tail, suggests a complex solubility profile.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

  • Formulation Development: Bioavailability, drug delivery mechanisms, and dosage form design.

  • Analytical Chemistry: Choice of solvents for chromatographic analysis.

Understanding how this molecule behaves in different organic solvents is paramount for its successful application in research and development.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] This principle is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of an organic compound:

  • Polarity: The presence of the nitro group and the amide linkage in this compound introduces polarity, while the long octadecyl chain imparts significant non-polar character. The balance between these determines its affinity for polar or non-polar solvents.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.

  • Molecular Size: Larger molecules can be more difficult to solvate.

  • Hydrogen Bonding: The amide group can act as a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are more likely to be miscible.[3][4] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance suggests higher solubility.[5]

Experimental Determination of Solubility

A systematic approach is required to determine the solubility of this compound. The following sections detail a robust experimental workflow.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade) with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for determining solubility.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 analysis1 Withdraw a known volume of the supernatant sep1->analysis1 analysis2 Dilute with a suitable solvent analysis1->analysis2 analysis3 Quantify concentration using a calibrated HPLC or UV-Vis method analysis2->analysis3

Figure 1: Experimental workflow for the equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

  • Sample Processing:

    • After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Quantification:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Data Presentation and Interpretation (Hypothetical Data)

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Hexane0.1< 0.1< 0.0002
Toluene2.45.20.0124
Dichloromethane3.115.80.0377
Ethyl Acetate4.48.90.0213
Acetone5.112.50.0299
Isopropanol3.92.10.0050
Ethanol4.31.50.0036
Methanol5.10.80.0019
N,N-Dimethylformamide (DMF)6.425.30.0604

Note: The data in this table is purely illustrative and intended to demonstrate how experimental results would be presented.

From this hypothetical data, we can infer that this compound exhibits moderate solubility in aromatic and chlorinated solvents (Toluene, Dichloromethane) and polar aprotic solvents (Acetone, DMF), with lower solubility in non-polar (n-Hexane) and polar protic solvents (alcohols). This suggests that while the long alkyl chain favors less polar environments, the polar head group requires a solvent capable of polar interactions. The poor solubility in alcohols could be due to the solvent's strong self-association through hydrogen bonding, which may not be effectively disrupted by the solute.

Advanced Characterization and Predictive Modeling

While experimental determination is the most accurate approach, predictive models can offer valuable insights and accelerate solvent screening.[7][8]

Building a Predictive Model

For a more in-depth understanding, a researcher could:

  • Determine the solubility in a wider range of solvents (at least 15-20) with known Hansen Solubility Parameters.[9][10]

  • Use software to calculate the HSP of this compound by finding the center of a sphere that encompasses all "good" solvents.[4][5]

Figure 2: Conceptual diagram of Hansen Solubility Parameter (HSP) space.

Once the HSP of this compound is determined, the solubility in any other solvent with known HSP can be predicted. This is invaluable for identifying optimal solvents for various applications without exhaustive experimentation. Machine learning models are also emerging as powerful tools for solubility prediction, leveraging large datasets to forecast the solubility of new molecules.[11][12][13]

Conclusion

Determining the solubility of this compound in organic solvents is a multi-faceted task that combines theoretical understanding with rigorous experimental work. This guide has outlined a comprehensive approach, from understanding the physicochemical drivers of solubility to executing a reliable experimental protocol and interpreting the resulting data. By following these principles, researchers can generate the high-quality solubility data necessary to advance their work in drug development and chemical synthesis, ensuring that solvent selection is driven by empirical evidence and scientific rationale.

References

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Common solvents are displayed according to their Hansen solubility... ResearchGate. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • solubility experimental methods.pptx. Slideshare. Available at: [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

  • HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Available at: [Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of m-Nitro-N-octadecylbenzamide. While specific experimental data for this compound is not extensively published, this document establishes a robust investigatory approach based on established principles of thermal analysis for structurally related molecules, including nitroaromatics and long-chain N-alkylamides. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outline methods for kinetic analysis, and propose potential decomposition pathways. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of such compounds for safe handling, formulation, and storage.

Introduction: The Significance of Thermal Stability

This compound is a molecule of interest combining three key structural features: a nitroaromatic ring, an amide linkage, and a long N-alkyl (octadecyl) chain. This unique combination suggests potential applications in diverse fields, from specialty materials to pharmaceutical formulations where the long alkyl chain can impart lipophilicity. The presence of the nitro group, however, raises critical questions about its energetic properties and thermal stability.

Understanding the thermal behavior of a compound is paramount for several reasons:

  • Safety: The exothermic decomposition of nitro compounds can be hazardous, posing risks of runaway reactions or explosions.[1]

  • Processing and Storage: Manufacturing processes such as milling, drying, and formulation often involve thermal stress. Defining the decomposition threshold is essential to prevent degradation.

  • Purity and Shelf-life: Thermal degradation can lead to the formation of impurities, compromising the quality and efficacy of the final product.

This guide provides the scientific logic and actionable protocols to thoroughly characterize the thermal profile of this compound.

Theoretical Assessment of Structural Influences on Thermal Stability

The thermal stability of this compound is governed by the interplay of its constituent functional groups.

  • The Nitroaromatic System: The C-NO₂ bond is typically the weakest link in nitroaromatic compounds and the primary site for initiating thermal decomposition.[2] The decomposition of nitroaromatics is often an auto-catalytic process, where the initial products can accelerate further decomposition.[3] Studies on nitrobenzene have shown that at high temperatures, the primary decomposition pathway involves the homolytic cleavage of the C-NO₂ bond to produce a phenyl radical and nitrogen dioxide (NO₂).[4]

  • The Amide Linkage: Amide bonds are generally characterized by high thermal stability due to resonance stabilization. However, at elevated temperatures, they can undergo pyrolysis.

  • The N-Octadecyl Chain: This long, flexible saturated alkyl chain significantly influences the molecule's physical properties, such as melting point and solubility. While the C-C and C-H bonds are relatively strong, under pyrolytic conditions, the chain can undergo radical-mediated fragmentation.

Based on these features, the initial decomposition event is hypothesized to be the scission of the C-NO₂ bond, as it is energetically the most favorable pathway.[2]

Experimental Methodologies: A Dual-Pronged Approach

A comprehensive thermal analysis relies on complementary techniques. We advocate for the combined use of Thermogravimetric Analysis (TGA) to quantify mass loss and Differential Scanning Calorimetry (DSC) to measure the associated energetic changes.[5][6][7]

Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This is the primary technique for determining the onset temperature of decomposition and the stages of mass loss.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum). Ensure a thin, even layer to facilitate uniform heat transfer.

  • Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.[10]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the final decomposition step (e.g., 600 °C).

  • Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG curve) against temperature. The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline with the tangent of the mass loss curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

  • Small Sample Mass: Minimizes thermal gradients within the sample, ensuring the recorded temperature accurately reflects the sample temperature.

  • Inert Atmosphere: Isolates the thermal decomposition mechanism. Running a comparative experiment in an oxidative atmosphere (air) can reveal susceptibility to oxidation.[10]

  • Linear Heating Rate: A rate of 10 °C/min is standard for initial screening. Slower rates can provide better resolution of complex decomposition events, while faster rates can shift decomposition to higher temperatures.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Execution cluster_analysis Data Analysis N1 Calibrate TGA N2 Weigh 3-5 mg Sample N1->N2 N3 Set Atmosphere (N2 @ 50 mL/min) N2->N3 N4 Program Thermal Ramp (e.g., 10 °C/min) N3->N4 N5 Plot Mass vs. Temp N4->N5 N6 Calculate 1st Derivative (DTG) N5->N6 N7 Determine Tonset & Tpeak N6->N7

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is essential for identifying thermal events such as melting (endotherm) and decomposition (exotherm) and quantifying their associated enthalpy changes.[12][13]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The sealing is critical to contain any evolved gases and measure the total energy of the decomposition.

  • Atmosphere Selection: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell to prevent oxidative side reactions.

  • Thermal Program: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events.

  • Data Analysis: Plot the heat flow (mW) against temperature.

    • Endothermic Peaks: Indicate heat absorption, typically associated with melting. The peak onset provides the melting point (T_m).

    • Exothermic Peaks: Indicate heat release, characteristic of decomposition. The onset of the exotherm (T_d) should correlate with the T_onset from TGA. The integrated area of the exotherm provides the enthalpy of decomposition (ΔH_d).

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Execution cluster_analysis Data Analysis N1 Calibrate DSC N2 Weigh 1-3 mg Sample in Hermetic Pan N1->N2 N3 Set Inert Atmosphere N2->N3 N4 Program Thermal Ramp (10 °C/min) N3->N4 N5 Plot Heat Flow vs. Temp N4->N5 N6 Identify Endotherms (Melting) N5->N6 N7 Identify & Integrate Exotherms (Decomposition) N5->N7

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Quantitative Data and Kinetic Analysis

To gain deeper insight, experiments should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). As the heating rate increases, decomposition temperatures will shift to higher values.[14] This data is crucial for kinetic analysis.

Hypothetical Data Summary
Heating Rate (β) (°C/min)TGA T_onset (°C)DSC T_d (°C)DSC ΔH_d (J/g)
5215.2218.5-950
10225.8229.1-965
15233.1236.4-960
20238.9242.0-955
Decomposition Kinetics

The activation energy (E_a) of the decomposition reaction can be calculated using isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger methods, which analyze the shift in peak temperature with the heating rate.[7][14] A higher activation energy generally implies greater thermal stability.

Kissinger Equation: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

Where:

  • β = Heating rate

  • T_p = Peak temperature of the DSC exotherm (in Kelvin)

  • E_a = Activation energy

  • A = Pre-exponential factor

  • R = Ideal gas constant

By plotting ln(β / T_p²) versus 1/T_p for the different heating rates, the activation energy (E_a) can be determined from the slope of the resulting line (-E_a/R).

Analysis of Decomposition Products and Proposed Pathway

Identifying the products formed during decomposition is key to elucidating the reaction mechanism.

Evolved Gas Analysis (EGA)

Hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR are invaluable.[15] As the sample decomposes in the TGA, the evolved gases are transferred directly into the spectrometer for real-time identification. For this compound, one would expect to detect small gaseous molecules such as NO₂, NO, CO₂, CO, and water, as well as fragments from the octadecyl chain.

Proposed Decomposition Pathway

Based on established mechanisms for nitroaromatics, a plausible initial decomposition step for this compound is the homolytic cleavage of the C-NO₂ bond.[2][4] This is followed by a cascade of secondary reactions.

Decomposition_Pathway cluster_main Proposed Decomposition of this compound cluster_initiation Step 1: Initiation (C-NO₂ Bond Cleavage) cluster_propagation Step 2: Propagation & Fragmentation Parent [this compound] R1 [m-(N-octadecylcarbamoyl)phenyl radical] Parent->R1 Δ (Heat) P1 •NO₂ (Nitrogen Dioxide) Parent->P1 P2 •NO (Nitric Oxide) R1->P2 Secondary Reactions P3 CO, CO₂ R1->P3 Secondary Reactions P4 Hydrocarbon Fragments (from octadecyl chain) R1->P4 Secondary Reactions P5 Char Residue R1->P5 Secondary Reactions

Caption: Proposed initial steps in the thermal decomposition pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application. This guide outlines a comprehensive, scientifically-grounded strategy for its evaluation. By combining theoretical assessment with rigorous experimental work using TGA and DSC, calculating decomposition kinetics, and analyzing evolved gases, researchers can build a complete thermal profile of the molecule. This systematic approach ensures that potential hazards are identified and that processing and storage conditions can be defined with confidence, upholding the highest standards of scientific integrity and safety.

References

  • Blake, E. S., Hammann, W. C., Edwards, J. W., et al. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Retrieved from [Link]

  • Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPIS. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Temperature behaviour of organic compounds. Retrieved from [Link]

  • Vyazovkin, S., Koga, N., & Raemy, A. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • Shackelford, S. A., & Goldman, G. V. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) a characteristics of amide-functional polybenzoxazine precursors. Retrieved from [Link]

  • METTLER TOLEDO. (2015). Thermogravimetry Analysis (TGA) – Online Training Course. YouTube. Retrieved from [Link]

  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • ScienceDirect. (n.d.). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • ResearchGate. (n.d.). Thermal Stability of Nitrobenzyl Halogenides. Retrieved from [Link]

  • OSTI.GOV. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis products from different biomasses. Retrieved from [Link]

  • ResearchGate. (n.d.). A study on thermal stability of nitrocellulose. Retrieved from [Link]

Sources

Potential mechanism of action of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of m-Nitro-N-octadecylbenzamide

Abstract

The interface of lipid biology and pharmacology presents a fertile ground for the discovery of novel therapeutic agents. This compound is a synthetic compound whose structure, featuring a polar nitrobenzamide head and a long, lipophilic octadecyl tail, suggests a potential interaction with cellular lipid signaling pathways. This technical guide synthesizes existing biochemical principles and experimental methodologies to propose and explore a primary putative mechanism of action for this molecule: the functional inhibition of acid sphingomyelinase (ASM). By acting as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA), the compound is hypothesized to modulate the levels of the critical second messenger, ceramide, thereby influencing cellular processes such as apoptosis and stress responses. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis, detailing the underlying scientific rationale, a suite of robust experimental protocols for validation, and a guide to interpreting the potential outcomes.

Introduction and Core Hypothesis

Structural Rationale

This compound is a molecule of significant interest due to its unique amphiphilic architecture. Its structure can be deconstructed into two key functional domains:

  • A Polar Head Group: The m-nitrobenzamide moiety. The benzamide scaffold is prevalent in medicinal chemistry, contributing to a wide array of pharmacological activities.[1][2] The meta-positioned nitro group is a strong electron-withdrawing substituent that significantly influences the molecule's electronic properties and can serve as a pharmacophore, often involved in metabolic redox reactions.[3][4]

  • A Lipophilic Tail: The N-octadecyl (C18) chain. This long, saturated hydrocarbon tail imparts high lipophilicity, driving the molecule to associate with cellular membranes and lipid-rich environments. Such a feature is characteristic of molecules that modulate lipid metabolism and signaling.

This amphiphilic nature is reminiscent of endogenous sphingolipids, particularly ceramide, which consists of a sphingosine base linked to a fatty acid.[5][6] This structural analogy is the cornerstone of our primary hypothesis.

Primary Hypothesis: Functional Inhibition of Acid Sphingomyelinase (ASM)

We postulate that this compound acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) . Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[7][8] Ceramide is not merely a structural lipid; it is a potent second messenger that mediates cellular responses to stress, including the induction of apoptosis, inflammation, and cell cycle arrest.[5][9][10]

FIASMAs typically function not by directly binding to the enzyme's active site, but by altering the enzyme's microenvironment.[11] As cationic amphiphilic drugs, many known FIASMAs accumulate within the acidic environment of the lysosome due to protonation ("acid trapping").[12] Their presence on the inner lysosomal membrane is thought to displace ASM, leading to its inactivation and subsequent degradation.[12] We hypothesize that the lipophilic octadecyl tail of this compound drives its partitioning into the lysosomal membrane, where the nitrobenzamide head group disrupts the electrostatic interactions necessary for ASM stability and function, thereby reducing ceramide production.

The ASM-Ceramide Signaling Axis

To understand the impact of inhibiting ASM, it is crucial to appreciate its central role in cellular signaling. Under basal conditions, ASM activity is low. However, upon exposure to a wide range of cellular stressors—such as TNF-α, UV radiation, pathogens, or chemotherapeutic agents—ASM translocates to the outer leaflet of the plasma membrane or acts within the lysosome to generate bursts of ceramide.[6][7]

This localized increase in ceramide concentration has profound effects on membrane biophysics. Ceramide molecules self-associate, forming ceramide-enriched membrane platforms.[13] These platforms serve as signaling hubs, clustering receptor proteins (e.g., death receptors like CD95) and downstream signaling molecules, thereby amplifying signals that often culminate in programmed cell death (apoptosis).[5] By inhibiting ASM, this compound would be expected to attenuate the formation of these platforms and block these downstream signals.

ASM_Ceramide_Pathway cluster_0 Cellular Stress Stimuli cluster_1 Lysosome / Plasma Membrane cluster_2 Downstream Cellular Events stimuli UV Radiation, TNF-α, Chemotherapy, Pathogens ASM Acid Sphingomyelinase (ASM) stimuli->ASM Activates Compound This compound SM Sphingomyelin Ceramide Ceramide SM->Ceramide Hydrolysis Platforms Ceramide-Enriched Membrane Platforms Ceramide->Platforms Induces Formation Signaling Signal Amplification (e.g., CD95 clustering) Platforms->Signaling Apoptosis Apoptosis Signaling->Apoptosis Compound->ASM Inhibits

Figure 1: Proposed inhibition of the ASM-Ceramide signaling pathway.

A Framework for Experimental Validation

To rigorously test the hypothesis that this compound is a functional inhibitor of ASM, a multi-pronged experimental approach is required. The following protocols are designed to move from direct enzymatic interaction to cellular and functional consequences.

Experiment 1: Direct ASM Enzymatic Activity Assay
  • Causality and Rationale: The most direct test of the hypothesis is to determine if the compound inhibits ASM enzymatic activity in a cell-free system. This removes the complexities of cellular uptake and metabolism, isolating the interaction between the compound and the enzyme itself. A positive result here is a critical first piece of evidence.

  • Methodology:

    • Reagents: Recombinant human ASM, a fluorogenic ASM substrate (e.g., N-SMase Substrate, [6-((N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl-phosphocholine]), assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0), and this compound.

    • Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer. b. In a 96-well plate, add the compound dilutions. Include "no inhibitor" controls and "no enzyme" blanks. c. Add the fluorogenic substrate to all wells and briefly incubate. d. Initiate the reaction by adding recombinant ASM to all wells except the "no enzyme" blanks. e. Incubate the plate at 37°C for 60 minutes, protected from light. f. Stop the reaction according to the kit manufacturer's protocol. g. Read the fluorescence on a plate reader (e.g., Ex/Em = 465/540 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

  • Self-Validation: The inclusion of positive controls (known ASM inhibitors like amitriptyline) and negative controls (vehicle) is essential. The signal-to-background ratio (enzyme vs. no enzyme) must be robust to ensure the assay is performing correctly.

Assay_Workflow start Start prep_compound Prepare Serial Dilution of Compound start->prep_compound add_compound Add Compound to 96-well Plate prep_compound->add_compound add_substrate Add Fluorogenic Substrate add_compound->add_substrate add_enzyme Add Recombinant ASM Enzyme add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read Read Fluorescence incubate->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the in vitro ASM enzymatic assay.
Experiment 2: Cellular Ceramide Quantification via LC-MS/MS
  • Causality and Rationale: If the compound inhibits ASM in a cellular environment, it should lead to a measurable decrease in the production of ceramide from sphingomyelin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species, providing direct evidence of target engagement in a relevant biological system.[14]

  • Methodology:

    • Cell Culture: Culture a suitable cell line (e.g., A549 or HeLa) to ~80% confluency.

    • Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50 from Experiment 1) and a vehicle control (DMSO) for a defined period (e.g., 6-24 hours).

    • Lipid Extraction: a. Harvest cells and wash with PBS. b. Perform a Bligh-Dyer or similar two-phase lipid extraction using a chloroform:methanol:water solvent system. c. Spike the samples with a known amount of an internal standard (e.g., C17:0 ceramide) prior to extraction for accurate quantification.

    • LC-MS/MS Analysis: a. Dry the organic phase under nitrogen and reconstitute in a suitable solvent. b. Inject the sample onto a C18 reverse-phase LC column. c. Use a gradient elution to separate the different ceramide species based on acyl chain length (e.g., C16:0, C18:0, C24:0, C24:1). d. Detect and quantify the ceramides using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Presentation: Summarize the quantitative data in a table, showing the levels of major ceramide species across different treatment conditions.

Treatment ConditionC16:0 Ceramide (pmol/mg protein)C18:0 Ceramide (pmol/mg protein)C24:1 Ceramide (pmol/mg protein)
Vehicle Control150.2 ± 12.545.8 ± 5.198.3 ± 9.7
Compound (1 µM)115.6 ± 10.133.1 ± 4.275.4 ± 8.0
Compound (10 µM)78.9 ± 7.321.5 ± 2.951.2 ± 6.1
Amitriptyline (20 µM)85.4 ± 8.824.0 ± 3.155.7 ± 6.5
Table 1: Example data showing dose-dependent reduction in cellular ceramide levels following treatment.
Experiment 3: Analysis of Lysosomal Accumulation
  • Causality and Rationale: The "functional inhibition" hypothesis posits that the compound accumulates in the lysosome. Visual confirmation of this co-localization provides strong mechanistic support. Confocal microscopy allows for high-resolution imaging to determine if the compound's location overlaps with the primary site of ASM activity.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for microscopy.

    • Staining and Treatment: a. Incubate live cells with a lysosome-specific fluorescent probe (e.g., LysoTracker™ Red DND-99) for 30-60 minutes. b. Wash the cells and replace the media with media containing a fluorescently-tagged analog of this compound (or a dye with similar physicochemical properties as a proxy if tagging is not feasible). Incubate for 1-4 hours.

    • Imaging: a. Wash cells to remove excess compound/dye. b. Image the cells using a confocal microscope, capturing separate images in the red (LysoTracker) and green/blue (compound analog) channels. c. Merge the images to observe areas of co-localization (which will appear yellow/orange in a red/green overlay).

    • Data Analysis: Quantify the degree of co-localization using Pearson's correlation coefficient analysis on the acquired images. A high positive correlation indicates significant overlap.

  • Self-Validation: The protocol must include cells stained only with LysoTracker and cells treated only with the fluorescent compound to establish baseline fluorescence and rule out spectral bleed-through.

CoLocalization cluster_Cell Treated Cell cluster_Microscope Confocal Microscopy Lysosome Lysosome RedChannel Red Channel Image (LysoTracker) Lysosome->RedChannel Detects Compound Compound GreenChannel Green Channel Image (Compound) Compound->GreenChannel Detects Merged Merged Image (Co-localization) RedChannel->Merged GreenChannel->Merged Result High Pearson's Correlation Coefficient Merged->Result Indicates

Figure 3: Conceptual workflow for the lysosomal co-localization experiment.
Experiment 4: Functional Readout - Protection from Stress-Induced Apoptosis
  • Causality and Rationale: The ultimate goal is to link enzymatic inhibition to a functional cellular outcome. Since ceramide is a key mediator of stress-induced apoptosis, an effective ASM inhibitor should protect cells from death triggered by ASM-activating stimuli. This experiment connects the molecular mechanism to a therapeutically relevant phenotype.

  • Methodology:

    • Cell Culture: Seed cells in 6-well plates.

    • Pre-treatment: Pre-treat cells with this compound (e.g., at its IC50 concentration) or vehicle for 2-4 hours.

    • Apoptosis Induction: Expose the cells to a known ASM-activating stressor. A common and reliable method is UV-C irradiation (e.g., 100 J/m²).

    • Incubation: Incubate the cells for a further 12-24 hours to allow the apoptotic program to proceed.

    • Apoptosis Measurement: a. Harvest all cells (both adherent and floating). b. Stain cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. c. Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic). The key metric is the reduction in the percentage of apoptotic cells (Annexin V positive) in the compound-treated group compared to the vehicle-treated group after UV exposure.

Synthesis of Outcomes and Future Directions

The successful execution of this experimental framework will provide a robust, multi-layered validation of the proposed mechanism of action.

  • Expected Convergent Results:

    • The compound will show dose-dependent inhibition of recombinant ASM (Experiment 1).

    • Cellular levels of key ceramide species will be significantly reduced upon treatment (Experiment 2).

    • The compound (or its fluorescent proxy) will demonstrate significant co-localization with lysosomal markers (Experiment 3).

    • Pre-treatment with the compound will confer significant protection against UV-induced apoptosis (Experiment 4).

A convergence of these findings would build a compelling case that this compound is a novel FIASMA. Should the results diverge—for instance, if the compound protects from apoptosis but does not inhibit ASM or reduce ceramide—it would prompt an investigation into alternative mechanisms. These could include inhibition of other enzymes in the sphingolipid pathway (e.g., ceramide synthases) or off-target effects on other signaling pathways. The structural similarity to N-acylethanolamines might also suggest testing for activity at PPARα receptors.[15]

This guide provides a logical, evidence-based pathway to elucidate the primary mechanism of action of this compound, paving the way for its potential development as a modulator of ceramide signaling in diseases characterized by excessive apoptosis or inflammation.

References

  • Zeidan, Y. H., & Hannun, Y. A. (2007). The Sphingolipid Salvage Pathway in Ceramide Metabolism and Signaling. Journal of Biological Chemistry. [Link]

  • Gomez-Larrauri, A., et al. (2021). Roles of Ceramides and Other Sphingolipids in Immune Cell Function and Inflammation. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Acid sphingomyelinase. Wikipedia. [Link]

  • Kornhuber, J., et al. (2015). Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PLOS ONE. [Link]

  • Bikman, B. T., & Summers, S. A. (2011). Ceramides and the Modulation of Cellular Function. Current Opinion in Lipidology. [Link]

  • Kornhuber, J., et al. (2009). Functional inhibitors of acid sphingomyelinase (FIASMAs). Journal of Neural Transmission. [Link]

  • Kitatani, K., et al. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling. [Link]

  • Kornhuber, J., et al. (2010). Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications. Cellular Physiology and Biochemistry. [Link]

  • Chaurasia, B., et al. (2019). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Cardiovascular Medicine. [Link]

  • Jenkins, R. W., et al. (2011). Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Kumar, R., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Becker, K. A., & Gulbins, E. (2014). Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons. Frontiers in Physiology. [Link]

  • Gulbins, E., & Kornhuber, J. (2013). Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons. Frontiers in Bioscience. [Link]

  • Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Vagdevi, H. M., et al. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Ali, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity. [Link]

  • Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Medicinal Chemistry International. [Link]

  • Moreno-Santos, I., et al. (2014). Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. PLOS ONE. [Link]

  • National Center for Biotechnology Information. 2-Nitrobenzamide. PubChem. [Link]

  • Edwards, R. L., & Inman, M. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology. [Link]

  • Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • Juvale, D. C., & Wiese, M. (2017). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Juarez-Jimenez, J., & Chavez-Reyes, A. (2020). Synthesis and properties of secondary N-nitroamines. ResearchGate. [Link]

Sources

In-Silico Modeling of m-Nitro-N-octadecylbenzamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of m-Nitro-N-octadecylbenzamide, a novel chemical entity with potential pharmacological applications. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it offers a strategic, field-proven workflow for characterizing a new molecule's interactions with biological systems. We will delve into the rationale behind each computational step, from initial ligand preparation and target identification to the intricacies of molecular docking, the dynamic insights of molecular dynamics simulations, and the crucial predictions of ADMET properties. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-phase drug discovery. Every protocol herein is presented as a self-validating system, grounded in authoritative methodologies to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In-Silico Investigation

The convergence of computational power and molecular biology has positioned in-silico modeling as an indispensable tool in modern drug discovery.[1] It offers a cost-effective and rapid means to screen, identify, and optimize lead compounds before committing to resource-intensive preclinical and clinical studies. The subject of this guide, this compound, presents a compelling case for a thorough computational analysis. Its structure combines a benzamide core, a scaffold present in numerous clinically relevant drugs, with a nitro group and a long alkyl chain.[1]

The nitro group, an electron-withdrawing moiety, is a known pharmacophore that can significantly influence a molecule's electronic properties and its interactions with biological targets.[2][3][4][5][6] However, it is also a potential toxicophore, making early-stage safety assessment critical.[2][3][5][6] The N-octadecyl chain imparts significant lipophilicity, which will undoubtedly govern its pharmacokinetic profile. Understanding the interplay of these structural features is paramount to predicting the compound's biological activity and druggability.

This guide will, therefore, present a hypothetical yet scientifically rigorous in-silico workflow to elucidate the potential protein targets of this compound, characterize its binding modes, and predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The In-Silico Workflow: A Strategic Overview

Our investigation will follow a multi-step computational pipeline. Each stage is designed to build upon the last, providing a progressively detailed understanding of the molecule's behavior.

G cluster_0 Ligand & Target Preparation cluster_1 Interaction Modeling cluster_2 Pharmacokinetic & Toxicity Prediction A Ligand Preparation C Molecular Docking A->C B Target Identification & Preparation B->C D Molecular Dynamics Simulation C->D E ADMET Prediction D->E

Figure 1: A high-level overview of the in-silico workflow for characterizing this compound.

Part I: Ligand and Target Preparation - The Foundation of a Reliable Model

The accuracy of any in-silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand (this compound) and its potential protein targets.

Ligand Preparation: From 2D Structure to 3D Conformation

A precise three-dimensional representation of the ligand is critical for accurate docking and simulation.

Experimental Protocol:

  • 2D Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (O=C(Nc1cccc(c1)=O)CCCCCCCCCCCCCCCCCC) is generated using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: The 2D structure is converted to a 3D conformation using a computational chemistry software package like Avogadro or the builder functionality within Schrödinger Maestro.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field such as MMFF94 or OPLS3e.

  • Charge Calculation: Partial atomic charges are assigned to each atom in the ligand. The choice of charge model (e.g., Gasteiger-Hückel for speed or AM1-BCC for higher accuracy) is crucial for accurately representing electrostatic interactions.

Target Identification and Preparation: Selecting a Biologically Relevant Partner

Given the novelty of this compound, we will hypothesize potential protein targets based on the known activities of benzamide and nitro-containing compounds. Benzamides are known to target a range of proteins, including enzymes and G-protein coupled receptors.[1][7] For this guide, we will select Cyclooxygenase-2 (COX-2) as a representative target, given its relevance in inflammation and the known anti-inflammatory properties of some nitro-containing compounds.

Experimental Protocol:

  • Protein Data Bank (PDB) Retrieval: The crystal structure of human COX-2 (PDB ID: 5IKR) is downloaded from the Protein Data Bank.

  • Protein Preparation: The raw PDB file is processed to prepare it for docking. This involves:

    • Removing water molecules and other non-essential ligands.

    • Adding hydrogen atoms, as they are typically absent in crystal structures.

    • Assigning protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH of 7.4.

    • Repairing any missing side chains or loops using tools like Prime in the Schrödinger suite.

  • Binding Site Definition: The active site of COX-2 is identified, typically based on the location of the co-crystallized ligand or through literature review. A grid box is then generated around this active site to define the search space for the docking algorithm.

Part II: Interaction Modeling - Unveiling the Binding Hypothesis

With the prepared ligand and target, we can now model their interaction to predict the binding mode and affinity.

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8]

Experimental Protocol:

  • Docking Algorithm Selection: A suitable docking program is chosen. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking tool.

  • Docking Simulation: The prepared this compound ligand is docked into the defined active site of COX-2. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Pose Selection: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The poses with the best scores (most negative values) are selected for further analysis.

Data Presentation: Hypothetical Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.8Arg120, Tyr355, Ser530
2-9.5Val349, Leu352, Tyr385
3-9.2Arg513, Phe518, Ala527
Molecular Dynamics (MD) Simulation: Assessing the Stability of the Complex

While docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, allowing us to assess its stability.[7]

Experimental Protocol:

  • System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Equilibration: The system is gradually heated to a physiological temperature (310 K) and equilibrated to ensure a stable starting point for the production simulation.

  • Production MD: A production simulation is run for a significant duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the protein-ligand complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of the protein residues.

A Initial Docked Complex B Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration (Heating) C->D E NPT Equilibration (Pressure) D->E F Production MD Simulation E->F G Trajectory Analysis F->G

Figure 2: A workflow diagram for performing and analyzing a molecular dynamics simulation.

Part III: ADMET Prediction - Evaluating Druglikeness and Safety

A promising binding affinity is only one piece of the puzzle. A successful drug candidate must also possess favorable ADMET properties.[1][8]

Experimental Protocol:

  • In-Silico ADMET Prediction: The SMILES string of this compound is submitted to a web-based ADMET prediction server such as SwissADME or pkCSM.

  • Analysis of Physicochemical Properties: Key descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are analyzed.

  • Pharmacokinetic Predictions: Predictions for properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are evaluated.

  • Toxicity Predictions: Potential toxicities, including mutagenicity (e.g., AMES test prediction) and hepatotoxicity, are assessed. The presence of the nitro group warrants particular attention in this analysis.[2][3][5][6]

Data Presentation: Hypothetical ADMET Profile

PropertyPredicted ValueInterpretation
Molecular Weight418.6 g/mol Within acceptable range
LogP7.2High lipophilicity
GI AbsorptionLowPoor oral bioavailability expected
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityPositivePotential mutagenicity due to the nitro group

Discussion and Future Directions

This in-silico investigation of this compound provides a foundational understanding of its potential as a therapeutic agent. The docking and MD simulation results suggest a stable binding interaction with COX-2, indicating a plausible anti-inflammatory mechanism of action. However, the ADMET predictions raise significant flags. The high lipophilicity and predicted low gastrointestinal absorption suggest that oral administration may not be feasible without formulation strategies. More critically, the positive AMES toxicity prediction, likely attributable to the nitro aromatic moiety, is a serious concern that would need to be addressed in any future drug development program.

The insights gained from this computational workflow are invaluable for guiding the next steps in the research and development process. Future work could involve:

  • In-vitro validation: The predicted binding to COX-2 should be confirmed through in-vitro enzyme inhibition assays.

  • Lead optimization: The structure of this compound could be modified to improve its ADMET profile. For example, the nitro group could be replaced with a bioisostere to mitigate toxicity concerns while maintaining biological activity.

  • Exploration of alternative targets: Given the broad activity of benzamides, in-silico screening against a panel of other relevant protein targets could uncover alternative or additional mechanisms of action.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the characterization of a novel chemical entity, this compound. By integrating ligand and target preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, we have generated a detailed, albeit hypothetical, profile of the molecule's potential interactions and pharmacokinetic properties. This approach, grounded in established computational methodologies, exemplifies how in-silico modeling can provide critical, actionable insights in the early stages of drug discovery, ultimately accelerating the path to new and effective therapies.

References

  • Taylor & Francis Online. (n.d.). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1).
  • MDPI. (n.d.). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • DergiPark. (n.d.). Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives.
  • Journal of Pharmaceutical Chemistry. (2022, July 20). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach.
  • ResearchGate. (n.d.). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives.
  • ResearchGate. (2022, June 1). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
  • ResearchGate. (n.d.). Nitro Group Containing Drugs | Request PDF.
  • PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

An In-Depth Technical Guide to m-Nitro-N-octadecylbenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-Nitro-N-octadecylbenzamide, a long-chain aliphatic nitroaromatic compound. While specific historical discovery data for this molecule is not extensively documented in publicly available literature, its synthesis and potential biological activity can be understood within the context of broader research on N-alkyl nitrobenzamides. This document details the probable synthetic pathways, physicochemical properties, and a significant potential application as an antimycobacterial agent, likely targeting the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). The information presented herein is synthesized from foundational organic chemistry principles and contemporary research on related compounds, offering a robust framework for researchers and drug development professionals interested in this and similar molecules.

Introduction and Chemical Identity

This compound (CAS Number: 109799-65-7) is an organic compound characterized by a benzamide core structure with a nitro group at the meta-position of the benzene ring and a long, 18-carbon alkyl chain (octadecyl group) attached to the amide nitrogen.[1] The presence of the electron-withdrawing nitro group, the aromatic ring, and the lipophilic octadecyl chain imparts a unique combination of chemical properties that suggest potential utility in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 109799-65-7[1]
Molecular Formula C25H42N2O3[1]
Molecular Weight 418.62 g/mol [1]
SMILES CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[O-][1]
InChI Key MBGMGVISROGRGY-UHFFFAOYSA-N[2]
Physical State Likely a waxy solid at room temperature (inferred)
Solubility Expected to be soluble in nonpolar organic solvents and poorly soluble in water (inferred)

Synthesis of this compound

The synthesis of this compound can be logically approached through a standard two-step process: the preparation of the m-nitrobenzoyl chloride intermediate, followed by its amidation with octadecylamine.

Step 1: Synthesis of m-Nitrobenzoyl Chloride

The precursor, m-nitrobenzoic acid, is commercially available. It can be converted to the more reactive acyl chloride, m-nitrobenzoyl chloride, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Amidation with Octadecylamine

The m-nitrobenzoyl chloride is then reacted with octadecylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction forms the desired amide bond.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general procedures for the synthesis of N-alkyl nitrobenzamides.[3]

Materials:

  • m-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Octadecylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Preparation of m-Nitrobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend m-nitrobenzoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude m-nitrobenzoyl chloride, which can be used in the next step without further purification.

  • Amidation Reaction:

    • Dissolve octadecylamine and triethylamine (as an HCl scavenger) in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of m-nitrobenzoyl chloride in anhydrous dichloromethane to the cooled amine solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Diagram 1: Synthesis Workflow for this compound

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification A m-Nitrobenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D m-Nitrobenzoyl Chloride C->D F Addition at 0°C D->F E Octadecylamine + Triethylamine in DCM E->F G Crude this compound F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While there is a lack of specific studies on this compound, research on a series of N-alkyl nitrobenzamides has revealed potent antimycobacterial activity.[3][4] This suggests that this compound is a promising candidate for further investigation as an antitubercular agent.

Antimycobacterial Activity

Studies on N-alkyl nitrobenzamides have shown that their efficacy against Mycobacterium tuberculosis is influenced by the length of the alkyl chain, which modulates the compound's lipophilicity.[4] Lipophilicity is a critical factor for penetrating the lipid-rich cell wall of mycobacteria.[4] The octadecyl chain of this compound would confer significant lipophilicity, which could enhance its ability to cross the mycobacterial cell membrane.

Proposed Mechanism of Action: Inhibition of DprE1

The proposed mechanism of action for many nitroaromatic antimycobacterial compounds is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).[5][6] DprE1 is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan.[7][8]

The mechanism is thought to involve the reduction of the nitro group of the benzamide by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This reduction generates a reactive nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[6][9] The disruption of arabinogalactan synthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.[7]

Diagram 2: Proposed Mechanism of DprE1 Inhibition

G cluster_pathway Inhibition of DprE1 by this compound A This compound (Prodrug) B DprE1 Active Site (with FAD cofactor) A->B Enters C Reduction of Nitro Group B->C Catalyzes D Reactive Nitroso Intermediate C->D E Covalent Adduct Formation with Cys387 D->E F Inactivated DprE1 E->F G Disruption of Arabinogalactan Synthesis F->G H Bacterial Cell Death G->H

Caption: The proposed mechanism of action for this compound as a DprE1 inhibitor.

Characterization and Analytical Methods

The characterization of synthesized this compound would rely on standard spectroscopic and analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a broad singlet for the amide N-H proton, and characteristic signals for the long aliphatic octadecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and multiple signals for the carbons of the octadecyl chain.
FT-IR Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. A safety data sheet (SDS) should be consulted if available from a commercial supplier.[10][11][12][13][14] General precautions include wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The toxicological properties of this compound have not been extensively studied, but nitroaromatic compounds as a class can have potential toxicity, and care should be taken to avoid inhalation, ingestion, and skin contact.[4]

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely unexplored, potential, particularly in the field of antimycobacterial drug discovery. Its synthesis is straightforward, and its long alkyl chain suggests favorable properties for penetrating the mycobacterial cell wall. The likely mechanism of action through the inhibition of DprE1 places it in a class of compounds with proven efficacy against drug-sensitive and drug-resistant strains of M. tuberculosis.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive characterization of its physicochemical and spectroscopic properties. Crucially, its biological activity against various mycobacterial strains, including clinical isolates, should be evaluated. Further studies to confirm its mechanism of action and to assess its cytotoxicity and pharmacokinetic profile will be essential to determine its true potential as a therapeutic agent.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
  • What are DprE1 inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. (2012). PNAS. Available at: [Link]

  • Illustration of the mechanism of action of DprE enzymes: DprE1 and... (n.d.). ResearchGate. Available at: [Link]

  • Mechanism of action of benzothiazinone and inhibitors of DprE1. (n.d.). ResearchGate. Available at: [Link]

  • Activity of DprE1 mechanism-based inhibitors and DprE2 inhibitors. DPR... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). National Institutes of Health. Available at: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). PubMed. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). National Institutes of Health. Available at: [Link]

  • Suppliers of N-Octadecyl-m-nitrobenzamide. (n.d.). R&D Chemicals. Available at: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). ASM Journals. Available at: [Link]

  • N-Octadecyl-m-nitrobenzamide. (n.d.). ChemCD. Available at: [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (n.d.). National Institutes of Health. Available at: [Link]

  • RightAnswer Knowledge Solutions. (n.d.). RightAnswer.com. Available at: [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (n.d.). National Institutes of Health. Available at: [Link]

  • Naphtha (petroleum), heavy alkylate. (n.d.). National Institutes of Health. Available at: [Link]

  • (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2014). ResearchGate. Available at: [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. (2015). PubMed. Available at: [Link]

  • (PDF) Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. (2023). ResearchGate. Available at: [Link]

  • 1 Synthesis of Nitroalkanes. (n.d.). Wiley-VCH.
  • Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. (2017). National Institutes of Health. Available at: [Link]

  • SAFETY DATA SHEET. (n.d.). Plasmaterials. Available at: [Link]

  • Material Safety Data Sheet. (2005). Cole-Parmer. Available at: [Link]

  • Dowanol PM GHS MSDS.pdf. (2023). Dow. Available at: [Link]

  • Flubendiamide | C23H22F7IN2O4S | CID 11193251. (n.d.). National Institutes of Health. Available at: [Link]

  • Safety data sheet. (2025). Pramol-Chemie AG. Available at: [Link]

Sources

A Technical Guide to the Biological Activity Screening of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, m-Nitro-N-octadecylbenzamide. Leveraging established principles of medicinal chemistry and drug discovery, we outline a strategic, multi-tiered approach to elucidate the potential therapeutic value of this molecule. The proposed screening cascade focuses on three key areas of high pharmacological relevance for benzamide and nitro-aromatic compounds: antimicrobial, anticancer, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the rationale behind methodological choices, and frameworks for data interpretation. Our approach is grounded in scientific literature, emphasizing robust, reproducible, and insightful experimental design to accelerate the evaluation of this promising chemical entity.

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] The inherent biological activity of the benzamide moiety can be significantly modulated by an array of functional group substitutions. The subject of this guide, this compound, possesses two key features that suggest a high potential for significant biological activity: the nitro group and a long alkyl chain.

The nitro group (NO2) is a well-known pharmacophore that can confer a range of biological activities, including antimicrobial and anticancer effects.[2][3][4] Its electron-withdrawing nature can influence the molecule's interaction with biological targets. The N-octadecyl chain, a long lipophilic tail, can facilitate membrane interaction and cellular uptake, potentially enhancing the compound's efficacy.

Given these structural characteristics, a systematic screening approach is warranted to explore the therapeutic potential of this compound. This guide proposes a logical and efficient workflow for its initial biological evaluation.

Strategic Screening Cascade: A Multi-Faceted Approach

A hierarchical screening strategy is proposed to efficiently assess the broad-spectrum biological activity of this compound. This approach prioritizes assays based on the likelihood of activity, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays for confirmed "hits."

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Antimicrobial Antimicrobial MIC Determination MIC Determination Antimicrobial->MIC Determination If Active Anticancer Anticancer Cell Cycle Analysis Cell Cycle Analysis Anticancer->Cell Cycle Analysis If Active Anti-inflammatory Anti-inflammatory COX/LOX Inhibition COX/LOX Inhibition Anti-inflammatory->COX/LOX Inhibition If Active MBC Determination MBC Determination MIC Determination->MBC Determination Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Cytokine Profiling Cytokine Profiling COX/LOX Inhibition->Cytokine Profiling This compound This compound This compound->Antimicrobial Initial Broad Screen This compound->Anticancer Initial Broad Screen This compound->Anti-inflammatory Initial Broad Screen

Caption: Proposed hierarchical screening workflow for this compound.

Antimicrobial Activity Screening

The presence of the nitrobenzamide core suggests potential antimicrobial properties.[2][5] Many nitro-containing compounds exhibit antimicrobial activity through mechanisms involving the reduction of the nitro group to produce toxic radical species.[2][4]

Rationale for Assay Selection

A primary screen using the agar well diffusion method will provide a qualitative assessment of the compound's ability to inhibit microbial growth against a panel of clinically relevant bacteria and fungi. Positive results will be followed by quantitative broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay [6]

  • Microbial Culture Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a sterile nutrient broth and incubate at 37°C for 18-24 hours.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Plate Preparation: Spread the standardized inoculum evenly onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination [6]

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the agar well diffusion protocol and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

Table 1: Example Antimicrobial Activity Data

Test MicroorganismZone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus181632
Escherichia coli123264
Candida albicans1516>64
Positive ControlVariesVariesVaries
Solvent Control0--

Anticancer Activity Screening

Benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling pathways.[7][8] The nitro group can also contribute to cytotoxic effects in cancer cells.

Rationale for Assay Selection

An initial cytotoxicity screen against a panel of human cancer cell lines using the MTT assay will determine the compound's ability to inhibit cell proliferation. This colorimetric assay is a robust and widely used method for preliminary anticancer screening.[9][10] Further investigation into the mechanism of cell death can be conducted using cell cycle analysis and apoptosis assays.

Experimental Protocols

Protocol 3: MTT Cytotoxicity Assay [9][11]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

Table 2: Example Cytotoxicity Data (IC50 values in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-7 (Breast)25.41.2
A549 (Lung)38.12.5
HCT116 (Colon)19.80.9

Anti-inflammatory Activity Screening

Certain benzamide derivatives have demonstrated anti-inflammatory properties.[12] The nitro group has also been incorporated into anti-inflammatory drug candidates.[2] A plausible mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Rationale for Assay Selection

An initial in vitro screen for anti-inflammatory activity will focus on the inhibition of key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-LOX. Commercially available enzyme inhibition assay kits provide a rapid and reliable method for this primary screen. Positive hits can be further evaluated in cell-based assays to measure the inhibition of pro-inflammatory cytokine production.

Experimental Protocols

Protocol 4: In Vitro COX/LOX Inhibition Assay

  • Assay Principle: Utilize a commercially available colorimetric or fluorometric inhibitor screening kit for COX-1, COX-2, and 5-LOX. These assays typically measure the production of a specific product of the enzymatic reaction.

  • Compound Preparation: Prepare various concentrations of this compound.

  • Assay Procedure: Follow the manufacturer's protocol, which generally involves incubating the enzyme with the test compound and a suitable substrate.

  • Data Analysis: Measure the signal (absorbance or fluorescence) and calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value.

Data Presentation

Table 3: Example Anti-inflammatory Enzyme Inhibition Data (IC50 values in µM)

EnzymeThis compoundIndomethacin (Positive Control)
COX-1>1000.2
COX-215.21.5
5-LOX22.55.0

Conclusion and Future Directions

This guide outlines a rational and systematic approach for the initial biological activity screening of this compound. The proposed workflow, encompassing antimicrobial, anticancer, and anti-inflammatory assays, will provide a comprehensive preliminary profile of the compound's therapeutic potential. Positive results in any of these primary screens will necessitate further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and preliminary toxicology assessments. The data generated from this screening cascade will be crucial in guiding the future development of this compound as a potential therapeutic agent.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci. Int.(Lahore), 36(2), 133-141. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3617. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). Molecules, 27(21), 7488. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (2021). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21226. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (2023). Molecules, 28(23), 7794. [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). International Immunopharmacology, 43, 129-139. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(22), 5524-5528. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. (2016). Oncotarget, 7(32), 52276-52287. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(21), 5827-5835. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). International Journal of Molecular Sciences, 24(13), 10697. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. [Link]

  • Screening models for inflammatory drugs. (2015). SlideShare. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(7), 1836. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). Molecules, 29(13), 3123. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Organic Chemistry International. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2016). International Journal of Pharmacy and Biological Sciences. [Link]

  • What is an Inhibition Assay? (2022). Biobide. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14595-14603. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of m-Nitro-N-octadecylbenzamide in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Membrane Dynamics with Novel Amphiphiles

The lipid bilayer is the fundamental structure of cellular membranes, acting as a selective barrier and a dynamic platform for a myriad of biological processes. Understanding the intricate interplay of molecules within this two-dimensional fluid is paramount for advancements in drug delivery, neurobiology, and cellular signaling. Molecular probes and membrane-active compounds are indispensable tools in this pursuit, allowing researchers to perturb and probe the biophysical properties of lipid membranes.

This guide details the application of m-Nitro-N-octadecylbenzamide, a synthetic amphiphile, in the study of model lipid bilayers. Its unique structure, featuring a polar m-nitrobenzamide headgroup and a long C18 hydrocarbon tail, suggests its potential to intercalate into the lipid bilayer, influencing its structural and electrical properties. The presence of the nitro group, a common moiety in biologically active compounds, offers an intriguing element for exploring its effects on membrane permeability and protein function. While direct literature on this specific molecule's membrane interactions is emerging, this document provides a comprehensive framework for its characterization and application based on established principles of membrane biophysics.

Hypothesized Mechanism of Action

The amphipathic nature of this compound dictates its orientation within the lipid bilayer, with the hydrophobic octadecyl tail inserting into the membrane core and the polar m-nitrobenzamide headgroup residing near the lipid-water interface. The bulky and polar nature of the headgroup may introduce packing defects in the lipid bilayer.[1][2] This can lead to localized changes in membrane fluidity, curvature stress, and permeability.[3][4]

The nitroaromatic headgroup could potentially engage in specific interactions with lipid headgroups or transmembrane proteins. Furthermore, the introduction of this molecule could alter the lateral pressure profile of the membrane, which is known to influence the conformational state and function of embedded ion channels and other membrane proteins.[4]

Two primary areas of investigation are proposed for this compound:

  • Alteration of Passive Ion Permeability: By creating defects or thinning the membrane, the compound may induce transient pores or increase the overall leakiness of the bilayer to ions.[5][6][7]

  • Modulation of Ion Channel Activity: The compound may directly interact with ion channels or indirectly affect their function by modifying the properties of the surrounding lipid environment.

The following protocols are designed to rigorously test these hypotheses.

Experimental Protocols

Protocol 1: Black Lipid Membrane (BLM) Electrophysiology for Assessing Membrane Permeability

This protocol is designed to determine if this compound alters the passive ion conductance of a model lipid bilayer.

Materials:

  • BLM setup (two chambers separated by a thin film with a small aperture)

  • Ag/AgCl electrodes

  • Low-noise current amplifier

  • Data acquisition system

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

Procedure:

  • Chamber Preparation: Fill both chambers of the BLM setup with the electrolyte solution.

  • BLM Formation: Using a fine brush or syringe, paint the lipid solution across the aperture separating the two chambers. The solvent will dissolve into the aqueous phase, leaving a solvent-free lipid bilayer.

  • Membrane Stability Check: Apply a transmembrane voltage (e.g., 50 mV) and monitor the current. A stable bilayer will exhibit a very low, steady baseline current (in the pA range).

  • Compound Addition: Once a stable baseline is established, add a small aliquot of the this compound stock solution to one chamber (the cis chamber) to achieve the desired final concentration. Gently stir for even distribution.

  • Data Recording: Record the transmembrane current for an extended period. Observe for any changes from the baseline, such as increased noise, transient current spikes, or a sustained increase in baseline current. These events may indicate pore formation or increased membrane permeability.[5]

  • Control Experiment: Perform a control experiment by adding an equivalent volume of the solvent used for the stock solution to ensure that the solvent itself does not affect the bilayer.

  • Data Analysis: Analyze the current recordings to quantify the frequency, duration, and amplitude of any channel-like events. Calculate the overall change in membrane conductance.

Workflow for BLM Experiment:

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chamber Prepare BLM Chambers form_blm Form Lipid Bilayer prep_chamber->form_blm check_stability Verify Membrane Stability form_blm->check_stability add_compound Add this compound check_stability->add_compound Stable Baseline record_data Record Transmembrane Current add_compound->record_data analyze_current Analyze Current Traces record_data->analyze_current quantify_conductance Quantify Conductance Changes analyze_current->quantify_conductance

Caption: Workflow for assessing membrane permeability using BLM.

Protocol 2: Single-Channel Recording for Investigating Ion Channel Modulation

This protocol aims to investigate the effect of this compound on the activity of a model ion channel reconstituted into a lipid bilayer.[8][9]

Materials:

  • Patch-clamp setup (electrophysiology rig with amplifier and data acquisition)[10][11]

  • Glass micropipettes

  • Micropipette puller and polisher

  • Purified ion channel protein (e.g., Gramicidin A, Alamethicin)

  • Lipid solution for vesicle formation (e.g., DPhPC in chloroform)

  • Solutions for vesicle formation and electrophysiology recordings

  • This compound stock solution

Procedure:

  • Proteoliposome Formation: Prepare large unilamellar vesicles (LUVs) containing the reconstituted ion channel of interest.

  • Bilayer Formation on Pipette Tip: Dip a fire-polished glass micropipette into the proteoliposome solution and then lift it into the air to allow for the formation of a "tip-dip" bilayer across the pipette opening.

  • Establish a Gigaseal: Gently lower the pipette into the recording chamber containing the appropriate buffer. A high-resistance seal (GΩ range) should form between the glass and the lipid bilayer.

  • Baseline Recording: Apply a holding potential and record the baseline current. If a single channel is present in the patch, you will observe characteristic square-wave-like openings and closings.[12]

  • Compound Application: After obtaining a stable baseline recording of single-channel activity, add this compound to the bath solution (which corresponds to one side of the bilayer).

  • Post-Application Recording: Continue recording to observe any changes in the channel's gating behavior (e.g., open probability, mean open time, mean closed time) or conductance.

  • Data Analysis: Use single-channel analysis software to idealize the current traces and quantify the channel's kinetic parameters before and after the addition of the compound.

Logical Flow for Single-Channel Recording Analysis:

SingleChannel_Analysis start Start: Raw Current Trace idealize Idealize Data Filter Noise Detect Events start->idealize extract Extract Parameters Open Probability (Po) Mean Open Time (τo) Mean Closed Time (τc) Conductance (γ) idealize->extract compare Compare Conditions Before vs. After Compound Addition extract->compare conclusion Conclusion on Modulatory Effect compare->conclusion

Caption: Data analysis pipeline for single-channel recordings.

Protocol 3: Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

This protocol uses fluorescence microscopy to visualize the effect of this compound on the integrity and domain organization of GUVs.[13]

Materials:

  • Confocal or epifluorescence microscope

  • GUV electroformation chamber

  • Lipid mixture (e.g., DOPC, cholesterol, and a fluorescent lipid probe like NBD-PC)[14][15]

  • Aqueous solution for GUV formation (e.g., sucrose solution)

  • Isotonic observation solution (e.g., glucose solution)

  • This compound stock solution

Procedure:

  • GUV Formation: Prepare GUVs from the lipid mixture using the electroformation method. The GUVs will encapsulate the sucrose solution.

  • Sample Preparation: Transfer an aliquot of the GUV suspension to a microscope slide or chamber containing the isotonic glucose solution. The density difference will cause the GUVs to settle at the bottom.

  • Initial Imaging: Acquire initial fluorescence images of the intact GUVs. Note their morphology and the distribution of the fluorescent probe.

  • Compound Addition: Carefully add this compound to the observation chamber to the desired final concentration.

  • Time-Lapse Microscopy: Acquire a time-lapse series of images to monitor any changes in the GUVs over time. Look for evidence of membrane disruption, such as vesicle lysis, budding, or changes in the fluorescence distribution that might indicate domain reorganization.[16][17]

  • Image Analysis: Analyze the images to quantify changes in GUV morphology, size distribution, and fluorescence intensity profiles.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Results from BLM Experiments

Concentration of this compound (µM)Mean Change in Conductance (nS/cm²)Frequency of Pore-like Events (events/min)
0 (Control)0.1 ± 0.02< 0.1
11.5 ± 0.32 ± 0.5
1012.8 ± 2.115 ± 3
5055.2 ± 7.8> 100 (unstable)

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Hypothetical Results from Single-Channel Recording

ConditionOpen Probability (Pₒ)Mean Open Time (ms)Single-Channel Conductance (pS)
Control0.45 ± 0.052.1 ± 0.225 ± 1
+ 10 µM Compound0.21 ± 0.041.1 ± 0.124 ± 1

Data are presented as mean ± standard deviation from n=5 single-channel recordings.

Troubleshooting and Considerations

  • Solubility: this compound may have low aqueous solubility. Ensure the stock solution is well-solubilized and that the final concentration in the aqueous phase does not lead to precipitation.

  • Solvent Effects: Always perform control experiments with the solvent used for the stock solution to rule out any non-specific effects on the lipid bilayer.

  • Compound Orientation: The effects of the compound may be dependent on which side of the bilayer it is added to. In reconstitution experiments, the orientation of asymmetrically inserted proteins must be considered.

  • Lipid Composition: The effects of this compound may vary significantly with the lipid composition of the model membrane. Experiments with different lipid mixtures (e.g., containing anionic lipids or cholesterol) are encouraged.[2][6]

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the interactions of this compound with model lipid bilayers. By systematically investigating its effects on membrane permeability, ion channel function, and vesicle integrity, researchers can gain valuable insights into the potential of this and similar amphiphilic molecules to modulate membrane properties. Such studies are crucial for the rational design of new therapeutic agents and for advancing our fundamental understanding of biological membranes.

References

  • Mortensen, M., & Smart, T. G. (2007). Single-channel recording of ligand-gated ion channels. Nature Protocols, 2(11), 2826–2841. [Link]

  • Wyllie, D. J. A., Béhé, P., & Colquhoun, D. (1998). Single-channel activations and concentration jumps: comparison of recombinant NR1a/NR2A and NR1a/NR2D NMDA receptors. The Journal of Physiology, 510(1), 1–18. [Link]

  • Amaro, M., et al. (2017). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 19(35), 23936–23946. [Link]

  • Macháň, R., & Hof, M. (2019). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Physical Chemistry Chemical Physics, 21(4), 1682–1688. [Link]

  • Mortensen, M., & Smart, T. G. (2007). Single-channel recording of ligand-gated ion channels. Nature protocols, 2(11), 2826-41. [Link]

  • Telford, R., et al. (2015). Super-resolution RESOLFT microscopy of lipid bilayers using a fluorophore-switch dyad. Chemical Science, 6(6), 3504–3509. [Link]

  • Parzefall, F., et al. (2002). Single channel currents at six microsecond resolution elicited by acetylcholine in mouse myoballs. Pflügers Archiv - European Journal of Physiology, 443(5-6), 844–851. [Link]

  • Castro, B. M., et al. (2015). Biophysical Analysis of Lipid Domains by Fluorescence Microscopy. In Gaucher Disease (pp. 131-149). Humana Press. [Link]

  • Levis, R. A., & Rae, J. L. (1992). A method for exceptionally low noise single channel recordings. Pflügers Archiv, 420(5-6), 618–620. [Link]

  • Diaz, J. M., et al. (2005). Micrometer-sized Supported Lipid Bilayer Arrays for Bacterial Toxin Binding Studies Through Total Internal Reflection Fluorescence Microscopy. Biophysical Journal, 89(1), 296–305. [Link]

  • Oliveira, M. C., et al. (2020). How do nitrated lipids affect the properties of phospholipid membranes?. Archives of Biochemistry and Biophysics, 695, 108548. [Link]

  • Lee, H., et al. (2019). Beyond Amphiphilic Balance: Changing Subunit Stereochemistry Alters the Pore-Forming Activity of Nylon-3 Polymers. Journal of the American Chemical Society, 141(38), 15034–15042. [Link]

  • Tampé, R., & Galla, H. J. (1992). Spin-label studies on the anchoring and lipid-protein interactions of avidin with N-biotinylphosphatidylethanolamines in lipid bilayer membranes. Biochemistry, 31(48), 12138–12147. [Link]

  • Boyarskaya, I. A., et al. (2009). Synthesis and properties of secondary N-nitroamines. Russian Journal of Organic Chemistry, 45(8), 1141–1147. [Link]

  • Henn, F. A., et al. (1967). Properties of lipid bilayer membranes separating two aqueous phases: Electron microscope studies. Journal of Molecular Biology, 24(1), 51–58. [Link]

  • Ramakrishnan, S., & Basu, S. (2001). Proxyl nitroxide of lithocholic acid: a potential spin probe for model membranes. Indian Journal of Biochemistry & Biophysics, 38(4), 231–237. [Link]

  • Martin, L. L., & Clifton, L. A. (2019). The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers. Membranes, 9(2), 23. [Link]

  • Lundbæk, J. A., et al. (2018). Intrinsic Lipid Curvature and Bilayer Elasticity as Regulators of Channel Function: A Comparative Single-Molecule Study. Membranes, 8(4), 111. [Link]

  • Teixeira, V., et al. (2012). Role of lipids in the interaction of antimicrobial peptides with membranes. Progress in lipid research, 51(2), 149–177. [Link]

  • Epand, R. M. (2008). Lipid domains in bacterial membranes and the action of antimicrobial agents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 2008–2013. [Link]

  • Epand, R. F., et al. (2006). Role of membrane lipids in the mechanism of bacterial species selective toxicity by two alpha/beta-antimicrobial peptides. Biochimica et Biophysica Acta, 1758(9), 1343–1350. [Link]

  • Bechinger, B., & Lohner, K. (2021). Antimicrobial peptides: mechanism of action and lipid-mediated synergistic interactions within membranes. Biological chemistry, 403(1), 1–12. [Link]

  • Suwińska, T., et al. (2008). Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. Central European Journal of Chemistry, 6(4), 578–584. [Link]

  • Kumara Dhas, M., et al. (2013). Permeability Studies of Redox-Sensitive Nitroxyl Spin Probes Through Lipid Membranes Using an L-Band ESR Spectrometer. Applied Magnetic Resonance, 44(1-2), 121–133. [Link]

  • Trapp, S. L., & Deber, C. M. (2018). Investigating the Mechanism of Action of Antimicrobial Piscidin in Bacterial and Mammalian Lipid Membrane Mimics using Oriented Circular Dichroism. Biophysical Journal, 114(3), 297a. [Link]

Sources

Application Note & Protocol: A Guide to the Cellular Incorporation of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the incorporation of the lipophilic compound, m-Nitro-N-octadecylbenzamide, into in vitro cell cultures. Due to the limited specific literature on this molecule, this protocol is synthesized from established methodologies for handling hydrophobic agents and nitroaromatic compounds. We present a detailed workflow, from stock solution preparation to cellular treatment and subsequent validation assays. The underlying principles for each step are explained to empower researchers to adapt and optimize the protocol for their specific cell lines and experimental goals. This guide emphasizes scientific integrity, providing a framework for generating reproducible and reliable data.

Introduction: Understanding this compound

This compound is a molecule combining a nitroaromatic moiety with a long, saturated fatty acid amide chain (octadecyl). This structure confers significant hydrophobicity, presenting a primary challenge for its application in aqueous cell culture media.

  • The Nitroaromatic Group: Nitroaromatic compounds are a class of molecules with diverse biological activities. The nitro group (NO₂) is a strong electron-withdrawing group that can undergo enzymatic reduction within the cell to form reactive nitroso and hydroxylamine intermediates.[1][2] This bioactivation is often central to their mechanism of action, which can include inducing oxidative stress and forming adducts with cellular macromolecules.[2][3]

  • The N-octadecylbenzamide Tail: The long C18 alkyl chain renders the molecule highly lipophilic, suggesting it will readily partition into cellular membranes. This property can influence its cellular uptake, subcellular localization, and potential interactions with lipid-rich structures.

Given these structural features, a plausible, yet hypothetical, mechanism of action for this compound involves its passive diffusion into cells and accumulation in membranes, followed by intracellular reduction of the nitro group, leading to cytotoxic or other biological effects.

Experimental Workflow Overview

The successful incorporation and study of this compound in cell culture necessitates a systematic approach. The following diagram outlines the critical steps from compound preparation to data analysis.

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cellular Treatment cluster_analysis Downstream Analysis stock_prep Stock Solution Preparation working_sol Working Solution Dilution stock_prep->working_sol Dilute in DMSO cell_treatment Cellular Treatment working_sol->cell_treatment Introduce to media cell_seeding Cell Seeding cell_seeding->cell_treatment Adherence/Growth viability Viability/Cytotoxicity Assays cell_treatment->viability Assess cell health functional Functional Assays cell_treatment->functional Assess biological effect

Figure 1: A generalized workflow for the cellular application of this compound.

Detailed Protocols

Preparation of this compound Stock Solution

The high lipophilicity of this compound necessitates the use of an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and relatively low cytotoxicity at low concentrations.[4]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath

Protocol:

  • Solvent Selection: Due to the compound's hydrophobic nature, DMSO is the recommended solvent.[4][5]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the final concentration of DMSO in the cell culture medium.

  • Dissolution:

    • Carefully weigh the required amount of this compound in a sterile, amber tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex thoroughly for 2-5 minutes to aid dissolution.

    • If precipitation occurs, gentle warming (37°C) may be necessary.[6] Ensure the solution is clear before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Determination of Optimal Working Concentration

It is crucial to determine the optimal working concentration range for your specific cell line and experimental endpoint. This is typically achieved by performing a dose-response curve.

Protocol:

  • Serial Dilutions: Prepare a series of working solutions by diluting the 10 mM stock solution in cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately to prevent precipitation.[4]

  • Concentration Range: A starting point for a dose-response experiment could be a range from 0.1 µM to 100 µM.

  • DMSO Control: Prepare a vehicle control containing the highest concentration of DMSO used in the experimental conditions (e.g., if the highest concentration of the compound is 100 µM from a 10 mM stock, the final DMSO concentration will be 1%). It is generally recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts.[4]

Cell Seeding and Treatment

Protocol:

  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates for viability assays) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume proliferation (typically 24 hours).

  • Preparation of Treatment Media: Prepare the final concentrations of this compound in fresh, pre-warmed cell culture medium.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the treatment media (including the vehicle control and untreated control) to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Quality Control and Validation

To ensure the reliability of your results, it is essential to perform appropriate quality control and validation assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to understanding the effect of this compound on cell health.

Assay Principle Typical Endpoint
MTT/XTT Assay Measures metabolic activity via mitochondrial reductase enzymes.Colorimetric change proportional to the number of viable cells.
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells.Colorimetric or fluorometric signal proportional to cytotoxicity.
Trypan Blue Exclusion Stains non-viable cells with compromised membranes blue.Direct cell counting of viable and non-viable cells.
Apoptosis Assays

If cytotoxicity is observed, it is important to determine the mode of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.

Hypothetical Signaling Pathway

Based on the known mechanisms of nitroaromatic compounds, a potential signaling pathway for this compound is proposed below. This pathway should be empirically validated.

signaling_pathway compound This compound membrane Cell Membrane (Partitioning) compound->membrane reduction Intracellular Nitroreductases membrane->reduction reactive_species Reactive Intermediates (Nitroso, Hydroxylamine) reduction->reactive_species stress Oxidative Stress (ROS Generation) reactive_species->stress adducts Macromolecular Adducts (DNA, Proteins) reactive_species->adducts apoptosis Apoptosis stress->apoptosis adducts->apoptosis

Figure 2: A hypothetical signaling pathway for this compound-induced cytotoxicity.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon addition to the culture medium, try pre-warming the medium, increasing the mixing speed, or preparing an intermediate dilution in a co-solvent before adding to the final medium.[5]

  • High Vehicle Control Cytotoxicity: If the DMSO vehicle control shows significant toxicity, reduce the final DMSO concentration by preparing a higher concentration stock solution.

  • Inconsistent Results: Ensure consistent cell seeding densities, treatment times, and thorough mixing of all solutions.

Conclusion

This application note provides a foundational protocol for the incorporation of this compound into cell cultures. Due to its lipophilic nature, careful attention to solubilization is paramount. The proposed workflow and validation assays offer a robust framework for investigating the biological effects of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

  • Teubner, W., et al. (2000). Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. International Journal of Cosmetic Science, 22(4), 265-270. [Link]

  • Lungu-Mitea, S. (2021). How to dissolve a lipophilic compound in media? ResearchGate. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2816-2821. [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Llaverias, G., et al. (2011). HDLs extract lipophilic drugs from cells. Journal of Lipid Research, 52(4), 693-702. [Link]

  • Bitan, K. (n.d.). Lipophilic dyes. Helobdella Protocols. [Link]

  • Creative Biostructure. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

  • Šturm, L., & Poklar Ulrih, N. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]

  • BOKU Core Facility Analysis of Lignocellulosics. (n.d.). Extraction of lipophilic compounds. [Link]

  • Sobańska, K., & Girek, T. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3123. [Link]

  • Singh, G., et al. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery Science and Technology, 80, 104160. [Link]

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]

  • Dimmock, J. R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European Journal of Medicinal Chemistry, 45(8), 3369-3376. [Link]

  • de Oliveira, R. B., & de Lima, G. M. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(2), 435-463. [Link]

Sources

Application Note: m-Nitro-N-octadecylbenzamide as a Novel Molecular Probe for Investigating Membrane Lipid Rafts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Advanced Membrane Probes

Biological membranes are not homogenous structures; they possess highly organized microdomains known as lipid rafts. These domains, enriched in cholesterol and sphingolipids, serve as critical platforms for signal transduction, protein trafficking, and viral entry.[1][2] The study of these nanoscale domains requires sophisticated molecular tools that can report on the local lipid environment. While several probes exist, the development of new molecules with unique properties can provide novel insights into membrane organization and dynamics.

Here, we introduce m-Nitro-N-octadecylbenzamide, a lipophilic molecule with potential as a molecular probe for investigating lipid rafts. Its structure, featuring a long saturated octadecyl tail and a nitrobenzamide headgroup, suggests a strong preference for the liquid-ordered (Lo) phase characteristic of lipid rafts. The nitroaromatic moiety, while often associated with fluorescence quenching, can exhibit unique photophysical properties sensitive to the local environment, making it a candidate for specialized imaging applications.[3][4]

Physicochemical Properties and Rationale for Use

This compound is an amphiphilic molecule designed for spontaneous insertion into lipid bilayers.

  • Hydrophobic Tail: The N-octadecyl (C18) saturated fatty amide tail is a key feature that drives its partitioning into the ordered lipid environment of rafts. Saturated acyl chains pack more tightly than unsaturated ones, a defining characteristic of these microdomains.[2]

  • Headgroup: The m-nitrobenzamide headgroup provides a spectroscopic handle. The nitro group is a strong electron-withdrawing group, which can influence the electronic transitions of the benzene ring.[5] This can lead to changes in absorption or fluorescence in response to variations in local polarity, hydration, and hydrogen bonding at the membrane interface.

PropertyValue/DescriptionSource
Chemical Name This compoundN/A
CAS Number 109799-65-7[6]
Molecular Formula C25H42N2O3N/A
Molecular Weight 418.61 g/mol N/A
Key Structural Features Long (C18) saturated acyl chain, nitroaromatic headgroupN/A

Proposed Mechanism of Action as a Lipid Raft Probe

The proposed application of this compound hinges on its preferential partitioning into lipid rafts. Once localized in these domains, changes in its spectroscopic properties can be used to report on the biophysical state of the raft environment. This is analogous to other environment-sensitive probes like Laurdan, which reports on membrane fluidity through shifts in its emission spectrum.[7] While the specific photophysical behavior of this compound requires empirical characterization, the principle remains the same: the probe's signal is modulated by its immediate molecular surroundings.

G cluster_membrane Plasma Membrane Disordered Liquid Disordered (Ld) Phase (Unsaturated Lipids) Signal_Baseline Signal_Baseline Disordered->Signal_Baseline Baseline Signal Raft Lipid Raft (Lo) Phase (Saturated Lipids, Cholesterol) Signal Signal Raft->Signal Altered Spectroscopic Signal (Reports on Raft Environment) Probe This compound (in solution) Probe->Disordered Low Affinity Probe->Raft High Affinity (due to C18 tail)

Caption: Preferential partitioning of the probe into lipid rafts.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for cell labeling.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Ethanol, absolute

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh out 1 mg of this compound powder.

  • Dissolve the powder in 239 µL of DMSO to create a 10 mM stock solution.

  • Vortex thoroughly until the powder is completely dissolved.

  • Centrifuge at high speed for 1 minute to pellet any undissolved particulates.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Note: Due to its high lipophilicity, the probe may require sonication for complete dissolution. Always use high-quality, anhydrous DMSO to prevent precipitation.

Protocol 2: Labeling of Live Cells for Lipid Raft Visualization

Objective: To label live cells with this compound for microscopic analysis of membrane domains.

Materials:

  • Cell culture of interest (e.g., Jurkat T-cells, HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 10 mM this compound stock solution

  • Confocal microscope

Procedure:

  • Culture cells on glass-bottom dishes suitable for high-resolution microscopy to approximately 70-80% confluency.

  • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed (37°C) serum-free medium to a final concentration of 5-10 µM.

  • Wash the cells twice with warm PBS to remove any residual serum.

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with warm PBS to remove excess probe.

  • Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells.

  • Proceed immediately to imaging on a confocal microscope.

G A 1. Culture Cells on Glass-Bottom Dish C 3. Wash Cells with PBS A->C B 2. Prepare Working Solution (5-10 µM in Serum-Free Medium) D 4. Incubate with Probe (15-30 min at 37°C) B->D C->D E 5. Wash Cells 3x with PBS D->E F 6. Add Imaging Buffer E->F G 7. Image on Confocal Microscope F->G

Caption: Workflow for labeling live cells with the probe.

Protocol 3: Disruption of Lipid Rafts for Control Experiments

Objective: To validate that the observed probe localization is dependent on intact lipid rafts.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • Labeled cells from Protocol 2

Procedure:

  • Prepare a 10 mM solution of MβCD in serum-free medium.

  • Image the labeled cells to acquire a baseline distribution of the probe.

  • Carefully replace the imaging buffer with the MβCD solution.

  • Incubate the cells at 37°C for 30-60 minutes. MβCD will extract cholesterol from the plasma membrane, disrupting lipid rafts.[1]

  • Wash the cells gently with PBS and replace with fresh imaging buffer.

  • Re-image the same cells and observe any changes in the probe's distribution. A shift from punctate or domain-like staining to a more uniform distribution across the membrane would indicate successful raft disruption and confirm the probe's specificity.

Data Interpretation and Expected Results

Upon successful labeling, cells are expected to exhibit a heterogeneous staining pattern on the plasma membrane when imaged with appropriate excitation and emission wavelengths (to be determined empirically based on the probe's spectral properties). This pattern would likely consist of bright, distinct puncta or patches corresponding to the lipid rafts where the probe has accumulated.

In contrast, after treatment with MβCD, this punctate pattern should dissipate, resulting in a more diffuse and uniform fluorescence signal across the entire cell membrane. This change provides strong evidence that this compound is a specific marker for cholesterol-dependent membrane domains.

Conclusion and Future Directions

This compound presents a promising, albeit currently theoretical, new tool for the study of membrane microdomains. Its simple yet rationally designed structure makes it an attractive candidate for further development. Future work should focus on a full photophysical characterization, including determination of excitation/emission spectra, quantum yield, and sensitivity to solvent polarity. Elucidating its precise mechanism of action and comparing its performance to existing probes will be crucial for establishing its place in the toolkit of membrane biologists and drug development professionals.

References

  • Bem, M., Badea, F., Draghici, C., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Available at: [Link]

  • Foster, L. J., De Hoog, C. L., & Mann, M. (2003). Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors. Proceedings of the National Academy of Sciences, 100(11), 5813–5818. Available at: [Link]

  • Rtishchev, N. I., & Ketsle, G. A. (2001). Luminescence Properties of Nitro Derivatives of Fluorescein. Russian Journal of General Chemistry, 71(9), 1470-1476. Available at: [Link]

  • Kim, B., & Chapkin, R. S. (2013). A Novel Role for Nutrition in the Alteration of Functional Microdomains on the Cell Surface. In Lipid Rafts: Methods and Protocols (pp. 241-251). Humana Press. Available at: [Link]

  • Zhang, J., Wang, J., Zhang, Y., et al. (2019). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Chemistry – An Asian Journal, 14(6), 746-757. Available at: [Link]

  • Niemelä, P. S., Ollila, S., Hyvönen, M. T., et al. (2007). Assessing the Nature of Lipid Raft Membranes. PLoS Computational Biology, 3(2), e34. Available at: [Link]

  • Poston, C. N., Duong, E., Cao, Y., & Bazemore-Walker, C. R. (2011). Proteomic analysis of lipid raft-enriched membranes isolated from internal organelles. Biochemical and Biophysical Research Communications, 415(2), 355–360. Available at: [Link]

  • Kalyanaraman, B., Joseph, J., & Konorev, E. (1995). Nitronyl nitroxides as probes to study the mechanism of vasodilatory action of nitrovasodilators, nitrone spin traps, and nitroxides: role of nitric oxide. Free Radical Biology and Medicine, 18(2), 169-177. Available at: [Link]

  • Edwards, R. L., & Griffiths, G. F. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Ovchinnikov, A. A., Makhova, N. N., & Khmel'nitskii, L. I. (2001). Synthesis and properties of secondary N-nitroamines. Russian Chemical Bulletin, 50(12), 2375-2384. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]

  • Makhova, N. N., Burova, O. A., & Ovchinnikov, I. V. (2002). Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. Russian Chemical Bulletin, 51(8), 1484-1489. Available at: [Link]

Sources

Application Note & Protocols: m-Nitro-N-octadecylbenzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the investigation of m-Nitro-N-octadecylbenzamide as a potential enzyme inhibitor. Drawing from established research on related nitrobenzamide compounds, we hypothesize that this molecule acts as a potent inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] The long octadecyl chain imparts significant lipophilicity, which may influence its cellular uptake and interaction with membrane-associated targets. The presence of the nitro group is critical, as it is believed to be a key pharmacophoric feature for the covalent inhibition of DprE1.[3][4] This guide details the scientific rationale, synthesis, and comprehensive protocols for the characterization of its inhibitory activity, including determination of IC₅₀, elucidation of the mechanism of action, and assessment of covalent binding.

Introduction and Scientific Rationale

This compound belongs to the N-alkyl nitrobenzamide family of compounds, which have shown promising activity against Mycobacterium tuberculosis (Mtb).[3] The primary molecular target for this class of compounds is believed to be DprE1, a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), an essential precursor for arabinan synthesis.[1][4] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.[5]

The structure of this compound suggests a multi-faceted interaction with its putative target. The long, lipophilic octadecyl tail likely facilitates partitioning into the lipophilic mycobacterial cell wall and interaction with membrane-associated enzymes.[6] The nitrobenzamide core is the key pharmacophore, with the nitro group being essential for the proposed mechanism of action. It is hypothesized that the nitro group is reduced by the flavin cofactor (FAD) of DprE1 to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition.[1][7]

This application note provides a roadmap for researchers to synthesize and evaluate this compound as a DprE1 inhibitor.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction.

Protocol 2.1: Synthesis of this compound

  • Starting Materials: m-Nitrobenzoic acid, thionyl chloride, octadecylamine, triethylamine, and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Acid Chloride Formation: In a round-bottom flask, dissolve m-nitrobenzoic acid in the anhydrous solvent. Add thionyl chloride dropwise at room temperature with stirring. Reflux the mixture for 2-3 hours to ensure complete formation of m-nitrobenzoyl chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amide Coupling: In a separate flask, dissolve octadecylamine and triethylamine in the anhydrous solvent. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared m-nitrobenzoyl chloride solution to the octadecylamine solution with vigorous stirring. Let the reaction proceed at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Characterization of Enzyme Inhibitory Activity

Solubility Considerations for a Lipophilic Inhibitor

Due to the long octadecyl chain, this compound is expected to have poor aqueous solubility.[8][9] It is crucial to prepare stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and to ensure that the final concentration of the solvent in the assay buffer does not exceed a level that affects enzyme activity (typically <1-2%). The potential for compound aggregation at higher concentrations should also be considered, as this can lead to non-specific inhibition.

Primary Screening: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. A fluorometric assay using the resazurin reduction method is a common and sensitive way to determine the IC₅₀ against DprE1.[7][10]

Protocol 3.2.1: DprE1 Inhibition Assay (Fluorometric)

  • Materials:

    • Purified recombinant Mtb DprE1 enzyme

    • DprE1 substrate: farnesyl-phosphoryl-β-D-ribofuranose (FPR)

    • Flavin adenine dinucleotide (FAD)

    • Resazurin sodium salt

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol

    • This compound and control compounds (e.g., a known DprE1 inhibitor like BTZ043)

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • In a 96-well plate, add 2 µL of the compound dilutions. For positive (no inhibitor) and negative (no enzyme) controls, add 2 µL of DMSO.

    • Prepare a master mix containing the DprE1 enzyme and FAD in the assay buffer. Add 48 µL of this master mix to each well.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the FPR substrate solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.

    • Incubate the plate at 37°C for an additional 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Table 1: Hypothetical IC₅₀ Data for DprE1 Inhibition

CompoundIC₅₀ (nM)
This compound50
BTZ043 (Control)10
No-inhibitor Control>10,000
Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development.[12][13] This involves determining whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, uncompetitive, or mixed.

Diagram 1: Experimental Workflow for Inhibitor Characterization

G A Synthesize & Purify This compound B Determine IC50 (Primary Screening) A->B C Mechanism of Action Studies B->C D Reversibility Assay (Dialysis or Rapid Dilution) C->D E Kinetic Analysis (Varying [S] and [I]) C->E F Covalent Binding Assay (Mass Spectrometry) C->F D->F If Irreversible G Determine Inhibition Type (Competitive, Non-competitive, etc.) D->G If Reversible E->G H Confirm Covalent Adduct F->H

Caption: Workflow for the characterization of an enzyme inhibitor.

Protocol 3.3.1: Testing for Irreversible Inhibition (Rapid Dilution Method)

  • Incubate the DprE1 enzyme with a high concentration of this compound (e.g., 10x IC₅₀) for various time points (e.g., 0, 15, 30, 60 minutes).

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it rapidly (e.g., 100-fold) into the assay buffer containing the substrate. This dilution should reduce the concentration of the unbound inhibitor to a level well below its IC₅₀.

  • Measure the residual enzyme activity immediately after dilution.

  • Interpretation: If the inhibition is reversible, the enzyme activity will be restored upon dilution. If the inhibition is irreversible, the enzyme activity will not be restored, and the degree of inhibition will increase with the pre-incubation time.

Investigating Covalent Inhibition

Given the presence of the nitro group, it is plausible that this compound acts as a covalent inhibitor.[3][4] Mass spectrometry is a powerful tool to confirm the formation of a covalent adduct between the inhibitor and the enzyme.

Protocol 3.4.1: Mass Spectrometry Analysis of Covalent Adduct Formation

  • Incubate the DprE1 enzyme with an excess of this compound.

  • As a control, incubate the enzyme alone under the same conditions.

  • After incubation, remove the excess unbound inhibitor by dialysis or using a desalting column.

  • Analyze the intact protein by mass spectrometry (e.g., ESI-MS).

  • Interpretation: A mass increase in the inhibitor-treated enzyme corresponding to the molecular weight of the inhibitor (or a fragment thereof) confirms the formation of a covalent adduct.

  • To identify the specific amino acid residue modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

Whole-Cell Activity

While in vitro enzyme inhibition is a critical first step, it is essential to determine if the compound is active against whole bacterial cells.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain (or a surrogate like Mycobacterium smegmatis)

    • Middlebrook 7H9 broth supplemented with ADC and Tween 80

    • This compound

    • Resazurin solution

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in the 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of Mtb.

    • Include a drug-free growth control and a media-only sterility control.

    • Incubate the plates at 37°C for 7-14 days.

    • Add resazurin solution to each well and re-incubate for 24-48 hours.

    • The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Table 2: Hypothetical MIC Data

CompoundMIC (µg/mL)
This compound0.5
Isoniazid (Control)0.1

Potential Signaling Pathway and Mechanism of Action

The proposed mechanism of action involves the covalent modification of DprE1, which is a key enzyme in the arabinan biosynthesis pathway.

Diagram 2: Proposed Mechanism of DprE1 Inhibition

G cluster_0 DprE1 Active Site FAD FAD FADH2 FADH2 FAD->FADH2 Reduction Inhibitor This compound (R-NO2) FADH2->Inhibitor Reduction DPR DPR DPR->FAD Oxidation DPX DPX Nitroso Nitroso Intermediate (R-NO) Inhibitor->Nitroso Cys387 Cys387-SH Nitroso->Cys387 Covalent Bond Formation Adduct Covalent Adduct (Cys387-S-N(OH)-R) Cys387->Adduct Arabinan Arabinan Synthesis (Blocked) Adduct->Arabinan DPR_path Decaprenylphosphoryl- β-D-ribose (DPR) DPR_path->DPR

Caption: Proposed covalent inhibition of DprE1 by this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tubercular agents. Its structural features suggest that it may act as a potent, irreversible inhibitor of DprE1. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and validation of its enzyme inhibitory and whole-cell activity. Further studies, including determination of its selectivity against other enzymes and in vivo efficacy, are warranted to fully assess its therapeutic potential.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (Source: NIH)

  • Application Notes: In Vitro Assay Protocol for DprE1-IN-10. (Source: Benchchem)

  • Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. (Source: PubMed)

  • Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. (Source: Semantic Scholar)

  • DprE1-IN-10: Application Notes and Protocols for Drug Discovery. (Source: Benchchem)

  • Molecular Mechanism Studies of Enzyme Inhibition. (Source: Creative Enzymes)

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (Source: OMICS International)

  • Comparative Guide to DprE1 Inhibitors for Mycobacterium tuberculosis. (Source: Benchchem)

  • Mechanism of Action Assays for Enzymes. (Source: NCBI Bookshelf)

  • Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. (Source: ResearchGate)

  • Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. (Source: ACS Medicinal Chemistry Letters)

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (Source: PMC)

  • Cheat Sheet for Covalent Enzyme Inhibitors. (Source: Drug Hunter)

  • Assays probing inhibition of DprE1 and whole-cell activity of CT325. (Source: ResearchGate)

  • Mechanism-based Inhibition of Enzymes. (Source: YouTube)

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (Source: PubMed)

  • Enzyme Inhibition. (Source: Biology LibreTexts) [Link: https://bio.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMCN D%3A_Chem_322_Biochemistry_2/06%3A_Enzyme_Kinetics/6.04%3A_Enzyme_Inhibition]([Link] D%3A_Chem_322_Biochemistry_2/06%3A_Enzyme_Kinetics/6.04%3A_Enzyme_Inhibition)

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (Source: ResearchGate)

  • Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes. (Source: PubMed)

  • Enzyme Inhibition. (Source: Oxford Academic)

  • Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. (Source: PubMed Central)

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (Source: Creative Bioarray)

  • Lipogenic enzymes as therapeutic targets for obesity and diabetes. (Source: PubMed)

  • Enzymes as Targets for Drug Development II. (Source: MDPI)

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (Source: PubMed)

  • Enzymes as Drug Targets. (Source: Basicmedical Key)

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (Source: ResearchGate)

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (Source: LI-COR)

  • Enzyme Inhibitors Role. (Source: Sigma-Aldrich)

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (Source: ACS Publications)

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (Source: JoVE)

  • Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. (Source: ScienceDirect)

  • m-NITROPHENOL. (Source: Organic Syntheses)

  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (Source: Sarchem Labs)

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (Source: PubMed)

  • Nitro compound synthesis by nitrite substitution or nitration. (Source: Organic Chemistry Portal)

  • Nitro compound synthesis by C-C coupling. (Source: Organic Chemistry Portal)

  • Solubility. (Source: Chemistry LibreTexts)

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. (Source: ResearchGate)

Sources

Advanced Chromatographic Strategies for the Analysis of m-Nitro-N-octadecylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the detection and quantification of m-Nitro-N-octadecylbenzamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for method development, including sample preparation, chromatographic conditions, and mass spectrometric analysis. The methodologies presented are grounded in established scientific principles to ensure accuracy, precision, and reliability.

Introduction to this compound

This compound is a complex organic molecule featuring a polar nitrobenzamide head group and a long, non-polar octadecyl (C18) tail. Its molecular formula is C25H42N2O3, with a molecular weight of 418.61 g/mol [1]. The unique amphipathic nature of this compound, possessing both hydrophilic and lipophilic characteristics, presents distinct challenges and considerations for analytical method development.

The nitroaromatic moiety provides a chromophore suitable for UV detection in HPLC, while the long alkyl chain imparts significant hydrophobicity, influencing its retention behavior in reversed-phase chromatography and its volatility for gas chromatography. Furthermore, the presence of the nitro group and the amide linkage suggests potential thermal lability, a critical factor for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the recommended approach for the analysis of this compound, as it effectively separates compounds based on their hydrophobicity. The non-polar octadecyl tail will strongly interact with the non-polar stationary phase, while the polar nitrobenzamide group will have a greater affinity for the polar mobile phase. A gradient elution is necessary to ensure adequate retention and subsequent elution of this molecule, which exhibits a wide range of polarity within its structure.

Rationale for Methodological Choices
  • Column Selection: A C18 column is the ideal choice as the stationary phase. The long C18 alkyl chains of the stationary phase will provide strong hydrophobic interactions with the octadecyl tail of the analyte, leading to good retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol, is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient will start with a higher percentage of the aqueous phase to retain the analyte and gradually increase the organic solvent concentration to elute it.

  • Detection: The nitroaromatic ring in this compound contains a chromophore that absorbs UV light. Therefore, a UV detector is a suitable and cost-effective choice for detection. The wavelength of maximum absorbance (λmax) should be experimentally determined but is expected to be in the range of 254-280 nm.

HPLC Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, and UV-Vis detector.

Materials:

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.

  • This compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: Determine the λmax of this compound (start at 254 nm).

    • Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.04060
20.00100
25.00100
25.14060
30.04060
  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of the analyte in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Working_Standards Create Working Standards Standard->Working_Standards Injection Inject into HPLC Working_Standards->Injection Sample_Prep Dissolve & Filter Sample Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The analysis of this compound by GC-MS is challenging due to its high molecular weight and the thermal lability of the nitro group. Standard hot split/splitless injection techniques can lead to thermal degradation of the analyte in the injector port. Therefore, a "soft" injection technique is required to introduce the molecule into the GC column intact.

Rationale for Methodological Choices
  • Injection Technique: A cool on-column or programmed temperature vaporization (PTV) inlet is strongly recommended. These techniques introduce the sample into the column at a low temperature, which is then ramped up. This minimizes the thermal stress on the analyte, preventing degradation.

  • GC Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a suitable choice. This will provide good separation of the analyte from potential impurities based on boiling point and polarity differences.

  • Oven Temperature Program: A temperature program starting at a relatively low temperature is necessary to trap the analyte at the head of the column, followed by a ramp to a high final temperature to ensure elution of the high-boiling point this compound.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that will produce a reproducible fragmentation pattern. A preliminary full scan analysis is necessary to identify the molecular ion and characteristic fragment ions. For quantitative analysis, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity.

Predicted Mass Spectrum Fragmentation
  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen (N-CO cleavage) is a common fragmentation pathway for amides[2]. This would result in the formation of a nitrobenzoyl cation and an octadecylamine radical.

  • McLafferty Rearrangement: If a gamma-hydrogen is available on the acyl side, a McLafferty rearrangement can occur. In this molecule, the long octadecyl chain provides ample opportunity for such rearrangements.

  • Nitro Group Fragmentation: The nitro group can fragment through the loss of NO (mass 30) and NO2 (mass 46).

  • Alkyl Chain Fragmentation: The long octadecyl chain will likely undergo characteristic fragmentation, producing a series of alkyl fragments separated by 14 amu (CH2 units).

GC-MS Protocol

Instrumentation:

  • Gas Chromatograph with a cool on-column or PTV inlet, coupled to a Mass Spectrometer.

Materials:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or ethyl acetate.

  • This compound standard.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using a GC-compatible solvent.

  • GC-MS Conditions:

    • Inlet: Cool on-column or PTV.

      • If PTV: Start at 50 °C, then ramp to 300 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 20 °C/min to 250 °C.

      • Ramp 2: 10 °C/min to 320 °C, hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Method Development: Full scan from m/z 40 to 500.

      • Quantitative Analysis: Selected Ion Monitoring (SIM) of characteristic ions (to be determined from the full scan data).

  • Analysis and Quantification:

    • Acquire full scan data for a standard to identify the molecular ion and major fragment ions.

    • Develop a SIM method using at least three characteristic ions for quantification and confirmation.

    • Construct a calibration curve and determine sample concentrations as described in the HPLC protocol.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard Stock Working_Standards Create Working Standards Standard->Working_Standards Injection Cool On-Column/PTV Injection Working_Standards->Injection Sample_Prep Dissolve Sample in GC Solvent Sample_Prep->Injection Separation GC Separation (HP-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Full Scan/SIM) Ionization->Detection Mass_Spectrum Obtain Mass Spectrum Detection->Mass_Spectrum Ion_Selection Identify Characteristic Ions Mass_Spectrum->Ion_Selection SIM_Method Develop SIM Method Ion_Selection->SIM_Method Quantification Quantify Analyte SIM_Method->Quantification

Caption: GC-MS analysis workflow.

Summary of Method Parameters

ParameterHPLC MethodGC-MS Method
Instrumentation HPLC with UV DetectorGC with Cool On-Column/PTV Inlet and Mass Spectrometer
Column C18 (4.6 x 150 mm, 5 µm)5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Water/Acetonitrile GradientHelium (1.0 mL/min)
Temperature 30 °C (Column)60-320 °C (Oven Program)
Injection 10 µL1 µL (Cool On-Column/PTV)
Detection UV (e.g., 254 nm)MS (EI, Full Scan then SIM)

Conclusion

The analytical methodologies detailed in this guide provide a comprehensive approach for the robust detection and quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. The HPLC method offers a straightforward and reliable technique for routine analysis, while the GC-MS method, with the appropriate gentle injection technique, provides higher selectivity and structural confirmation. By following the outlined protocols and understanding the underlying scientific principles, researchers can develop and validate accurate and precise methods for the analysis of this challenging amphipathic molecule.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • LCGC International. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations. [Link]

  • NIH. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]

  • NIST. (n.d.). N-(m-Nitrophenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

  • NIST. (n.d.). Benzamide, 4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • IJSTR. (n.d.). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. [Link]

  • KAUST Repository. (2022, June 22). GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. [Link]

  • PubMed. (2016, January 10). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]

Sources

Application Note: Establishing m-Nitro-N-octadecylbenzamide as a Reference Standard for Quantitative Analysis of Long-Chain N-Acyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive guide for the qualification and application of m-Nitro-N-octadecylbenzamide as a reference standard, specifically for use as an internal standard (IS) in the quantitative analysis of long-chain N-acyl amides and other lipophilic molecules. Currently, this compound is not an established or widely documented reference material. This note, therefore, outlines the necessary scientific protocols to fully characterize and validate this compound for analytical use, adhering to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The unique structure of this compound, featuring a long C18 alkyl chain and a nitrobenzamide moiety, suggests its suitability for liquid chromatography-mass spectrometry (LC-MS) applications. The octadecyl chain imparts chromatographic behavior similar to many endogenous lipids, while the nitro group offers a distinct mass fragmentation pattern and a potential chromophore for UV detection, minimizing the likelihood of interference from biological matrix components.[5][6][7] This guide will detail the rigorous process of qualifying this compound from a candidate material to a fully validated reference standard and demonstrate its hypothetical application in a bioanalytical workflow.

Physicochemical Properties

A thorough characterization of the candidate reference material is the foundational step in its qualification.[8][9] The following properties for this compound (CAS: 109799-65-7) must be empirically determined and documented.[10]

PropertyValueMethod of Determination
Chemical Formula C₂₅H₄₂N₂O₃Mass Spectrometry
Molecular Weight 418.62 g/mol Mass Spectrometry
Appearance To be determined (TBD)Visual Inspection
Melting Point TBDDifferential Scanning Calorimetry (DSC)
Solubility TBD in various organic solventsGravimetric or Spectroscopic Analysis
Purity (Assay) >99.5% (Target)HPLC-UV, qNMR, Mass Spectrometry
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, IR, High-Res MS

Protocol for Qualification of a New Reference Standard

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11] The qualification of a new in-house or secondary reference standard involves a multi-step process to ensure its identity, purity, and stability.[12][13]

  • Source Material: Procure this compound from a reputable supplier.

  • Spectroscopic Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The spectral data must be consistent with the proposed chemical structure.

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to confirm the exact mass and elemental composition.

    • Infrared (IR) Spectroscopy: Obtain an IR spectrum to confirm the presence of key functional groups (amide, nitro group, alkyl chain).

  • Chromatographic Purity:

    • Develop a high-resolution HPLC-UV or UPLC-UV method capable of separating the main component from any potential impurities.

    • Analyze the candidate material to determine the peak area percentage of the main component. The purity should ideally be ≥99.5%.

  • Impurity Profiling:

    • Use LC-MS/MS to identify and, if necessary, quantify any impurities detected in the chromatographic purity assessment.

  • Non-Volatile Impurities:

    • Perform a Residue on Ignition test to determine the content of non-volatile inorganic impurities.

  • Water Content:

    • Determine the water content using Karl Fischer titration.

  • Potency Assignment: Calculate the final potency of the reference standard by mass balance, correcting for the determined impurities and water content.[13]

  • Solution Stability: Prepare stock solutions in selected organic solvents (e.g., methanol, acetonitrile) at a known concentration. Store aliquots at various conditions (e.g., 2-8°C, room temperature, -20°C). Analyze the solutions at predetermined time points (e.g., 0, 7, 14, 30, 90 days) against a freshly prepared standard to assess degradation.

  • Solid-State Stability: Store the solid material under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Test for purity and degradation at appropriate intervals as per ICH Q1A guidelines.

The following diagram illustrates the comprehensive workflow for qualifying this compound as a reference standard.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Validation & Documentation Sourcing Source Candidate Material Identity Identity Confirmation (NMR, MS, IR) Sourcing->Identity Purity Purity & Impurity Assessment (HPLC, LC-MS, ROI, KF) Identity->Purity Potency Potency Assignment (Mass Balance) Purity->Potency Data Transfer Stability Stability Studies (Solid & Solution) Potency->Stability CoA Certificate of Analysis (CoA) Generation Stability->CoA Final Qualified Reference Standard

Caption: Workflow for the qualification of a new analytical reference standard.

Application Protocol: Use as an Internal Standard in LC-MS/MS

This compound is an ideal candidate for an internal standard in the analysis of long-chain fatty acid amides (e.g., oleamide, stearoylethanolamide) for several reasons:[14][15]

  • Structural Similarity: Its long alkyl chain mimics the chromatographic behavior of target analytes, ensuring it co-elutes closely and experiences similar matrix effects during ionization.[6]

  • Chemical Uniqueness: It is an exogenous compound, not naturally present in biological samples, preventing interference.[5]

  • Mass Spectrometric Properties: The nitrobenzamide head group provides a unique and stable fragmentation pattern, allowing for highly selective detection using Multiple Reaction Monitoring (MRM) without cross-talk with endogenous analytes.

  • Target Analyte: Oleoylethanolamide (OEA)

  • Biological Matrix: Human Plasma

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve the qualified this compound reference standard in methanol to prepare a 1.0 mg/mL primary stock solution.

    • Perform serial dilutions to create a working Internal Standard Spiking Solution of 100 ng/mL.

    • Similarly, prepare calibration standards of OEA.

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the IS Spiking Solution (100 ng/mL). Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction. Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC System

    • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1)

    • Gradient: Start at 60% B, ramp to 98% B over 5 min, hold for 2 min, return to initial conditions.

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions (Hypothetical):

      • OEA: Q1 m/z 326.3 -> Q3 m/z 62.1

      • IS (this compound): Q1 m/z 419.3 -> Q3 m/z 150.1

  • Method Validation:

    • The analytical method must be fully validated according to ICH Q2(R1) and/or FDA Bioanalytical Method Validation guidelines.[1][2][16][17] This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample (Calibrator, QC, Unknown) Spike Spike with Internal Standard (this compound) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Evap Evaporation & Reconstitution LLE->Evap Analysis UPLC-MS/MS Analysis (MRM Detection) Evap->Analysis Data Data Processing (Peak Area Ratio vs. Conc.) Analysis->Data Result Final Concentration of Analyte Data->Result

Caption: LC-MS/MS workflow using this compound as an IS.

Conclusion

While this compound is not a conventional reference standard, its chemical properties make it a highly promising candidate for use in specialized analytical applications, particularly for the quantification of lipophilic molecules in complex biological matrices. By following the rigorous qualification and validation protocols detailed in this guide, researchers can confidently establish this compound as a reliable in-house reference material. The successful implementation of such a standard, as demonstrated in the hypothetical LC-MS/MS workflow, can significantly enhance the accuracy, precision, and robustness of bioanalytical methods in drug development and life sciences research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][3]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][4][11]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][16]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][17]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link][5]

  • Li, W., & Cohen, L. H. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link][14]

  • Guan, Z., & Wenk, M. R. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - PubMed Central. [Link][6]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link][15]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][12]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link][13]

  • ILAC. (2005). ILAC-G9:2005 - Guidelines for the Selection and Use of Reference Materials. [Link][8]

  • A Guide to Using Analytical Standards. (n.d.). A Guide to Using Analytical Standards. [Link][9]

  • Singh, R., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link][7]

Sources

Application Notes and Protocols: Utilizing m-Nitro-N-octadecylbenzamide for the Elucidation of Membrane Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of the Membrane Interactome

The cell membrane is a dynamic and intricate interface, orchestrating a vast array of cellular processes through the complex interplay of lipids and proteins. Membrane proteins, which constitute a significant portion of the proteome, are central to signaling, transport, and cellular adhesion.[1] Understanding their interactions within the native lipid bilayer is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutics. However, the hydrophobic and dynamic nature of the membrane environment presents considerable challenges to traditional biochemical and structural biology techniques.[2][3]

To address this, researchers have increasingly turned to chemical probes designed to capture protein-lipid and protein-protein interactions in situ.[4][5] This guide introduces m-Nitro-N-octadecylbenzamide , a novel chemical probe designed for the study of membrane protein interactions. Its unique structure, featuring a hydrophobic octadecyl tail for membrane insertion and a meta-substituted nitrobenzamide headgroup, offers a versatile tool for probing the membrane environment. The long acyl chain ensures stable partitioning into the lipid bilayer, positioning the nitrobenzamide moiety to interact with adjacent protein domains.[6][7][8][9]

This document provides a comprehensive overview of the theoretical framework, applications, and detailed protocols for employing this compound as a chemical probe. We will explore its utility in identifying and characterizing membrane protein interactors, with a focus on experimental design, data interpretation, and potential pitfalls.

Principle of Action: A Hydrophobic Anchor and a Reactive Moiety

The efficacy of this compound as a probe for membrane protein interactions is predicated on its amphipathic nature and the reactivity of its nitroaromatic group. The long, saturated octadecyl tail acts as a hydrophobic anchor, driving the molecule to intercalate into the lipid bilayer, mimicking the behavior of endogenous lipids.[10] This positions the m-nitrobenzamide headgroup at the membrane-cytosol or membrane-extracellular interface, poised to interact with nearby protein domains.

The nitro group, an electron-withdrawing moiety, can serve multiple functions. While not a classic photoactivatable group like an aryl azide, nitroaromatic compounds are known to be photoreactive under certain conditions and can also be chemically reduced to more reactive species. This opens up two primary modes of action for covalently capturing interacting proteins:

  • Photo-Crosslinking: Upon irradiation with UV light, the nitroaromatic ring can be excited to a reactive state, capable of forming a covalent bond with proximal amino acid side chains. This "zero-length" crosslinking provides a snapshot of direct protein interactions within the membrane.[11][12]

  • Chemical Crosslinking: The nitro group can be chemically reduced to a reactive nitroso or hydroxylamine species, which can then react with nucleophilic residues on nearby proteins. This approach offers an alternative to photo-activation, which can sometimes be damaging to cells.

The choice between these activation methods will depend on the specific experimental system and the nature of the protein-protein interaction being investigated.

Experimental Design and Workflow

A typical workflow for utilizing this compound to identify membrane protein interactors involves several key stages:

workflow cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis A Cell Culture or Membrane Preparation B Probe Incorporation A->B C Activation (UV or Chemical) B->C D Cell Lysis & Protein Extraction C->D E Enrichment of Crosslinked Complexes D->E F Proteomic Analysis (e.g., Mass Spectrometry) E->F G Data Analysis & Hit Identification F->G

Figure 1: General experimental workflow for identifying membrane protein interactions using this compound.

Detailed Protocols

Protocol 1: Incorporation of this compound into Live Cells

This protocol describes the loading of the chemical probe into the membranes of cultured mammalian cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

  • Cell Seeding: Plate cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.

  • Prepare Working Solution: Dilute the 10 mM stock solution in pre-warmed complete culture medium to the desired final concentration. A typical starting concentration range is 10-50 µM. It is crucial to perform a titration to determine the optimal concentration for your cell type, balancing efficient labeling with minimal cytotoxicity.

  • Probe Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove any unincorporated probe. The cells are now ready for the crosslinking step.

Protocol 2: Photo-Crosslinking of Membrane Protein Interactions

This protocol outlines the procedure for UV-induced covalent crosslinking of the probe to interacting proteins.

Materials:

  • Cells labeled with this compound (from Protocol 1)

  • UV crosslinker with a 365 nm light source

  • Cold PBS

Procedure:

  • Preparation: Place the plate of labeled cells on ice. Remove the final PBS wash.

  • UV Irradiation: Place the open plate in the UV crosslinker. Irradiate with 365 nm UV light. The optimal energy dose will need to be determined, but a starting point is 0.5-2 J/cm².

  • Post-Irradiation: Immediately after crosslinking, proceed to cell lysis and protein extraction.

Protocol 3: Cell Lysis and Enrichment of Crosslinked Complexes

This protocol details the steps for cell lysis and subsequent enrichment of the protein complexes covalently linked to the probe.

Materials:

  • Crosslinked cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

  • Affinity purification reagents (if a "clickable" analogue of the probe is used)

Procedure:

  • Cell Lysis: Add ice-cold lysis buffer to the plate of crosslinked cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Enrichment (Optional but Recommended): If a "clickable" version of this compound (e.g., with an alkyne or azide handle) is used, enrichment of the crosslinked proteins can be performed.[11] This typically involves a click reaction with a biotin-azide or biotin-alkyne tag, followed by affinity purification using streptavidin-coated beads.

  • Sample Preparation for Proteomics: The enriched proteins can then be processed for analysis by mass spectrometry. This usually involves on-bead digestion or elution followed by in-solution digestion.

Data Analysis and Interpretation

The final step in the workflow is the identification of the proteins that have been crosslinked to the probe. This is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Considerations for Data Analysis:

  • Control Experiments: It is essential to include proper controls. A key control is a sample that has been incubated with the probe but not subjected to the crosslinking step (e.g., no UV irradiation). Proteins identified in the crosslinked sample but absent or significantly less abundant in the control sample are considered potential interactors.

  • Quantitative Proteomics: The use of quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can provide a more robust identification of specific interactors.

  • Bioinformatic Analysis: The list of potential interactors should be subjected to bioinformatic analysis to identify enriched cellular compartments (e.g., plasma membrane, endoplasmic reticulum), biological pathways, and known protein complexes.

Quantitative Data Summary

The following table provides a starting point for optimizing experimental parameters. These values may need to be adjusted for different cell lines and experimental systems.

ParameterRecommended RangeNotes
Probe Concentration 10 - 100 µMTitrate to determine the optimal concentration that maximizes labeling while minimizing cytotoxicity.
Incubation Time 1 - 4 hoursLonger times may increase labeling but also the risk of artifacts.
UV Wavelength 365 nmThis wavelength is generally less damaging to cells than shorter UV wavelengths.
UV Energy 0.5 - 2 J/cm²Optimize for maximal crosslinking efficiency without excessive protein degradation.

Logical Relationships and Pathways

The following diagram illustrates the logical flow of the photo-crosslinking and analysis process.

logical_flow cluster_cellular Cellular Environment cluster_experimental Experimental Steps Probe m-Nitro-N- octadecylbenzamide Membrane Lipid Bilayer Probe->Membrane Intercalates UV UV Activation (365 nm) Probe->UV ProteinA Membrane Protein A ProteinA->Membrane Embedded ProteinB Interacting Protein B ProteinB->ProteinA Interacts Crosslink Covalent Crosslink UV->Crosslink Analysis Mass Spectrometry Analysis Crosslink->Analysis Identification Identification of Interacting Proteins Analysis->Identification

Figure 2: Logical diagram of the photo-crosslinking process from probe incorporation to protein identification.

Conclusion and Future Perspectives

This compound represents a promising new tool for the investigation of membrane protein interactions. Its simple yet effective design, combining a membrane-anchoring hydrophobic tail with a reactive nitroaromatic headgroup, allows for the in situ capture of protein complexes in their native environment. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this probe.

Future developments could include the synthesis of this compound analogues with additional functionalities, such as a "clickable" handle for more efficient enrichment, or a fluorescent reporter group for direct visualization of probe localization. Such modifications would further enhance the versatility and power of this class of chemical probes in unraveling the complexities of the membrane interactome.

References

  • Shanbhag, V., et al. (2023). Exploring lipid–protein interactions in plant membranes. Journal of Experimental Botany. [Link]

  • Luo, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

  • Yan, M., et al. (2013). Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. Chemical Reviews, 113(10), 7880-7928. [Link]

  • Yang, Y., & Yao, S. Q. (2014). Turning the spotlight on protein-lipid interactions in cells. Current Opinion in Chemical Biology, 21, 131-138. [Link]

  • Yan, M., et al. (2025). Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. [Link]

  • Santos, J. M., et al. (2019). A photoactivatable crosslinking system reveals protein interactions in the Toxoplasma gondii inner membrane complex. PLOS Biology, 17(10), e3000475. [Link]

  • Luo, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]

  • Shanbhag, V., et al. (2022). Bifunctional Lipid-Derived Affinity-Based Probes (AfBPs) for Analysis of Lipid-Protein Interactome. Accounts of Chemical Research, 55(24), 3617-3630. [Link]

  • Stansfeld, P. J., et al. (2019). Characterization of Lipid–Protein Interactions and Lipid-Mediated Modulation of Membrane Protein Function through Molecular Simulation. Chemical Reviews, 119(9), 5834-5884. [Link]

  • Wright, M. H., et al. (2021). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 12(3), 1133-1143. [Link]

  • Salay, L. C., & Veglia, G. (2017). Probing lipid-protein interactions in situ with single-molecule sensitivity. Biophysical Journal, 112(3), 564a. [Link]

  • Wang, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1363-1368. [Link]

  • Bioengineer.org. (2026). LipoID Uncovers Lipid Droplet Interactions and Regulators. [Link]

  • Moreno, D., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2596. [Link]

  • Tanc, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1056-1065. [Link]

  • Brecher, P. (1983). The interaction of long-chain acyl CoA with membranes. Molecular and Cellular Biochemistry, 57(1), 3-15. [Link]

  • Lomize, A. L., & Pogozheva, I. D. (2013). The role of hydrophobic interactions in positioning of peripheral proteins in membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 864-875. [Link]

  • Witte, M. D., et al. (2022). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Journal of the American Chemical Society, 144(3), 1261-1270. [Link]

  • Guo, C., et al. (2023). Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting. Journal of the American Society for Mass Spectrometry, 34(12), 2700-2710. [Link]

  • Brecher, P. (1983). The Interaction of Long-Chain Acyl CoA With Membranes. PubMed. [Link]

  • Guo, C., et al. (2023). Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting. PubMed. [Link]

  • Zhang, X., et al. (2022). Polycyclic aromatic-based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives. Dyes and Pigments, 198, 109968. [Link]

  • Lee, H. J., et al. (2014). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 139(22), 5818-5824. [Link]

  • Chen, J., & Seitz, W. R. (1989). Membrane for in situ optical detection of organic nitro compounds based on fluorescence quenching. Analytica Chimica Acta, 237(2), 265-271. [Link]

  • Ali, F., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]

  • Singh, P., et al. (2022). Recent Advancements for the Recognization of Nitroaromatic Explosives Using Calixarene Based Fluorescent Probes. Journal of Fluorescence, 32(1), 67-79. [Link]

  • Wikipedia. (2024). Protein. [Link]

  • Storti, B., et al. (2021). Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. International Journal of Molecular Sciences, 22(6), 3073. [Link]

  • Gupta, A., et al. (2020). Long acyl chain ceramides govern cholesterol and cytoskeleton dependence of membrane outer leaflet dynamics. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(3), 183153. [Link]

  • Palermo, G., et al. (2019). Structure and Dynamics of the Acyl Chains in the Membrane Trafficking and Enzymatic Processing of Lipids. Accounts of Chemical Research, 52(8), 2276-2287. [Link]

Sources

Application Notes and Protocols for Isotopic Labeling of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the isotopic labeling of m-Nitro-N-octadecylbenzamide, a molecule of interest for researchers, scientists, and drug development professionals. The document outlines strategic approaches for incorporating stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), as well as radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H), at specific positions within the molecule. By providing a clear rationale for experimental choices and robust analytical validation methods, this guide serves as a practical resource for scientists engaged in absorption, distribution, metabolism, and excretion (ADME) studies, quantitative bioanalysis, and mechanistic investigations.

Introduction: The Critical Role of Isotopic Labeling in Pharmaceutical Research

Isotopically labeled compounds are indispensable tools in modern drug discovery and development.[1] By replacing an atom with its isotope, the physicochemical properties of the molecule remain virtually unchanged, yet it becomes distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking and quantification in complex biological systems. For a molecule like this compound, isotopic labeling can elucidate its metabolic fate, determine pharmacokinetic profiles, and serve as an internal standard for quantitative assays.[2]

This guide offers a multi-faceted approach to labeling this compound, targeting three key regions of the molecule: the aromatic ring, the amide linkage, and the octadecyl chain. The choice of isotope and labeling position is dictated by the specific research question. For instance, deuterium labeling at metabolically labile sites can investigate the kinetic isotope effect, potentially leading to "heavy drugs" with improved metabolic stability.[3] Carbon-14 or tritium labeling is often employed in ADME studies to track the molecule and its metabolites.[4][5]

Strategic Approaches to Labeling this compound

The synthesis of isotopically labeled this compound can be approached by preparing labeled precursors and then assembling the final molecule. The general synthetic route involves the acylation of octadecylamine with m-nitrobenzoyl chloride.

cluster_0 Precursor Synthesis cluster_1 Activation cluster_2 Coupling m-Nitrobenzoic_Acid m-Nitrobenzoic Acid m-Nitrobenzoyl_Chloride m-Nitrobenzoyl Chloride m-Nitrobenzoic_Acid->m-Nitrobenzoyl_Chloride SOCl₂ or (COCl)₂ Octadecylamine Octadecylamine Target_Molecule This compound Octadecylamine->Target_Molecule m-Nitrobenzoyl_Chloride->Target_Molecule Octadecylamine, Base

Figure 1: General synthetic workflow for this compound.

Isotopic labels can be introduced into either the m-nitrobenzoyl chloride or the octadecylamine precursor. The following sections detail specific protocols for achieving this.

Protocols for Isotopic Labeling

Deuterium (²H) Labeling of the Aromatic Ring

Deuteration of the aromatic ring can be achieved via catalytic hydrogen-deuterium exchange. Platinum-on-carbon (Pt/C) is an effective catalyst for this transformation using deuterium oxide (D₂O) as the deuterium source.[6][7]

Protocol 3.1.1: Pt/C-Catalyzed H-D Exchange on m-Nitrobenzoic Acid

This protocol describes the deuteration of the aromatic ring of the m-nitrobenzoic acid precursor.

Materials:

  • m-Nitrobenzoic acid

  • 5% Platinum on activated carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heavy-walled pressure vessel with a magnetic stir bar

Procedure:

  • To the pressure vessel, add m-nitrobenzoic acid (1.0 eq), 5% Pt/C (10 mol % Pt), and D₂O to form a slurry.

  • Seal the vessel and purge with H₂ gas (a catalytic amount is sufficient to activate the catalyst).[6]

  • Heat the reaction mixture to 160-180°C with vigorous stirring for 24-48 hours. The elevated temperature is necessary for the exchange on the aromatic ring.[7]

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Filter the mixture through a pad of celite to remove the Pt/C catalyst, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield deuterated m-nitrobenzoic acid.

  • Analyze the product by ¹H NMR to determine the degree of deuteration and by MS to confirm the mass increase.

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling of the Carbonyl Group

Labeling the carbonyl group is a common strategy, as this functional group is central to the molecule. This is typically achieved by using a labeled C1 source, such as ¹³CO₂ or ¹⁴CO₂, to prepare labeled benzoic acid.[8][9]

Aryl_Halide 3-Bromonitrobenzene Grignard 3-Nitrophenylmagnesium bromide Aryl_Halide->Grignard Mg, THF Labeled_Acid m-Nitrobenzoic-[carbonyl-¹³C/¹⁴C] acid Grignard->Labeled_Acid 1. ¹³CO₂ or ¹⁴CO₂ 2. H₃O⁺ Labeled_CO2 ¹³CO₂ or ¹⁴CO₂ Labeled_Acyl_Chloride m-Nitrobenzoyl-[carbonyl-¹³C/¹⁴C] chloride Labeled_Acid->Labeled_Acyl_Chloride SOCl₂

Figure 2: Synthesis of carbonyl-labeled m-nitrobenzoyl chloride.

Protocol 3.2.1: Synthesis of m-Nitrobenzoic-[carbonyl-¹³C] Acid

Materials:

  • 3-Bromonitrobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • ¹³CO₂ gas (99 atom % ¹³C)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Add anhydrous THF and a solution of 3-bromonitrobenzene in THF dropwise to initiate Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Bubble ¹³CO₂ gas through the solution for 1-2 hours.

  • Allow the reaction to warm to room temperature and then quench by carefully adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting m-nitrobenzoic-[carbonyl-¹³C] acid by recrystallization or column chromatography.

  • Confirm the incorporation of the ¹³C label by ¹³C NMR spectroscopy and mass spectrometry.[10][11]

Nitrogen-15 (¹⁵N) Labeling of the Amide Nitrogen

The amide nitrogen can be labeled by using a ¹⁵N-labeled amine precursor. While direct synthesis of ¹⁵N-octadecylamine can be complex, a more straightforward approach is to synthesize ¹⁵N-labeled m-nitroaniline and then convert it to the corresponding benzoyl chloride, followed by reaction with unlabeled octadecylamine. Alternatively, and more directly, one can use a ¹⁵N-labeled amine source in the final coupling step. A common precursor for ¹⁵N labeling is ¹⁵NH₄Cl.[12]

Protocol 3.3.1: Synthesis of this compound-[¹⁵N]

This protocol assumes the availability of ¹⁵N-octadecylamine, which can be synthesized from octadecanoyl chloride and ¹⁵NH₃ (generated from ¹⁵NH₄Cl).

Materials:

  • m-Nitrobenzoyl chloride

  • Octadecylamine-[¹⁵N] (or unlabeled octadecylamine if using a different strategy)

  • Triethylamine or pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve octadecylamine-[¹⁵N] (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add a solution of m-nitrobenzoyl chloride (1.1 eq) in DCM dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound-[¹⁵N].

  • Confirm the incorporation of the ¹⁵N label using high-resolution mass spectrometry and potentially ¹⁵N NMR spectroscopy.[13][14]

Tritium (³H) Labeling of the Octadecyl Chain

Tritium labeling can be achieved through catalytic tritiodehalogenation of a halogenated precursor or by catalytic hydrogen isotope exchange.[3][4]

Protocol 3.4.1: Catalytic Tritiation of an Unsaturated Precursor

This protocol involves the synthesis of an unsaturated analog of octadecylamine, followed by catalytic reduction with tritium gas.

Materials:

  • Octadec-9-enoyl chloride (oleoyl chloride)

  • Ammonia

  • Lithium aluminum hydride (LiAlH₄)

  • Palladium on carbon (Pd/C)

  • Tritium gas (T₂)

  • Ethyl acetate

Procedure:

  • Synthesize octadec-9-enamide by reacting oleoyl chloride with ammonia.

  • Reduce the amide to octadec-9-enylamine using LiAlH₄.

  • In a specialized radiolabeling facility, dissolve the octadec-9-enylamine and Pd/C catalyst in a suitable solvent like ethyl acetate in a reaction vessel designed for handling tritium gas.

  • Introduce tritium gas into the vessel and stir the mixture at room temperature until the theoretical amount of gas is consumed.

  • Carefully remove the excess tritium gas and purge the system with an inert gas.

  • Filter the catalyst and purify the tritiated octadecylamine.

  • Couple the tritiated octadecylamine with m-nitrobenzoyl chloride as described in Protocol 3.3.1.

  • The specific activity of the final product should be determined using liquid scintillation counting.[4]

Analytical Validation and Quality Control

The success of any isotopic labeling experiment hinges on rigorous analytical validation.

Table 1: Analytical Techniques for Isotopic Labeling Validation

TechniquePurposeKey Information Provided
Mass Spectrometry (MS) Confirmation of label incorporation and determination of isotopic enrichment.Molecular weight shift corresponding to the number of incorporated isotopes. Isotopic distribution pattern.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of label position and quantification of site-specific incorporation.Disappearance of signals in ¹H NMR for deuteration. Appearance of new signals or couplings in ¹³C and ¹⁵N NMR.[17]
Liquid Scintillation Counting (LSC) Quantification of radioactive isotopes (¹⁴C, ³H).Specific activity (e.g., in Ci/mmol).

It is crucial to correct raw MS data for the natural abundance of heavy isotopes to accurately determine the level of enrichment.[18]

Conclusion

The protocols outlined in this guide provide a robust framework for the isotopic labeling of this compound at various positions with different isotopes. The choice of strategy will depend on the specific application, whether it be for metabolic studies, as an internal standard, or for mechanistic investigations. By carefully selecting the appropriate labeled precursor and synthetic route, researchers can generate high-quality labeled compounds essential for advancing pharmaceutical research.

References

  • Zhu, Z., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PMC - NIH.
  • Sajiki, H., et al. (2008). Efficient and Selective Pt/C-Catalyzed H-D Exchange Reaction of Aromatic Rings. Bulletin of the Chemical Society of Japan.
  • Hellerstein, M. K., & Neese, R. A. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry.
  • Li, J., et al. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications.
  • Wang, Y., et al. (2014). Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. Journal of Biomolecular NMR.
  • Sajiki, H., et al. (2005). Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. ResearchGate.
  • Heid, E. (n.d.). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok.
  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate.
  • Brenna, J. T., & Browne, T. R. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Smith, A. M., et al. (2017). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC - NIH.
  • Wang, Y., et al. (2014). Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. Open Research Repository.
  • Isotope Science / Alfa Chemistry. (n.d.). 15N Labeled Compounds.
  • Cerno Bioscience. (n.d.). Isotope Labeling.
  • Kabalka, G. W., et al. (n.d.). Synthesis of carbon-13 labeled aldehydes, carboxylic acids, and alcohols via organoborane chemistry. The Journal of Organic Chemistry.
  • Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds.
  • Simson Pharma. (n.d.). Isotope Labelled Compounds.
  • Request PDF. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. ResearchGate.
  • Request PDF. (n.d.). Stable isotope labeling methods for protein NMR spectroscopy. ResearchGate.
  • Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
  • Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • Zhang, L., et al. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
  • Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.
  • Audubert, C., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au.
  • Zhang, L., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.

Sources

Dissecting Lipid Signaling Pathways: A Guide to the Application of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scientific Community

Senior Application Scientist Note: The study of lipid signaling is a dynamic and complex field. While the initial query focused on the role of m-Nitro-N-octadecylbenzamide in the context of nitrated lipid signaling, a comprehensive review of current literature reveals this specific molecule is not an established tool for that particular pathway. However, its chemical structure—featuring a long N-acyl chain and an electrophilic nitro-aromatic headgroup—suggests a strong potential role as an inhibitor for a different, yet critically important, class of lipid-modifying enzymes: Fatty Acid Amide Hydrolase (FAAH) .

This guide has been structured to address this scientific reality. We will first introduce the distinct worlds of nitrated lipid signaling and fatty acid amide signaling. We will then pivot to explore how a putative inhibitor like this compound can be rigorously characterized and utilized as a powerful tool to probe the FAAH-regulated endocannabinoid system, a pathway with profound implications for pain, inflammation, and neuropsychiatric disorders. This approach ensures scientific integrity while providing a robust framework for the investigation of novel chemical probes in lipidology.

The Landscape of Bioactive Lipid Signaling

Lipids are not merely structural components or energy stores; they are potent signaling molecules that regulate a vast array of physiological processes. Two pathways of significant therapeutic interest are those mediated by nitrated fatty acids and by fatty acid amides.

Nitrated Fatty Acid (NO₂-FA) Signaling

Generated endogenously through the reaction of unsaturated fatty acids with reactive nitrogen species (RNS), NO₂-FAs are potent electrophilic mediators.[1][2] These molecules exert powerful anti-inflammatory and cytoprotective effects.[3][4] Their primary mechanism involves the post-translational modification of key signaling proteins, such as Keap1 and NF-κB, through a reversible process called Michael adduction.[1][5] This covalent modification alters protein function, leading to the activation of antioxidant response pathways and the suppression of pro-inflammatory gene expression.[4][5] NO₂-FAs can also signal by activating nuclear receptors like PPARγ or by releasing nitric oxide (NO), contributing to vasorelaxation.[3][6][7]

Fatty Acid Amide (FAA) Signaling and its Regulation by FAAH

Fatty acid amides, most notably the endocannabinoid N-arachidonoylethanolamine (anandamide), are a class of lipid neurotransmitters that regulate pain, mood, appetite, and memory.[8][9] Their signaling is terminated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes them into free fatty acids and ethanolamine.[8][10] FAAH is a serine hydrolase that plays a critical role in maintaining the delicate balance of endocannabinoid tone.[11] Because of its central role, the pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy. By blocking FAAH, endogenous levels of anandamide and other FAAs are elevated, potentiating their natural analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[9][12]

This compound: A Putative Tool for Probing FAAH Activity

While not documented as a modulator of NO₂-FA pathways, the structure of this compound provides a compelling basis for its potential as a FAAH inhibitor.

  • N-octadecyl Tail: The long C18 alkyl chain mimics the fatty acid portion of endogenous FAAH substrates like anandamide (C20) or oleamide (C18), suggesting it can be recognized by and guided into the enzyme's acyl chain-binding pocket.[11]

  • Benzamide Core: This amide linkage is the target for the hydrolytic action of FAAH.

  • m-Nitro Phenyl Group: The electron-withdrawing nitro group increases the electrophilic character of the amide's carbonyl carbon. This is a key feature in many covalent enzyme inhibitors. It is plausible that this group facilitates the carbamylation of FAAH's catalytic serine residue (Ser241), forming a stable, inactivated enzyme-inhibitor complex.[11][12] This mechanism is analogous to that of well-characterized urea- and carbamate-based FAAH inhibitors.[12]

The workflow below illustrates the process of characterizing a novel, putative FAAH inhibitor.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Investigation a Synthesize & Purify This compound b FAAH Inhibition Assay (Recombinant Enzyme) a->b c Determine IC50 & kinact/Ki (Potency & Mechanism) b->c d Serine Hydrolase Selectivity Profiling c->d e Treat Cells (e.g., Neuro2a, BV-2 Microglia) d->e f Measure Endogenous FAA Levels via LC-MS/MS e->f g Confirm Target Engagement (Anandamide Accumulation) f->g h Functional Assays (e.g., Cytokine Release, Neuronal Excitability) g->h i In Vivo Model Studies (e.g., Pain, Anxiety) h->i j Confirm Phenotype is FAAH-Dependent i->j

Caption: Workflow for characterizing a novel putative FAAH inhibitor.

Experimental Protocols & Application Notes

The following protocols provide a framework for validating this compound, or any novel compound, as a FAAH inhibitor and using it to study FAA signaling.

Protocol 1: Determination of In Vitro FAAH Inhibitory Potency (IC₅₀)

Principle: This protocol uses a fluorometric assay to measure the hydrolytic activity of recombinant human FAAH on a synthetic substrate. The ability of the test compound to inhibit this activity is quantified to determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant human FAAH-1

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: URB597 or PF-3845 (known FAAH inhibitors)[12]

  • 96-well black microplate

  • Fluorescence plate reader (Ex: 355 nm, Em: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 10 mM down to 1 nM. Further dilute these stocks into FAAH Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Enzyme Incubation: To each well of the microplate, add 20 µL of the diluted test compound or control (DMSO for vehicle control, URB597 for positive control).

  • Add 160 µL of FAAH Assay Buffer.

  • Add 10 µL of recombinant FAAH-1 solution (final concentration ~1 µg/mL).

  • Incubate the plate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced. This step is crucial for time-dependent or irreversible inhibitors.[12]

  • Initiate Reaction: Add 10 µL of AAMCA substrate (final concentration ~10 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence intensity every minute for 30 minutes at 37°C. The rate of increase in fluorescence is proportional to FAAH activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome & Interpretation: A potent FAAH inhibitor will have an IC₅₀ value in the low nanomolar to picomolar range.[8] A steep dose-response curve suggests a specific interaction.

CompoundPredicted IC₅₀ (nM)Mechanism Type
This compound 1 - 50Covalent (Putative)
URB597 (Control)4 - 10Covalent (Carbamylation)
PF-3845 (Control)~7Covalent (Carbamylation)
Protocol 2: Cellular Target Engagement via Endogenous Substrate Accumulation

Principle: A bona fide FAAH inhibitor will block the degradation of endogenous substrates in a cellular context, leading to their accumulation. This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify anandamide (AEA) levels in inhibitor-treated cells.

Materials:

  • Cell line expressing FAAH (e.g., N18TG2 neuroblastoma, primary cortical neurons)

  • Cell culture medium and reagents

  • Test Compound: this compound

  • Internal Standard: Anandamide-d8

  • Extraction Solvent: Acetonitrile with 1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 4-6 hours. Rationale: This duration is sufficient to observe significant accumulation of substrates following FAAH inhibition.[12]

  • Cell Lysis & Extraction:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold extraction solvent containing the anandamide-d8 internal standard directly to the plate.

    • Scrape the cells and collect the lysate into a microfuge tube.

  • Protein Precipitation: Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried lipid extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column to separate the lipids.

    • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for anandamide and anandamide-d8 using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Quantify the amount of anandamide in each sample by comparing the peak area ratio of endogenous anandamide to the anandamide-d8 internal standard against a standard curve.

Expected Outcome & Interpretation: Treatment with an effective FAAH inhibitor like this compound should result in a dose-dependent increase in intracellular anandamide levels, confirming target engagement in a biological system. A 10-fold or greater increase is commonly observed with potent inhibitors.[12]

G cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition Mechanism Anandamide Anandamide (Substrate) FAAH_Active FAAH (Active) Ser241-OH Anandamide->FAAH_Active Binds to Active Site Intermediate Acyl-Enzyme Intermediate Ser241-O-C=O FAAH_Active->Intermediate Hydrolysis (Acylation) FAAH_Inactive FAAH (Inactive) Ser241-O-C=O-Inhibitor FAAH_Active->FAAH_Inactive Intermediate->FAAH_Active Deacylation (H₂O) Products Arachidonic Acid + Ethanolamine Intermediate->Products Release Inhibitor m-Nitro-N- octadecylbenzamide Inhibitor->FAAH_Active Covalent Binding (Carbamylation)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of m-Nitro-N-octadecylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your yield and purity effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution, specifically the acylation of a primary amine (octadecylamine) with an acyl chloride (m-nitrobenzoyl chloride). This reaction is most effectively carried out under Schotten-Baumann conditions .[1][2][3] These conditions involve reacting the acyl chloride with the amine in the presence of a base, typically in a two-phase solvent system.[1][2]

Q2: Why is the addition of a base crucial in this reaction?

The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3] The primary amine, octadecylamine, is also a base and will react with the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, which would halt the reaction and diminish the yield.[3][4] An added base, such as sodium hydroxide or pyridine, neutralizes the HCl as it forms, ensuring the amine remains in its free, nucleophilic state to drive the reaction to completion.[3][5][6]

Q3: What solvent system is optimal for this synthesis?

A biphasic system, such as dichloromethane (DCM) and water or toluene and water, is often ideal.[1] The organic phase dissolves the m-nitrobenzoyl chloride and the octadecylamine, while the aqueous phase contains the inorganic base (e.g., NaOH). This setup has two main advantages:

  • It facilitates the separation of the product from the inorganic salts during work-up.

  • It minimizes the hydrolysis of the highly reactive m-nitrobenzoyl chloride by limiting its contact with the bulk aqueous phase.[2] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel plate alongside standards of your starting materials (octadecylamine and m-nitrobenzoyl chloride). Develop the plate in an appropriate eluent system (e.g., a hexane/ethyl acetate mixture). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the reaction's progression. The product, this compound, should have an Rf value intermediate between the non-polar octadecylamine and the more polar m-nitrobenzoic acid (a potential hydrolysis byproduct).

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
  • Observation: TLC analysis shows only starting materials, or the isolated yield is significantly below expectations.

Potential Cause Scientific Rationale Recommended Solution
Degraded m-Nitrobenzoyl Chloride Acyl chlorides are highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture.[7][8] M-nitrobenzoyl chloride is noted to be unstable at room temperature and decomposes in water.[7][8] Degraded reagent will be unreactive.Use a fresh bottle of m-nitrobenzoyl chloride or purify the existing stock by distillation. Always handle the reagent under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Store it refrigerated.[8]
Insufficient Base As explained in the FAQs, without enough base to scavenge the byproduct HCl, the octadecylamine starting material will be protonated and rendered non-nucleophilic, effectively stopping the reaction.[3][4]Use at least two equivalents of amine relative to the acyl chloride, or use one equivalent of the amine and at least one equivalent of a non-nucleophilic base like aqueous NaOH or an organic base like pyridine or triethylamine.[5]
Poor Phase Mixing The reaction occurs at the interface of the organic and aqueous layers. If stirring is inadequate, the surface area for reaction is limited, leading to a very slow or incomplete reaction.Use a high-torque mechanical stirrer capable of vigorous agitation to create a fine emulsion between the two phases, maximizing the interfacial area.
Low Reaction Temperature While the reaction is often exothermic, the high molecular weight and long alkyl chain of octadecylamine can present kinetic barriers. Insufficient thermal energy may lead to a slow reaction rate.The reaction is typically performed at room temperature.[1] If the reaction is sluggish, gentle heating to 40-50°C can be attempted, but this increases the risk of acyl chloride hydrolysis. Monitor carefully by TLC.
Problem 2: Product is Oily and Difficult to Purify
  • Observation: After work-up, the crude product is a persistent oil or wax that fails to crystallize, and column chromatography yields impure fractions.

Potential Cause Scientific Rationale Recommended Solution
Presence of Unreacted Octadecylamine The long, greasy C18 alkyl chain of both the starting material and the product gives them similar physical properties and solubility, making separation difficult. This can inhibit crystallization.1. Acidic Wash: During the work-up, wash the organic layer thoroughly with a dilute acid (e.g., 1M HCl). This will protonate the basic unreacted octadecylamine, forming a water-soluble salt that partitions into the aqueous phase. 2. Column Chromatography: If acidic wash is insufficient, use column chromatography. The amide product is significantly more polar than the amine. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., adding ethyl acetate) should provide good separation.
Presence of m-Nitrobenzoic Acid Hydrolysis of the acyl chloride starting material creates m-nitrobenzoic acid. This acidic impurity can interfere with purification.1. Basic Wash: During the work-up, wash the organic layer thoroughly with a dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that is removed in the aqueous layer.
Inappropriate Recrystallization Solvent The product has a dual nature: a non-polar C18 tail and a polar nitrobenzamide head. Finding a single solvent where it is soluble when hot but insoluble when cold can be challenging.1. Solvent Screening: Test recrystallization from a range of solvents. Good starting points include isopropanol, ethanol, or ethyl acetate. 2. Two-Solvent System: If a single solvent fails, use a two-solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Slowly add a poor, miscible solvent (e.g., hexane or pentane) until turbidity persists. Gently heat to redissolve, then allow to cool slowly.

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol details the standard procedure for the acylation.

Schotten_Baumann_Synthesis

Steps:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve octadecylamine (1.0 eq) in dichloromethane (DCM).

  • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M NaOH).

  • Begin vigorous stirring to emulsify the mixture. If the reaction is expected to be highly exothermic, cool the flask in an ice-water bath.

  • Slowly add a solution of m-nitrobenzoyl chloride (1.05 eq) in DCM to the stirring mixture over 15-20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.

  • Once complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Isolate the organic layer. Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove m-nitrobenzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica gel.

Protocol 2: Product Characterization

Confirming the structure and purity of the final product is critical.

Technique Purpose Expected Result for this compound
¹H NMR Structural confirmation and purity assessment.- Aromatic protons in the m-substituted nitrobenzene ring (approx. 7.5-8.5 ppm).- Amide N-H proton (broad singlet, approx. 6.0-7.0 ppm).- Methylene protons of the octadecyl chain adjacent to the nitrogen (triplet, approx. 3.3-3.5 ppm).- Bulk methylene protons of the chain (large multiplet, approx. 1.2-1.4 ppm).- Terminal methyl group of the chain (triplet, approx. 0.8-0.9 ppm).
¹³C NMR Confirms the carbon skeleton.- Carbonyl carbon (approx. 165-170 ppm).- Aromatic carbons (approx. 120-150 ppm).- Multiple aliphatic carbons from the octadecyl chain (approx. 14-40 ppm).
FT-IR Identifies key functional groups.- N-H stretch (sharp peak, approx. 3300 cm⁻¹).- C-H stretches (aliphatic, approx. 2850-2950 cm⁻¹).- Amide C=O stretch (strong peak, approx. 1640 cm⁻¹).- N-O stretches (nitro group, two peaks approx. 1530 and 1350 cm⁻¹).
HRMS Determines accurate mass and elemental formula.The measured mass should correspond to the calculated exact mass of C₂₅H₄₂N₂O₃, confirming the molecular formula.

Reaction Mechanism Visualization

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism

References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Quora. (2020). Why is there a use of base in the reaction of amines with acyl group (acylation)? Retrieved from [Link]

  • PubChem. (n.d.). m-Nitrobenzoyl chloride. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Substituted Benzamides.

Sources

Troubleshooting Guide: Overcoming Solubility Challenges with m-Nitro-N-octadecylbenzamide (M-NOBA) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: M-NOBA

Welcome to the technical support center for m-Nitro-N-octadecylbenzamide (M-NOBA). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. We will explore the underlying reasons for these challenges and provide robust, validated strategies to achieve stable and usable aqueous solutions.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem

Q1: I'm trying to dissolve this compound in my standard phosphate-buffered saline (PBS), but it immediately precipitates. Why is this happening?

A1: The insolubility of this compound (M-NOBA) in aqueous solutions is a direct result of its chemical structure. The molecule possesses a very long C18 alkyl chain (the "octadecyl" group) and a benzamide component, both of which are highly hydrophobic (water-repelling). While the nitro group (m-Nitro) adds some polarity, its effect is overwhelmingly counteracted by the large, non-polar hydrocarbon tail. This inherent lipophilicity causes the molecules to aggregate and precipitate out of polar solvents like water or aqueous buffers rather than dissolve.[1]

Q2: What is a primary stock solution, and why can't I just add the M-NOBA powder directly to my buffer?

A2: A primary stock solution is a highly concentrated, stable solution of your compound prepared in a solvent where it is readily soluble, typically a water-miscible organic solvent. Attempting to dissolve a hydrophobic powder directly into an aqueous buffer is kinetically and thermodynamically unfavorable, leading to poor dissolution and inaccurate concentrations.[2] The standard and required workflow is to first create a concentrated primary stock in an appropriate organic solvent and then dilute this stock into your final aqueous buffer using a specific solubilization strategy. This ensures accurate dosing and maximizes the chances of achieving a stable final solution.

Section 2: Primary Stock Solution - The Critical First Step

Q3: Which organic solvent is best for creating a primary stock solution of M-NOBA?

A3: The ideal solvent should fully dissolve M-NOBA at a high concentration (e.g., 10-50 mM) and be miscible with your final aqueous system. For highly lipophilic compounds like M-NOBA, the following solvents are recommended.

SolventMax Recommended % in Cell Culture[3]Key Considerations
Dimethyl Sulfoxide (DMSO) < 0.5%Excellent solubilizing power for many hydrophobic compounds. Can be toxic to some cell lines at higher concentrations.[3]
Ethanol (EtOH) < 1.0%Good solubilizing power and is generally less toxic than DMSO. Can sometimes cause protein precipitation in media.
N-methylpyrrolidone (NMP) < 0.5%A less common but powerful polar aprotic solvent used for very challenging compounds.[4]

Recommendation: Start with DMSO . It is the most common and effective solvent for creating high-concentration stocks of poorly soluble compounds for biological assays.[5] A detailed protocol for stock solution preparation is provided in the Experimental Protocols section.

Section 3: Strategies for Preparing Aqueous Working Solutions

This section details the core strategies to prevent M-NOBA from precipitating when you dilute your organic stock into an aqueous buffer. A decision workflow is provided below.

G start Start: Prepare Concentrated M-NOBA Stock in DMSO cosolvent Strategy 1: Co-Solvent Dilution (e.g., maintain final DMSO <0.5%) start->cosolvent check1 Is the solution clear and stable for the duration of the experiment? cosolvent->check1 success Success! Proceed with experiment. check1->success Yes surfactant Strategy 2: Surfactant Solubilization (e.g., Tween® 80, Cremophor® EL) check1->surfactant No check2 Is the solution clear and stable? Does the surfactant interfere with the assay? surfactant->check2 check2->success Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) check2->cyclodextrin No check3 Is the solution clear and stable? Does the cyclodextrin interfere? cyclodextrin->check3 check3->success Yes end Consult Formulation Specialist for advanced methods (e.g., lipid carriers) check3->end No

Caption: Decision workflow for selecting a solubilization strategy.

Q4: What is the co-solvent strategy and what are its limits?

A4: The co-solvent strategy involves diluting the primary stock (e.g., in DMSO) into the aqueous buffer, where the residual DMSO acts as a co-solvent to maintain solubility.[6] By reducing the overall polarity of the solvent mixture, it helps keep the hydrophobic M-NOBA in solution.[4]

  • Limitation: This method is only effective for final M-NOBA concentrations that can be tolerated within a low, non-toxic percentage of the organic co-solvent (e.g., <0.5% DMSO). For a highly insoluble compound like M-NOBA, this often corresponds to a very low final concentration. If precipitation occurs, you have exceeded the solubility limit in that specific co-solvent/buffer mixture.

Q5: My compound still precipitates even with <0.5% DMSO. What should I try next?

A5: When co-solvents alone are insufficient, you must employ more advanced formulation techniques that actively encapsulate or complex with the drug molecule. The two most common and effective approaches for in-vitro studies are surfactant-based micellar solubilization and cyclodextrin-based inclusion complexation .

Q6: How do surfactants work to dissolve M-NOBA?

A6: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic octadecyl tail of M-NOBA can partition into this core, effectively shielding it from the aqueous environment, while the hydrophilic shell keeps the entire micelle-drug complex dissolved.[8]

  • Recommended Surfactants: Non-ionic surfactants are generally preferred due to their lower toxicity in biological systems.[9] Good starting points include Polysorbate 80 (Tween® 80) or Cremophor® EL.[3][10]

Caption: M-NOBA encapsulated within a surfactant micelle.

Q7: How do cyclodextrins work, and how are they different from surfactants?

A7: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form an "inclusion complex" where a hydrophobic molecule like M-NOBA is encapsulated within this cavity.[12][13] This complexation effectively masks the drug's hydrophobicity, rendering the entire drug-cyclodextrin complex water-soluble.[14]

  • Key Difference: Unlike surfactants which form large micellar aggregates, cyclodextrins typically form a 1:1 drug/cyclodextrin complex at the molecular level.[11] This can sometimes be an advantage in assays where micelles might cause interference.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile, making it suitable for parenteral and in-vitro applications.[15]

G cluster_complex Inclusion Complex mnoba M-NOBA plus + cd HP-β-CD cd_complex label_hydrophobic Hydrophobic Cavity cd->label_hydrophobic mnoba_inside M-NOBA

Caption: M-NOBA forming an inclusion complex with HP-β-CD.

Q8: How do I choose between surfactants and cyclodextrins?

A8: The choice depends on your specific application and the properties of M-NOBA.

FactorSurfactant (e.g., Tween® 80)Cyclodextrin (e.g., HP-β-CD)
Mechanism Micellar Encapsulation[7]1:1 Molecular Inclusion[11]
Pros High loading capacity, very effective for highly lipophilic drugs.Forms a true solution, less likely to interfere with some protein/membrane assays.
Cons Can interfere with cell membranes or protein activity; solutions can be viscous.[6]Can have lower solubilization capacity than surfactants; may extract cholesterol from cell membranes at high concentrations.
Best For Initial screening when high concentrations are needed and co-solvents fail.Assays sensitive to detergents; when a true molecular solution is required.

Recommendation: It is often necessary to empirically test both approaches. Always run a "vehicle control" (buffer with the surfactant or cyclodextrin alone) in your experiment to ensure the solubilizing agent itself does not affect your results.

Section 4: Protocol Validation & Quality Control

Q9: My solution looks clear. How can I be certain the M-NOBA is truly dissolved and not just a fine suspension?

A9: Visual clarity can be misleading. A seemingly clear solution may contain nano-sized precipitates or aggregates that can lead to inaccurate results. A self-validating protocol requires further checks.

  • Visual Inspection (Tyndall Effect): Shine a laser pointer or a focused beam of light through the solution in a dark room. A true solution will not scatter the light beam. If you can see the path of the beam, it indicates the presence of colloidal particles or a fine suspension.

  • Filtration and Quantification: Filter the prepared solution through a 0.22 µm syringe filter, which will remove any undissolved particles or large aggregates. Quantify the concentration of M-NOBA in the filtrate using a suitable analytical method like HPLC-UV.[16][17] If the concentration is the same as your target concentration, the compound was fully dissolved.

  • Stability Over Time: Let the solution sit at the experimental temperature (e.g., 37°C) for the duration of your longest assay. Re-inspect for any signs of precipitation. Poorly formulated solutions often crash out over time.[1]

  • Dynamic Light Scattering (DLS): For advanced validation, DLS can be used to detect the presence of nanoparticles or aggregates. A truly dissolved compound will not show a significant particle population.

Experimental Protocols

Protocol 1: Preparation of a 20 mM M-NOBA Primary Stock in DMSO

  • Accurately weigh out the required amount of M-NOBA powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 20 mM concentration.

  • Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming (to 30-40°C) can be used if necessary.

  • Visually inspect to ensure no solid material remains.

  • Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization using a Surfactant (Tween® 80)

This protocol targets a final M-NOBA concentration of 10 µM in PBS containing 0.1% Tween® 80 and 0.1% DMSO.

  • Prepare a 10% (w/v) stock solution of Tween® 80 in water.

  • In a sterile tube, add 979 µL of PBS.

  • Add 10 µL of the 10% Tween® 80 stock solution to the PBS (final concentration will be ~0.1%). Vortex gently.

  • Add 10 µL of a 1 mM M-NOBA intermediate stock in DMSO (prepared from your 20 mM primary stock). This keeps the final DMSO concentration at 1%, which may need to be adjusted down. A better method is to add the drug stock to the surfactant solution directly.

  • Alternative Step 4: Prepare a 10 mM M-NOBA stock in DMSO. Add 1 µL of this stock to 989 µL of PBS. Add 10 µL of 10% Tween-80. Vortex immediately and vigorously. This results in a final DMSO concentration of 0.1%.

  • Vortex the final solution immediately and vigorously for 30 seconds to facilitate micelle formation and drug encapsulation.

  • Allow the solution to equilibrate for 15-30 minutes before use.

  • Perform validation checks (Q9). Run a vehicle control with 0.1% DMSO and 0.1% Tween® 80 in PBS.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)

This protocol targets a final M-NOBA concentration of 10 µM in PBS using HP-β-CD.

  • Prepare a 20% (w/v) stock solution of HP-β-CD in PBS. This may require stirring or gentle warming to fully dissolve.

  • Determine the molar ratio of HP-β-CD to M-NOBA needed. A common starting point is a 1000:1 molar excess of cyclodextrin.

  • In a sterile tube, add the calculated volume of the HP-β-CD stock solution to PBS.

  • While vortexing the HP-β-CD solution, slowly add the required volume of the M-NOBA primary stock in DMSO (e.g., 1 µL of 10 mM stock for a 1 mL final volume). The vortexing action provides the energy needed to form the inclusion complex.

  • Continue vortexing for 1-2 minutes.

  • Incubate the solution, often with shaking, for 1-2 hours at room temperature to ensure maximum complexation.

  • Perform validation checks (Q9). Run a vehicle control with the same final concentrations of DMSO and HP-β-CD in PBS.

References
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Published on PubMed Central.
  • Mu, H., Holm, R., & Müllertz, A. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. International Journal of Pharmaceutics, 453(1), 215-224.
  • Gali, A. D., Bednarczyk, A. M., & Popielec-Kryn, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Patel, D., Patel, N., & Patel, A. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
  • Gali, A. D., Bednarczyk, A. M., & Popielec-Kryn, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Patel, A., Vavia, P. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Di Donato, L., et al. (2024).
  • Mu, H., Holm, R., & Müllertz, A. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. International Journal of Pharmaceutics, 453(1), 215-224.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(06), 39-44.
  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3).
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 99(12), 4955-4965.
  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs.
  • Yoon, G., et al. (2020). Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations. Molecular Pharmaceutics, 17(6), 2146-2156.
  • Sharma, D., et al. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Lu, Z., et al. (2013).
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International journal of pharmaceutics, 393(1-2), 113-119.
  • Sharma, D., et al. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (2007).
  • Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?".
  • The Role of Surfactants in Surface Chemistry. Solubility of Things.
  • Banerjee, S., & Yalkowsky, S. H. (1981). Cosolvent-induced solubilization of hydrophobic compounds into water. Analytical Chemistry, 53(11), 1737-1741.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI.
  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • A Comparative Guide to Analytical Methods for Quantifying 2-Ethylnitrobenzene. Benchchem.

Sources

Optimizing reaction conditions for m-Nitro-N-octadecylbenzamide derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Technical Support Center: Optimizing m-Nitro-N-octadecylbenzamide Derivatization

Introduction

Welcome to the Technical Support Center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific amide coupling reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with coupling a long-chain aliphatic amine (octadecylamine) with an aromatic carboxylic acid (m-nitrobenzoic acid).

The synthesis of this compound typically involves the activation of the carboxylic acid group of m-nitrobenzoic acid, followed by nucleophilic attack by the long-chain amine, octadecylamine. While seemingly straightforward, the unique properties of the reactants—specifically the long, nonpolar alkyl chain of the amine—can introduce challenges in solubility, reaction monitoring, and purification. This guide provides detailed solutions to these and other issues you may encounter.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Low or No Product Yield

Question: I am observing very low to no yield of my desired this compound product. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue and can stem from several factors, from inadequate starting material activation to suboptimal reaction conditions.[1]

  • Potential Cause 1: Inadequate Activation of m-Nitrobenzoic Acid

    • Explanation: The carboxylic acid must be converted into a more reactive species (an activated ester) for the amine to attack effectively. If the coupling reagent is inefficient or has degraded, this activation will be incomplete.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use fresh, high-quality coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). Carbodiimides are sensitive to moisture and should be stored in a desiccator.

      • Incorporate an Additive: The use of additives such as HOBt (1-Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) is strongly recommended.[2] These additives react with the activated carboxylic acid to form an intermediate activated ester that is more stable and less prone to side reactions, thereby increasing the final product yield.[2]

      • Alternative Activation: Consider converting the m-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting acyl chloride is highly reactive towards the amine. This method avoids the use of coupling reagents altogether but requires careful handling due to the corrosive nature of the reagents.

  • Potential Cause 2: Poor Solubility of Reactants

    • Explanation: Octadecylamine, with its long C18 alkyl chain, has very poor solubility in many polar aprotic solvents commonly used for amide coupling. If it is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Solvent Selection: Switch to a less polar solvent or a solvent mixture. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points.[5] For particularly stubborn solubility issues, consider gentle heating or the use of a co-solvent like a small amount of DMF (N,N-Dimethylformamide) to aid dissolution.

      • Order of Addition: Ensure the m-nitrobenzoic acid and coupling reagents are fully dissolved before the dropwise addition of the octadecylamine solution.[5]

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Explanation: Incorrect temperature, reaction time, or pH can significantly hinder the reaction.

    • Troubleshooting Steps:

      • Temperature Control: Start the reaction at 0°C, especially during the addition of the coupling reagent, to control the initial exothermic reaction.[2] Then, allow the reaction to warm to room temperature and stir for an extended period (4-24 hours).[2][5]

      • Reaction Time: Due to the steric hindrance and potential solubility issues of the long-chain amine, longer reaction times may be necessary. Monitor the reaction progress by TLC until the limiting starting material is consumed.[6][7]

      • Base Addition: If using the hydrochloride salt of a coupling reagent (like EDC.HCl), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to neutralize the acid and drive the reaction forward.[3][5]

Multiple Spots on TLC Analysis

Question: My TLC plate shows multiple spots in the reaction mixture lane, in addition to my starting materials. What are these byproducts and how can I minimize them?

Answer: The presence of multiple spots indicates the formation of side products, a common occurrence in carbodiimide-mediated coupling reactions.

  • Potential Cause 1: Formation of N-acylurea

    • Explanation: The primary side product in carbodiimide couplings is the N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges intramolecularly before the amine can react with it.[1][2] This rearranged product is stable and unreactive.

    • Troubleshooting Steps:

      • Use HOBt or HOAt: As mentioned previously, additives like HOBt react with the O-acylisourea to form an active ester.[2][8] This intermediate is more stable towards rearrangement, giving the amine more time to react and significantly suppressing N-acylurea formation.[2][5]

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid to favor the desired reaction pathway.

  • Potential Cause 2: Formation of Symmetric Anhydride

    • Explanation: Two molecules of m-nitrobenzoic acid can react with the activated intermediate to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it consumes an extra equivalent of the starting acid, complicating stoichiometry and potentially leading to other side reactions.[2]

    • Troubleshooting Steps:

      • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and HOBt first, allow the active ester to form for about 15-30 minutes, and then add the amine. This minimizes the concentration of free activated acid available to form the anhydride.

Product Purification Challenges

Question: I am having difficulty purifying the final this compound product. It is oily/waxy, and I am struggling to remove the urea byproduct.

Answer: The long alkyl chain of the product imparts a waxy, non-polar character, which can make purification, especially the removal of structurally similar byproducts, challenging.

  • Problem 1: Removal of Dicyclohexylurea (DCU)

    • Explanation: If DCC is used as the coupling reagent, the byproduct dicyclohexylurea (DCU) is formed. DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents.[2][9]

    • Troubleshooting Steps:

      • Filtration: Most of the DCU will precipitate out of the reaction mixture (especially in solvents like DCM or ethyl acetate). It can be removed by filtration.

      • Solvent Choice for Purification: Recrystallization from acetonitrile can be effective, as DCU is very insoluble in it.[10]

      • Switch to EDC: The best solution is to use EDC instead of DCC.[2] The corresponding urea byproduct (EDU) is water-soluble and can be easily removed during an aqueous workup.[2]

  • Problem 2: Product is an Oil or Wax

    • Explanation: The long C18 chain can prevent the product from forming a well-defined crystalline solid, making recrystallization difficult.

    • Troubleshooting Steps:

      • Column Chromatography: This is the most effective method for purifying non-crystalline products. Use a silica gel column with a gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The long alkyl chain means the product will be quite non-polar.

      • Recrystallization Solvent System: If attempting recrystallization, experiment with solvent systems like ethyl acetate/hexanes or acetone/water.[11] Dissolve the crude product in a minimum amount of the more polar solvent while hot, then slowly add the less polar solvent until turbidity is observed. Allow to cool slowly.[11]

      • Aqueous Workup: Before chromatography or recrystallization, perform a thorough aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted octadecylamine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted m-nitrobenzoic acid and HOBt.[6]

Inconsistent Reaction Times

Question: My reaction times are very inconsistent from batch to batch. Why is this happening?

Answer: Inconsistent reaction times are often due to variability in reagent quality or reaction setup.

  • Potential Cause 1: Moisture in the Reaction

    • Explanation: Carbodiimide coupling reagents are highly sensitive to moisture, which can hydrolyze them and the activated intermediates, effectively quenching the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure all solvents are anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, especially if the reaction is run for an extended period.

  • Potential Cause 2: Purity of Starting Materials

    • Explanation: Impurities in either the m-nitrobenzoic acid or the octadecylamine can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your starting materials by melting point or NMR spectroscopy before starting the reaction. Purify them by recrystallization if necessary.

      • Amine Quality: Long-chain amines can be prone to oxidation over time. Use a fresh bottle or purify by distillation if it appears discolored.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different coupling reagent, like HATU or T3P?

    • A1: Yes, other coupling reagents can be used and may offer advantages. HATU is a highly efficient coupling reagent, often leading to faster reactions and higher yields, but it is more expensive.[3][10] T3P (Propylphosphonic Anhydride) is another excellent choice that often results in very clean reactions with easy workup, as the byproducts are water-soluble. The optimal reagent can be substrate-dependent.[10]

  • Q2: How do I choose the best solvent system for TLC analysis?

    • A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[12] For this particular product, which is quite non-polar due to the C18 chain, you will likely need a system with a higher proportion of the non-polar solvent (e.g., 9:1 or 4:1 Hexane/Ethyl Acetate). Adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for the best separation.

  • Q3: What staining agent should I use for TLC visualization if my product is not UV-active?

    • A3: While the m-nitrobenzamide moiety should make the product UV-active, if visualization is difficult, you can use general-purpose stains. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with many functional groups.[12] Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective.[12]

  • Q4: Is it necessary to perform the reaction at 0°C?

    • A4: Starting the reaction at 0°C is highly recommended, particularly during the addition of the carbodiimide reagent.[2] This helps to control the initial rate of reaction, minimize heat generation, and reduce the formation of side products like N-acylurea. After the initial activation and addition of the amine, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Protocols

Protocol 1: General EDC/HOBt Coupling Procedure

This protocol provides a reliable starting point for the synthesis of this compound.

  • Reagent Preparation:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add m-nitrobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Dissolve the solids in an anhydrous solvent (e.g., DCM or THF, approx. 10 mL per mmol of acid). Stir until a clear solution is formed.

  • Activation:

    • Cool the flask to 0°C in an ice bath.

    • Add EDC.HCl (1.2 eq) to the solution in one portion.

    • Stir the mixture at 0°C for 15-30 minutes. The solution may become slightly cloudy.

  • Amine Addition:

    • In a separate flask, dissolve octadecylamine (1.1 eq) in a minimum amount of the same anhydrous solvent.

    • Add the octadecylamine solution dropwise to the activated acid mixture at 0°C over 10-15 minutes.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12-24 hours. Monitor the progress by TLC (see Protocol 2).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove excess amine and EDC byproducts).

      • Saturated NaHCO₃ solution (to remove excess acid and HOBt).[6]

      • Brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexane/Ethyl Acetate.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material - m-nitrobenzoic acid), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[7]

  • Spotting:

    • In the "SM" lane, spot a dilute solution of the m-nitrobenzoic acid.

    • In the "Rxn" lane, spot a small aliquot of the reaction mixture.[7]

    • In the "Co" lane, spot the starting material first, then spot the reaction mixture directly on top of it.[7]

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 4:1 Hexane/Ethyl Acetate).

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared, and a new, typically less polar (higher Rf) product spot is prominent.[7] The co-spot lane helps to confirm if the spot in the reaction lane is indeed the starting material.[7]

Key Reaction Parameters (Table)

ParameterRecommended ConditionRationale / Notes
Stoichiometry Acid:Amine:EDC:HOBt = 1:1.1:1.2:1.2A slight excess of amine and reagents ensures full consumption of the limiting carboxylic acid.
Solvent Anhydrous DCM, THFGood solubility for reactants and facilitates easy workup. Must be anhydrous to prevent reagent hydrolysis.
Temperature 0°C to Room TemperatureInitial cooling minimizes side reactions.[2] Warming ensures the reaction goes to completion.
Base (if needed) DIPEA or TEA (2.0 eq)Required if using EDC.HCl to neutralize the acid and drive the reaction.
Reaction Time 12-24 hoursLong-chain amines can react slowly. Monitor by TLC for completion.
Workup Washes 1M HCl, Sat. NaHCO₃, BrineSystematically removes basic, acidic, and water-soluble impurities.[6]

Reaction Workflow and Side Products (Diagrams)

Caption: General workflow for the EDC/HOBt mediated synthesis of this compound.

G cluster_prep 1. Activation cluster_coupling 2. Coupling cluster_workup 3. Workup & Purification Acid m-Nitrobenzoic Acid ActiveEster HOBt Active Ester Acid->ActiveEster DCM, 0°C EDC EDC EDC->ActiveEster DCM, 0°C HOBt HOBt HOBt->ActiveEster DCM, 0°C Product This compound ActiveEster->Product Amine Octadecylamine Amine->Product RT, 12-24h Workup Aqueous Wash (Acid/Base) Product->Workup Purify Column Chromatography Workup->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Potential side reactions in carbodiimide-mediated amide coupling.

G cluster_pathways Reaction Pathways O_Acylisourea O-Acylisourea Intermediate DesiredProduct Desired Amide Product (via Amine Attack) O_Acylisourea->DesiredProduct Productive Pathway N_Acylurea N-Acylurea Byproduct (via Rearrangement) O_Acylisourea->N_Acylurea Side Reaction 1 Anhydride Symmetric Anhydride (via Acid Attack) O_Acylisourea->Anhydride Side Reaction 2

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.).
  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage | ACS Omega. (2025, July 23). ACS Publications.
  • 2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18).
  • TLC for amide synthesis. : r/OrganicChemistry - Reddit. (2024, November 13).
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. (n.d.).
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (2015, March 22).
  • Uphill battles in amide couplings - amphoteros. (2014, April 4).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • amide coupling help : r/Chempros - Reddit. (2022, March 24).
  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).

Sources

Technical Support Center: Crystallization of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of m-Nitro-N-octadecylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you overcome common challenges in obtaining high-quality crystals of this compound.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/BehaviorRationale
Physical State Crystalline SolidThe presence of a long alkyl chain and polar groups (amide and nitro) promotes an ordered packing in the solid state.
Melting Point Relatively High (e.g., >100 °C)Long-chain amides generally exhibit high melting points due to strong van der Waals forces from the alkyl chain and hydrogen bonding from the amide group. For example, N-Octadecyl-N'-propyl-sulfamide has a melting point of 111-113 °C.[1]
Solubility Water: InsolublePolar Protic Solvents (e.g., Ethanol, Methanol): Sparingly soluble at room temperature, more soluble when heated.Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Moderately soluble, with solubility increasing significantly with temperature.Non-polar Solvents (e.g., Toluene, Heptane): Soluble, especially when heated.The long, non-polar octadecyl chain dominates the molecule's character, making it highly lipophilic. The polar amide and nitro groups contribute to its solubility in moderately polar solvents.
Molecular Weight 446.65 g/mol Calculated from the molecular formula C25H42N2O3.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you might encounter during the crystallization of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue, especially with large, flexible molecules like this compound. It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound or when supersaturation is achieved too rapidly.[2][3]

Underlying Causes & Solutions:

  • High Supersaturation: Rapid cooling or adding an anti-solvent too quickly can create a level of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.[2]

    • Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of the primary solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[2][3]

  • Melting Point Depression: Impurities can significantly lower the melting point of your compound.[3] If the solution becomes saturated at a temperature where your impure compound is molten, it will separate as an oil.

    • Solution: Consider a pre-purification step. If colored impurities are present, treatment with activated charcoal may be effective. If the impurities are by-products from the synthesis, a liquid-liquid extraction or flash chromatography might be necessary before attempting crystallization.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor," leading to conditions that favor oiling out.

    • Solution: Experiment with different solvent systems. A slightly less effective solvent (one in which the compound has lower solubility at room temperature but good solubility at elevated temperatures) can sometimes promote better crystal formation. Using a co-solvent system can also be beneficial.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A2: The failure of crystals to form is usually due to either insufficient supersaturation or kinetic barriers to nucleation.

Underlying Causes & Solutions:

  • Insufficient Supersaturation: You may have used too much solvent.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of your compound. Cool the solution again and observe.[3] A good rule of thumb is to see if a drop of the hot solution placed on a watch glass forms crystals upon cooling and solvent evaporation.

  • High Kinetic Barrier to Nucleation: The molecules may need an energy input or a surface to begin forming a crystal lattice.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

    • Solution 2: Seeding: If you have a small amount of pure crystalline material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[4]

    • Solution 3: Lower Temperature: If cooling to room temperature is not sufficient, try further cooling in an ice bath or a refrigerator. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I get larger crystals?

A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[3] The goal is to slow down the crystal growth process.

Underlying Causes & Solutions:

  • Excessive Supersaturation: The solution was likely too concentrated, or the temperature was dropped too quickly.

    • Solution: Reheat the solution to redissolve the solid. Add a small amount of additional solvent (1-2 mL) to slightly decrease the concentration. Allow the solution to cool more slowly by insulating the flask or placing it in a Dewar.[3]

  • Solvent Choice: The chosen solvent may have a very steep solubility curve with respect to temperature for your compound.

    • Solution: Consider a different solvent or a co-solvent system that provides a more gradual change in solubility with temperature.

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

A4: A low yield can be frustrating. It's often a balance between purity and recovery.

Underlying Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[3]

    • Solution: Before discarding the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and cooling again. For future attempts, use the minimum amount of hot solvent required to dissolve the solid.

  • Premature Crystallization: If crystals form in the hot solution and are filtered out, the yield will be reduced.

    • Solution: Ensure all the solid is dissolved before cooling. You can preheat your filtration apparatus to prevent crystallization during this step.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols & Workflows

Protocol 1: Solvent Screening for this compound

Objective: To identify a suitable solvent or solvent system for recrystallization.

Materials:

  • This compound (crude)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear that it is insoluble. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality of the crystals that form. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces well-formed crystals upon cooling.

Workflow for Troubleshooting Crystallization

G start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_dilute Reheat & Add More Solvent oiling_out->reheat_dilute Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask no_crystals->scratch Yes success Successful Crystallization low_yield->success No cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash Yes slow_cool Cool Slowly / Insulate reheat_dilute->slow_cool slow_cool->no_crystals seed Add Seed Crystal concentrate Evaporate Solvent seed->concentrate scratch->seed check_solvent Re-evaluate Solvent Choice concentrate->check_solvent check_solvent->start cold_wash->concentrate

Caption: A workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent to start with for this compound? A1: Given its long alkyl chain, solvents like toluene, ethyl acetate, or acetone are good starting points. Alcohols like ethanol or isopropanol might also work but may require heating to a higher temperature. A mixed solvent system, such as toluene/heptane or ethyl acetate/hexane, can also be very effective. The polar nitro and amide groups suggest that purely non-polar solvents like hexane alone may not be sufficient to dissolve the compound, even when hot.

Q2: Can I use an anti-solvent to crystallize my compound? A2: Yes, anti-solvent crystallization is a viable technique. First, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. For this compound, a good solvent might be toluene, and a suitable anti-solvent could be heptane or hexane.

Q3: How do I know if my crystals are pure? A3: A sharp melting point range (typically 1-2 °C) is a good indicator of purity. You can also use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.

Q4: My compound seems to exist in different crystal forms (polymorphs). How can I control which form I get? A4: Polymorphism is common in organic molecules and can be influenced by factors such as the solvent, cooling rate, and temperature. To control polymorphism, it is essential to be consistent with your crystallization protocol. If you discover different polymorphs, you will need to characterize each one and then systematically study how different conditions favor the formation of the desired form. Seeding with the desired polymorph is a powerful technique to ensure you consistently obtain that form.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved from [Link]

  • International Union of Crystallography. (2022, February 8). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • UCL Discovery. (2022, September 16). J Crystal Growth 2022.pdf. Retrieved from [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023, April 15). Impact of impurities on crystal growth. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphic behavior of an organic compound. Retrieved from [Link]

  • National Institutes of Health. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Polymorphism (Chapter 14) - Industrial Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • How It Comes Together. (2023, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-methyl-3-nitrobenzamide. Retrieved from [Link]

  • ChemBK. (n.d.). m-Nitroaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Table 4-2, Physical and Chemical Properties of Nitrobenzene. Retrieved from [Link]

Sources

Preventing degradation of m-Nitro-N-octadecylbenzamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for m-Nitro-N-octadecylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: What is the ideal appearance of high-purity this compound?

High-purity this compound should be a crystalline solid, typically appearing as a pale yellow or off-white powder. Significant deviations from this, such as a dark yellow or brownish color, may indicate the presence of impurities or degradation products.

Q2: What are the primary factors that can cause degradation of this compound?

The main culprits for the degradation of this compound are exposure to moisture, light, high temperatures, and strongly acidic or basic conditions. The presence of the amide and nitro functional groups makes the molecule susceptible to specific chemical reactions under these conditions.

Q3: How should I properly store this compound for long-term use?

For optimal long-term stability, lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Before use, it is crucial to allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.[1] After dispensing, purging the container with an inert gas like argon or nitrogen is recommended.[1]

Q4: Can I store this compound in a solution?

Storing this compound in solution is not recommended for extended periods, as this can accelerate degradation.[1] If a stock solution must be prepared, it should be used as quickly as possible. For short-term storage, the solution should be frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can hasten degradation.[1]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter, providing insights into the underlying causes and actionable solutions.

Issue 1: The compound has changed color from pale yellow to dark yellow or brown.

Potential Cause: This color change often indicates the formation of degradation products, possibly from exposure to light or air (oxidation). Nitroaromatic compounds can be sensitive to light, and the long alkyl chain can be susceptible to oxidation.

Troubleshooting Steps:

  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method to assess purity.

    • Protocol:

      • Prepare a standard solution of high-purity this compound and a solution of the discolored sample at the same concentration in a suitable solvent (e.g., acetonitrile/water).

      • Analyze both samples using an appropriate reversed-phase HPLC method.

      • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the discolored sample confirms degradation.

  • Preventative Measures:

    • Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.

Issue 2: Inconsistent or unexpected experimental results.

Potential Cause: A loss of purity due to degradation can lead to inaccurate concentrations and the presence of interfering substances. Amide hydrolysis is a common degradation pathway, especially if the compound has been exposed to acidic or basic conditions.[2]

Troubleshooting Steps:

  • Investigate Amide Hydrolysis:

    • Mechanism: The amide bond can be cleaved by hydrolysis to form m-nitrobenzoic acid and octadecylamine. This reaction is catalyzed by acids or bases.[2]

    • Detection:

      • Thin Layer Chromatography (TLC): Spot the suspect sample alongside standards of m-nitrobenzoic acid and octadecylamine on a TLC plate. Develop the plate in an appropriate solvent system. The presence of spots corresponding to the standards indicates hydrolysis.

      • Mass Spectrometry (MS): Techniques like LC-MS can be used to detect the masses of the potential hydrolysis products in your sample.[3][4]

  • Verify pH of Solutions:

    • Ensure that all solvents and buffers used to dissolve this compound are pH-neutral and free of acidic or basic contaminants.

Issue 3: The compound is difficult to dissolve.

Potential Cause: While this compound is expected to have low aqueous solubility due to its long alkyl chain, changes in solubility can indicate degradation. The formation of insoluble polymeric byproducts can occur over time, especially with improper storage.

Troubleshooting Steps:

  • Solubility Test:

    • Attempt to dissolve a small, accurately weighed amount of the compound in a known volume of a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane) in which it should be soluble.

    • If complete dissolution is not achieved at the expected concentration, this may suggest the presence of insoluble impurities.

  • Visual Inspection:

    • Carefully inspect the solid compound under magnification for any changes in its crystalline structure or the presence of amorphous material.

Section 3: Key Degradation Pathways and Prevention

Understanding the potential chemical transformations of this compound is crucial for preventing its degradation.

Primary Degradation Mechanisms:
  • Hydrolysis: The amide linkage is susceptible to cleavage under acidic or basic conditions, yielding m-nitrobenzoic acid and octadecylamine.[2][5]

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways in nitroaromatic compounds.

  • Oxidation: The long octadecyl chain can be prone to oxidation, especially in the presence of air and light.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_conditions Degradation Conditions cluster_compound This compound cluster_products Degradation Products Moisture Moisture/Water MNOD This compound Moisture->MNOD Acid_Base Acid/Base Catalysis Acid_Base->MNOD Light Light Exposure Light->MNOD Heat Elevated Temperature Heat->MNOD MNBA m-Nitrobenzoic Acid MNOD->MNBA Amide Hydrolysis ODA Octadecylamine MNOD->ODA Amide Hydrolysis

Caption: Potential degradation pathways of this compound.

Section 4: Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adhere to the following protocols.

Summary of Storage Conditions:
ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Protected from light (Amber vials/foil)Prevents photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.
Step-by-Step Handling Protocol:
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents moisture from condensing on the cold solid.[1]

  • Dispensing: In a controlled environment with low humidity, quickly weigh and dispense the desired amount of the compound.

  • Resealing: Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.

  • Storage: Promptly return the sealed container to the recommended storage conditions (-20°C, protected from light).

Section 5: Analytical Methods for Stability Assessment

Regularly assessing the purity of your this compound stock is good laboratory practice. Forced degradation studies can also provide valuable information about the stability of the molecule.[6][7]

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown degradation products by providing molecular weight information.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor changes in functional groups. For example, the disappearance of the amide carbonyl peak and the appearance of a carboxylic acid carbonyl peak could indicate hydrolysis.

  • Differential Scanning Calorimetry (DSC): Can be used to check for changes in the melting point, which can be an indicator of purity.[8]

By implementing these storage, handling, and troubleshooting guidelines, you can significantly reduce the risk of degradation and ensure the reliability of your experimental results with this compound.

References
  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: [Link]

  • Upadhyay, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis, 15(2), 131-136. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PloS one, 12(6), e0179074. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

  • Kar, S., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2135-2146. Available at: [Link]

  • Sharma, A., & Sharma, R. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • S., S., & K., S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 46-56. Available at: [Link]

  • Various Authors. (2016). What test can be used to differ amide and amine? Chemistry Stack Exchange. Available at: [Link]

  • Gogineni, S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 8(30), 26865-26884. Available at: [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Bergmann, F., & Segal, R. (1956). Colorimetric Determination of Amides as Hydroxamic Acids. Analytical Chemistry, 28(9), 1475-1476. Available at: [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(3). Available at: [Link]

  • Vaughn, H. L., & Robbins, M. D. (1975). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry, 40(12), 1187-1189. Available at: [Link]

  • Requena, R., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Materials, 12(20), 3436. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. Journal of Applied Polymer Science, 140(44), e54675. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of m-Nitroaniline (CAS 99-09-2). Cheméo. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-2-nitrobenzylamine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Nitroaniline. PubChem. Available at: [Link]

  • ChemBK. (n.d.). m-Nitroaniline. ChemBK. Available at: [Link]

  • PubChem. (n.d.). Nitrobenzene. PubChem. Available at: [Link]

Sources

Technical Support Center: Advanced Methodologies for the Quantification of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of m-Nitro-N-octadecylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are refining methods for this challenging analyte. We will delve into the underlying principles of method development, provide robust starting protocols, and offer detailed troubleshooting solutions based on field-proven insights.

Analyte Overview: Physicochemical Properties & Analytical Considerations

This compound presents a unique analytical challenge due to its amphipathic nature. The molecule combines a polar, aromatic nitro moiety with a long, nonpolar C18 alkyl chain. Understanding this structure is paramount to developing a robust quantitative method.

  • Structural Impact on Analysis:

    • High Lipophilicity: The N-octadecyl (C18) tail confers strong nonpolar character, leading to high retention in reversed-phase chromatography and excellent solubility in organic solvents like acetonitrile, methanol, and chlorinated solvents.

    • UV Chromophore: The m-nitrophenyl group provides a strong chromophore, making UV-Vis detection a viable and straightforward quantification technique.[1]

    • Amide Linkage: The central benzamide group can participate in hydrogen bonding and may interact with active sites (e.g., free silanols) on silica-based chromatographic columns, potentially causing peak tailing.

    • Nitro Group Instability: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as high temperatures in a GC inlet or specific pH and solvent environments in LC systems.[2][3] While generally stable, this potential lability must be considered during sample preparation and analysis.[4]

Recommended Analytical Platforms & Starting Protocols

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and accessible method for quantifying this compound in simpler matrices like bulk drug substances or formulation assays.

  • Causality of Method Choices:

    • Column: A C18 or C8 stationary phase is chosen to provide sufficient hydrophobic interaction with the analyte's long alkyl chain. A column with high carbon load and robust end-capping is recommended to minimize peak tailing from silanol interactions.

    • Mobile Phase: A high percentage of organic solvent (acetonitrile or methanol) is necessary to elute the highly retained analyte in a reasonable time. Acetonitrile often provides better peak shape and lower backpressure. An acidic modifier like formic acid is added to suppress the ionization of any residual silanols on the column, thereby improving peak symmetry.[5]

    • Detection: The nitroaromatic structure absorbs strongly in the UV range, typically around 254 nm, offering good sensitivity.[6]

Protocol 1: HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 10 minutes (adjust based on observed retention time).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies or trace-level impurity analysis in complex matrices, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[7]

  • Causality of Method Choices:

    • Ionization: Electrospray Ionization (ESI) is generally preferred. Due to the nitro group, the molecule can sometimes be detected in negative ion mode, but the amide and aromatic structure often yield a stronger signal in positive ion mode ([M+H]⁺). Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative and can be less susceptible to matrix effects.[8]

    • Multiple Reaction Monitoring (MRM): This technique provides exquisite selectivity by monitoring a specific precursor ion to product ion fragmentation. This is crucial for eliminating interference from co-eluting matrix components.[9]

    • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₅-labeled this compound) is the most effective way to correct for matrix effects and variations in instrument response.

Protocol 2: LC-MS/MS Method

  • LC System: UHPLC system for improved resolution and speed.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 80% B to 98% B over 3 minutes, hold at 98% B for 1 minute, return to 80% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI, Positive Ion Mode.

  • MRM Transitions: To be determined by infusing a standard solution. For example: m/z [M+H]⁺ → m/z [product ion]⁺.

  • Key MS Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation Workflow

Effective sample preparation is critical for removing interferences and ensuring method robustness, especially in bioanalysis where matrix effects are a significant concern.[10][11]

G cluster_0 Sample Preparation for Biological Matrix (e.g., Plasma) start Plasma Sample (100 µL) + Internal Standard ppt Protein Precipitation Add 300 µL Acetonitrile start->ppt Spike IS vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant Separate proteins evap Evaporate to Dryness (Nitrogen Stream) supernatant->evap Concentrate sample recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: General workflow for plasma sample preparation.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.

HPLC & LC-MS Chromatography Issues

Q1: My chromatographic peak for the analyte is broad and tailing significantly. What is the cause and how can I fix it?

A1:

  • Primary Cause: Secondary interactions between the analyte's amide group and residual silanols on the silica-based column packing. The long C18 chain can also sometimes interact non-ideally with the stationary phase if the mobile phase is too weak.

  • Solutions:

    • Increase Mobile Phase Acidity: Ensure your mobile phase contains at least 0.1% formic acid. This protonates the silanol groups (Si-OH to Si-OH₂⁺), reducing their capacity for unwanted ionic interactions with the analyte.[5]

    • Use a High-Quality, End-Capped Column: Modern columns with thorough end-capping have fewer free silanols. Consider a column specifically marketed for analyzing basic compounds or one with a hybrid particle technology.

    • Increase Column Temperature: Raising the temperature to 35-40 °C can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.

    • Increase Organic Content: If the peak is broad but not tailing, your mobile phase may be too weak. Try increasing the acetonitrile percentage to achieve a sharper, earlier-eluting peak.

Q2: My analyte's retention time is drifting to shorter times with each injection. What's happening?

A2:

  • Primary Cause: This is often a sign of insufficient column equilibration time, especially when using gradient elution. However, for a highly nonpolar compound like this, it can also indicate slow hydrolysis of the stationary phase if the mobile phase pH is too high (e.g., > 8).[12]

  • Solutions:

    • Extend Equilibration Time: For gradient methods, ensure the column is fully re-equilibrated with the initial mobile phase conditions between runs. A period of 5-10 column volumes is a good starting point.

    • Check Mobile Phase pH: Verify the pH of your aqueous mobile phase component. For reversed-phase silica columns, a pH between 2 and 7 is generally recommended for longevity.

    • System Leak Check: A leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times. Perform a system pressure test.[13]

LC-MS/MS Specific Issues

Q3: I'm observing low signal intensity and high variability in my results, especially in plasma samples. I suspect matrix effects. How do I confirm and mitigate this?

A3:

  • Confirmation (The "Golden Standard"): You must perform a post-extraction spike experiment to quantitatively assess the matrix factor (MF).[8]

    • Procedure:

      • Analyze a neat solution of the analyte in reconstitution solvent (Response A).

      • Extract a blank plasma sample, and spike the analyte into the final, clean extract (Response B).

      • Calculate MF = B / A.

    • Interpretation: An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable, but consistency across different lots of matrix is more important.[10]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The initial protein precipitation step is fast but can be "dirty." Consider adding a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove more interfering components like phospholipids, which are notorious for causing ion suppression.[14]

    • Optimize Chromatography: Modify your LC gradient to better separate the analyte from the region where matrix components elute (often early in the run).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.

    • Reduce Injection Volume: Injecting less sample can sometimes lessen the impact of matrix effects.[14]

G cluster_system System Troubleshooting cluster_matrix Method Troubleshooting start Low or Inconsistent Analyte Response check_lc Check LC-MS System Suitability (Neat Standard Injection) start->check_lc lc_ok Response OK? check_lc->lc_ok check_source Clean Ion Source lc_ok->check_source No matrix_effect Suspect Matrix Effects lc_ok->matrix_effect Yes check_params Verify MS Parameters (Gas Flows, Voltages) check_source->check_params check_lc_sys Check for LC Leaks or Blockages check_params->check_lc_sys eval_matrix Perform Post-Extraction Spike Experiment matrix_effect->eval_matrix mitigate Mitigate: - Improve Sample Cleanup (SPE/LLE) - Modify LC Gradient - Use SIL-IS eval_matrix->mitigate

Caption: Decision tree for troubleshooting low analyte response.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) if a stable isotope-labeled version is not available? A1: The ideal structural analog IS should have similar chemical properties and extraction recovery to the analyte but be chromatographically resolved. A good candidate would be an analog with a slightly different alkyl chain length (e.g., N-hexadecyl or N-eicosyl) or a different substituent on the phenyl ring (e.g., m-Chloro-N-octadecylbenzamide). It must not be present in the samples and should not interfere with the analyte.

Q2: What are the recommended storage conditions for stock solutions of this compound? A2: Due to the potential for long-term degradation of nitroaromatic compounds, stock solutions should be prepared in a high-purity organic solvent (e.g., acetonitrile or methanol) and stored in amber vials at -20°C or lower to minimize light exposure and thermal degradation.[2] Stability should be assessed as part of method validation.

Q3: Can I use Gas Chromatography (GC-MS) for this analysis? A3: While possible, GC-MS is not the recommended primary technique. The high molecular weight and low volatility of this compound would require a high inlet temperature, which risks thermal degradation of the nitro group.[3] This can lead to poor reproducibility and inaccurate quantification. Underivatized nitrophenols, a related class, are known to interact with active sites in GC systems, reducing sensitivity.[15] If GC-MS must be used, derivatization to a more volatile and stable form would likely be necessary.

Appendix: Method Validation Data Summary

The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for this compound in human plasma.

Validation ParameterTarget Acceptance CriteriaExample Performance
Linearity Correlation Coefficient (r²) ≥ 0.990.998
Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10; Accuracy ±20%, Precision ≤20%1.0 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LOQ)-5.2% to +8.5%
Precision (%RSD) ≤15% (≤20% at LOQ)≤10.1%
Matrix Factor Consistent across 6 lots of matrixNormalized MF RSD: 7.8%
Extraction Recovery Consistent and reproducible~85%

References

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Vishwanathan, K., et al. (2000). Matrix effect in bioanalysis - an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Peters, K. L., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • Prajapati, D. et al. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • Regan, G., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry, 414(3), 1375-1388.
  • Li, W., & Tse, F. L. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science OA, 5(6), FSO392.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LC Resources.
  • Jane, R. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Popa, D. S., et al. (2023). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Farmacia, 71(5), 941-947.
  • Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274.
  • BenchChem. (2025).
  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Singh, K. P., Malik, A. K., & Jain, C. K. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Al-Asmari, A. (2016). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 40(7), 545-550.

Sources

Technical Support Center: A Guide to Addressing Non-specific Binding of m-Nitro-N-octadecylbenzamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of m-Nitro-N-octadecylbenzamide in experimental assays. The unique structure of this molecule, featuring a long, lipophilic octadecyl chain and a polar nitrobenzamide headgroup, presents a dual challenge for assay fidelity. The lipophilic tail promotes hydrophobic interactions with surfaces like polystyrene microplates, while the nitro group can engage in electrostatic interactions.[1][2] These combined forces can lead to significant non-specific binding, resulting in high background noise, reduced assay sensitivity, and unreliable data.[3][4]

This document provides a comprehensive, structured approach to understanding, diagnosing, and mitigating NSB. We will explore the underlying causes and offer a series of troubleshooting guides, from simple procedural adjustments to more complex experimental optimizations.

Understanding the Root Cause: Non-Specific Binding (NSB)

Non-specific binding is the adherence of an assay component, in this case, this compound, to surfaces or molecules other than its intended biological target.[5] This phenomenon can artificially inflate your signal, masking the true specific interaction you aim to measure. For this compound, NSB is primarily driven by:

  • Hydrophobic Interactions : The C18 octadecyl chain is highly non-polar and will readily adsorb onto hydrophobic surfaces, such as standard assay plates, and the non-polar regions of proteins.[1]

  • Electrostatic Interactions : The electron-withdrawing nitro group imparts a dipole moment, which can lead to non-specific binding with charged or polar moieties on surfaces and biomolecules.

Our troubleshooting philosophy is to systematically address both of these potential interactions to restore a clear and accurate assay signal.

Frequently Asked Questions (FAQs)

Q1: My control wells (without the target molecule) show a very high signal. What does this indicate?

A high signal in your "no target" or "blank" controls is the most direct evidence of non-specific binding.[3] It suggests that this compound is binding to the assay plate itself or to other components within your assay buffer, rather than to its intended target.

Q2: What is the most immediate and straightforward step I can take to lower this background?

Before altering the composition of your assay, the first and most critical step is to optimize your washing procedure.[6][7] Inadequate washing is a frequent and easily correctable cause of high background.[8]

  • Increase Wash Repetitions : If you are washing 1-2 times, increase to 3-5 cycles.[6][7]

  • Increase Wash Volume : Use a volume that ensures complete coverage of the well surface (typically 200–350 µL for a 96-well plate).[6][8]

  • Incorporate a Soak Time : Allowing the wash buffer to incubate in the wells for 30–60 seconds before aspiration can significantly improve the removal of weakly associated, non-specifically bound molecules.[7][9]

  • Check Aspiration Efficiency : If using an automated plate washer, ensure the aspiration probes are set to the optimal height to minimize residual liquid, which can be a significant source of unbound compound.[8]

Q3: I've enhanced my washing protocol, but the high background persists. What should I try next?

The next logical step is to critically evaluate and optimize your blocking strategy. The purpose of a blocking agent is to coat all unoccupied surfaces of the assay well, thereby preventing your compound of interest from adsorbing non-specifically.[10][11]

Q4: What are the most common blocking agents, and how do I select the best one for my assay?

Blocking agents are typically inert proteins or detergents that do not interfere with the specific binding event.[10] Given the properties of this compound, a protein-based blocker is an excellent starting point.

  • Bovine Serum Albumin (BSA) : A widely used protein blocker that effectively prevents non-specific adsorption of various molecules.[12][13]

  • Casein (or Non-fat Dry Milk) : A cost-effective and often highly effective alternative to BSA. In some systems, casein has been shown to outperform other protein blockers.[14]

  • Detergents (e.g., Tween-20, Triton X-100) : These non-ionic detergents are essential additives in blocking and wash buffers. They excel at disrupting the low-affinity, hydrophobic interactions that drive much of the non-specific binding.[7][15][16]

The optimal blocking agent and its concentration are often empirical and specific to the assay system. It is highly recommended to test several options to determine the best conditions.[17]

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Optimizing Your Blocking Strategy

If insufficient blocking is the suspected culprit, a methodical optimization experiment is warranted. This involves testing various blocking agents across a range of concentrations.

Experimental Protocol: Optimizing Blocking Agent and Concentration

  • Plate Preparation : Prepare your microplate by coating it with your target molecule or cell preparation as per your standard protocol.

  • Blocker Titration : Prepare a dilution series for each blocking agent you wish to test (e.g., BSA at 0.5%, 1%, 2%, and 5% w/v in your assay buffer). Include a "no blocker" control.

  • Blocking Incubation : Add the different blocker solutions to the wells (using triplicates or quadruplicates for statistical robustness). Incubate for 1-2 hours at room temperature or, for potentially more effective blocking, overnight at 4°C.[10]

  • Washing : Wash all wells using your optimized washing protocol.

  • Compound Incubation : To assess NSB, add this compound to a set of wells for each blocking condition without the specific target. To assess the impact on your signal, add the compound to a parallel set of wells that do contain the target.

  • Detection : Complete the assay using your standard detection methodology.

  • Analysis : The optimal blocking condition is the one that yields the lowest signal in the "NSB" wells while preserving the highest possible signal-to-noise ratio (Total Signal / NSB Signal).

Data Interpretation Table

Blocking ConditionMean NSB Signal (Arbitrary Units)Mean Total Binding SignalSignal-to-Noise Ratio (Total/NSB)
No Blocker1.902.201.16
0.5% BSA0.702.052.93
1% BSA0.301.906.33
2% BSA 0.18 1.85 10.28
5% BSA0.151.6010.67

In this example, 2% BSA provides an excellent balance, dramatically reducing NSB while maintaining a strong specific signal.

Guide 2: Leveraging Detergents to Combat Hydrophobic Binding

For a lipophilic molecule, the inclusion of a non-ionic detergent like Tween-20 is often non-negotiable.[15] It should be added to your blocking buffer and, most critically, to your wash buffer at a concentration between 0.05% and 0.1% (v/v).[7]

Mechanism of Action : Detergents are amphipathic, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) regions.[16] They work in two ways: by coating hydrophobic patches on the plate surface to prevent your compound from sticking, and by forming micelles around the lipophilic tail of this compound, keeping it solubilized in the buffer.

cluster_0 Assay Surface (e.g., Polystyrene Plate) cluster_1 Aqueous Assay Buffer NSB_Site Hydrophobic Binding Site Compound This compound (Lipophilic) Compound->NSB_Site Non-Specific Binding (High Background) Detergent Detergent Micelle (e.g., Tween-20) Detergent->NSB_Site Blocks Site Detergent->Compound Solubilizes Compound

Caption: Detergents reduce NSB by blocking hydrophobic sites and solubilizing the compound.

Guide 3: Quantifying and Characterizing Binding with a Saturation Assay

To rigorously characterize the binding properties of your compound, a saturation binding experiment is the gold standard.[18] This assay allows you to precisely quantify the amount of non-specific binding and determine key parameters like the binding affinity (Kd) and receptor density (Bmax).[19]

Experimental Protocol: Saturation Binding Assay (This protocol assumes a labeled version of this compound is available)

  • Prepare Target : Dispense your target (e.g., cell membranes, purified receptor) into the assay wells.

  • Create Ligand Dilutions : Prepare a serial dilution of your labeled compound. The concentration range should ideally span from 0.1-fold to 10-fold of the suspected Kd.

  • Establish Assay Conditions : For every concentration of labeled compound, prepare two distinct sets of wells:

    • Total Binding Wells : Contain only the target and the labeled compound.[20]

    • Non-Specific Binding (NSB) Wells : Contain the target, the labeled compound, and a high concentration (100- to 1000-fold excess) of unlabeled this compound.[20] The unlabeled compound will occupy all specific binding sites, ensuring that any detected signal is purely from non-specific interactions.

  • Equilibration : Incubate the plate for a sufficient time and at an appropriate temperature to allow the binding reaction to reach equilibrium.

  • Wash and Detect : Wash the wells thoroughly to remove all unbound compound, then measure the bound signal using an appropriate plate reader.

  • Analyze Data :

    • For each concentration point, calculate: Specific Binding = Total Binding - Non-Specific Binding .

    • Plot the Specific Binding values against the concentration of the labeled compound.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site specific binding" model. This analysis will yield the Kd and Bmax values.

cluster_wells For Each Concentration cluster_calc Calculations start Prepare Serial Dilution of Labeled Compound total_binding Total Binding Wells: Target + Labeled Compound start->total_binding nsb_binding NSB Wells: Target + Labeled Compound + Excess Unlabeled Compound start->nsb_binding incubate Incubate to Equilibrium total_binding->incubate nsb_binding->incubate wash_detect Wash and Detect Signal incubate->wash_detect specific_binding Specific Binding = Total Binding - NSB wash_detect->specific_binding analysis Plot & Analyze: Determine Kd and Bmax specific_binding->analysis

Caption: Workflow for a saturation binding experiment to quantify NSB.

Summary and Final Recommendations

Tackling non-specific binding from a challenging compound like this compound requires a logical, step-wise approach. By systematically optimizing your assay conditions, you can significantly improve your data quality.

start High Background / NSB Observed step1 1. Optimize Wash Protocol (Volume, Cycles, Soak Time) start->step1 q1 Is NSB still high? step1->q1 step2 2. Optimize Blocking Agent (Test BSA, Casein, etc.) and Concentration q1->step2 Yes end_ok Problem Resolved q1->end_ok No q2 Is NSB still high? step2->q2 step3 3. Add/Optimize Detergent (0.05-0.1% Tween-20) in Wash/Block Buffers q2->step3 Yes q2->end_ok No q3 Is NSB still high? step3->q3 step4 4. Quantify with Saturation Binding Assay to Characterize and Subtract NSB q3->step4 Yes q3->end_ok No

Caption: A logical workflow for troubleshooting non-specific binding.

By implementing these strategies, you can confidently minimize the impact of non-specific binding and generate accurate, reproducible data for your research involving this compound.

References

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash.
  • GoldBio. How Detergents are Extremely Useful in Bioscience Experiments.
  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays.
  • Thorstensen, K., & Romslo, I. (1984). Albumin prevents nonspecific transferrin binding and iron uptake by isolated hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 804(4), 393-397.
  • Thermo Fisher Scientific. Detergents for Cell Lysis and Protein Extraction.
  • Fleet Bioprocessing. (2024, April 30). 8 critical tips to consider when developing and optimising an immunoassay or ELISA.
  • Alfa Cytology. Saturation Radioligand Binding Assays.
  • Vogt, R. F., et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50.
  • Gaspari, M., & Cuda, G. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Journal of Proteomics, 128, 188-192.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Boster Biological Technology. ELISA Plate Washing Optimization.
  • Beumer, T., et al. (1992). Microplate washing: process description and improvements. Journal of Immunological Methods, 154(1), 77-87.
  • Abcam. How to deal with high background in ELISA.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.
  • Surmodics IVD. What Causes High Background in ELISA Tests?.
  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.
  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • Surmodics IVD. Non-Specific Binding: What You Need to Know.

Sources

Technical Support Center: Purification of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of m-Nitro-N-octadecylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity samples of this molecule. The unique structure of this compound, featuring a polar aromatic nitro-amide head group and a long, non-polar octadecyl tail, presents specific challenges in purification that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used. For a standard amidation reaction between m-nitrobenzoic acid and octadecylamine, the most common impurities are:

  • Unreacted Starting Materials:

    • m-Nitrobenzoic acid (polar)

    • Octadecylamine (non-polar)

  • Side-Products from Coupling Reactions:

    • N-acylurea: If a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used, a common byproduct is the corresponding N-acylurea, which can be difficult to remove.

    • Anhydride-related impurities: If an acid anhydride is used for activation, residual anhydride or its hydrolysis product may be present.

Understanding the nature of these impurities is the first step in designing an effective purification strategy. A simple Thin Layer Chromatography (TLC) analysis of your crude product against the starting materials can often provide a good initial assessment of the impurity profile.

Troubleshooting Purification Challenges

Q2: I am having trouble purifying this compound by recrystallization. What solvent system should I use?

A2: The key to a successful recrystallization is selecting a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Given the amphiphilic nature of this compound, a single solvent may not be ideal. A mixed-solvent system, often referred to as a "solvent/antisolvent" approach, is generally more effective.[2]

Solvent Selection Strategy:

  • Primary Solvent (Good Solubility): Start with a solvent that readily dissolves the crude product at an elevated temperature. Given the long, non-polar octadecyl chain, good starting points are solvents of moderate to low polarity.

  • Antisolvent (Poor Solubility): This solvent should be completely miscible with the primary solvent but one in which your target compound has very low solubility.

Recommended Solvent Systems to Screen:

Primary Solvent (Dissolves the compound)Antisolvent (Precipitates the compound)Rationale
TolueneHexane or HeptaneToluene's aromatic nature can solubilize the nitrobenzamide portion, while the long alkyl chain will have good solubility. Hexane/heptane will decrease the solubility of the entire molecule upon cooling.
Dichloromethane (DCM)Hexane or HeptaneDCM is a good solvent for a wide range of organic compounds. Hexane acts as an effective antisolvent.
Ethyl AcetateHexane or HeptaneA common solvent mixture for compounds of intermediate polarity.
AcetoneWater or MethanolAcetone can dissolve the compound, and the addition of a highly polar antisolvent like water or methanol can induce precipitation.
2-Propanol (Isopropanol)WaterIsopropanol can often dissolve both polar and non-polar compounds, and water can act as an antisolvent.

Experimental Protocol for Solvent System Screening:

  • Place a small amount of your crude sample (e.g., 20-30 mg) into a small test tube.

  • Add the primary solvent dropwise while heating and agitating until the solid just dissolves.

  • Slowly add the antisolvent dropwise at the elevated temperature until the solution becomes slightly turbid (cloudy).

  • Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of a solid, it may be because the solution is supersaturated or the boiling point of the solvent is higher than the melting point of your compound. Try using a larger volume of solvent or a solvent with a lower boiling point.[3]

  • No Crystal Formation: The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be effective.[4]

  • Poor Recovery: This can result from using too much solvent, not cooling the solution to a low enough temperature, or washing the collected crystals with a solvent in which they are soluble.[5]

Workflow for Recrystallization Solvent Selection:

start Crude Sample solubility_test Solubility Test: - Toluene - DCM - Ethyl Acetate - Acetone - 2-Propanol start->solubility_test dissolve Dissolve in minimal hot primary solvent solubility_test->dissolve add_antisolvent Add antisolvent until turbidity appears dissolve->add_antisolvent reheat Reheat to clarify add_antisolvent->reheat cool Slow cooling reheat->cool crystals Crystals form? cool->crystals oil Oiling out? crystals->oil No success Pure Crystals crystals->success Yes adjust_solvent Adjust solvent ratio or choose new system oil->adjust_solvent Yes induce Induce crystallization (scratching, seeding) oil->induce No adjust_solvent->dissolve evaporate Evaporate some solvent induce->crystals

Caption: A workflow for selecting an appropriate recrystallization solvent system.

Q3: How can I purify this compound using column chromatography?

A3: Column chromatography is an excellent alternative or complementary technique to recrystallization, especially for removing impurities with similar solubility profiles. Given the predominantly non-polar nature of your target molecule due to the C18 chain, normal-phase chromatography is the recommended starting point.

Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh) is a good choice.

Mobile Phase (Eluent) Selection:

The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a TLC plate.

  • Initial Screening: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common and effective eluent system is a mixture of hexane and ethyl acetate .

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 9:1 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (the nitroaromatic ring should be UV active).

    • Adjust the solvent ratio until the spot corresponding to your product has an Rf of ~0.2-0.4.

Expected Elution Order:

  • Octadecylamine (if present): This is a non-polar amine and will likely have a high Rf, eluting early.

  • This compound (Product): Being the least polar of the amide-containing compounds, this should elute next.

  • N-acylurea byproduct (if present): This is typically more polar than the desired amide and will have a lower Rf.

  • m-Nitrobenzoic acid (if present): This is a very polar compound and will likely remain at the baseline (Rf close to 0) in this solvent system.

Troubleshooting Column Chromatography:

  • Poor Separation: If the spots on the TLC are too close together, try a different solvent system. For instance, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

  • Compound Streaking on TLC/Column: This can be due to overloading the plate or column, or the compound having acidic or basic properties. For amides, this is less common than for amines or carboxylic acids.

  • Compound Not Eluting: If your compound does not move from the baseline even with a high concentration of the polar solvent, it may be too polar for normal-phase chromatography with the chosen eluent. In such a rare case for this molecule, you might consider switching to a more polar eluent system (e.g., DCM/methanol) or exploring reversed-phase chromatography. For long-chain fatty amides, reversed-phase HPLC with a C18 column and a mobile phase of water and an organic polar solvent has been reported.[6]

Workflow for Column Chromatography Purification:

start Crude Sample tlc TLC Analysis: Hexane/Ethyl Acetate Gradient start->tlc rf_check Product Rf ≈ 0.2-0.4? tlc->rf_check adjust_eluent Adjust Hexane/EtOAc Ratio rf_check->adjust_eluent No pack_column Pack Silica Gel Column rf_check->pack_column Yes adjust_eluent->tlc load_sample Load Sample pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Choice of recrystallisation solvent. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved from [Link]

  • What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding Wax Crystallization: Key Factors and Solutions for Optimal Performance. (2025, February 2). Poth Hille. Retrieved from [Link]

  • Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. (2020). AIP Publishing. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization pointers. (2024, April 29). Reddit. Retrieved from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for analyzing fatty amide compounds on basis of liquid chromatography. (2010). Google Patents.

Sources

Challenges in the scale-up synthesis of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of m-Nitro-N-octadecylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges encountered when scaling this synthesis from the bench to larger-scale production. We will delve into common problems, provide scientifically-grounded solutions, and offer detailed protocols based on field-proven insights.

The synthesis of this compound is most commonly achieved via a Schotten-Baumann reaction, where m-nitrobenzoyl chloride is reacted with octadecylamine in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[1][2] While straightforward on a small scale, this process presents unique challenges during scale-up due to the physicochemical properties of the reactants and product: the high reactivity and moisture sensitivity of the acid chloride, the waxy, low-solubility nature of the long-chain amine and the final product, and the thermal risks associated with nitroaromatic compounds.[3][4][5]

This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up synthesis. Each issue is analyzed to its root cause, with actionable solutions provided.

Question 1: My reaction yield is significantly lower than expected after scale-up. What are the likely causes?

Answer: A drop in yield upon scale-up is a classic process chemistry problem, often stemming from issues in mass and heat transfer. For this specific synthesis, there are three primary culprits: competitive hydrolysis of the acid chloride, inefficient mixing, and improper stoichiometry.

  • Hydrolysis of m-Nitrobenzoyl Chloride: The most significant side reaction is the hydrolysis of m-nitrobenzoyl chloride by water or hydroxide ions in the aqueous phase to form the unreactive m-nitrobenzoic acid.[6][7] On a larger scale, longer addition times and less efficient heat removal can create localized "hot spots" that accelerate this unwanted reaction.

  • Inefficient Mass Transfer: This reaction occurs at the interface between the organic and aqueous phases.[8] As the reactor volume increases, the surface-area-to-volume ratio decreases. Without sufficiently vigorous agitation, the octadecylamine in the organic phase and the hydroxide in the aqueous phase do not interact efficiently with the m-nitrobenzoyl chloride, allowing hydrolysis to become the dominant pathway.[7]

  • Amine Protonation: The HCl generated during the reaction will protonate the nucleophilic octadecylamine, rendering it inactive.[2] If the base is not available at the reaction interface quickly enough to neutralize the HCl, the effective concentration of the amine nucleophile drops, stalling the reaction.

G start Low Yield Observed check_mixing Evaluate Agitation Efficiency. Is a vortex visible? Are solids suspended? start->check_mixing check_temp Analyze Temperature Profile. Are there spikes during addition? check_mixing->check_temp Yes improve_mixing Increase agitator speed. Consider a different impeller design (e.g., Rushton turbine). check_mixing->improve_mixing No check_purity Verify Purity of Starting Materials. (m-nitrobenzoyl chloride, octadecylamine) check_temp->check_purity No improve_cooling Decrease addition rate of acid chloride. Ensure adequate coolant flow. Lower initial batch temperature. check_temp->improve_cooling Yes re_purify Recrystallize octadecylamine. Re-distill or purchase fresh m-nitrobenzoyl chloride. check_purity->re_purify Impure end Review Stoichiometry & Base Addition Strategy check_purity->end All Checks Pass

Caption: Decision tree for diagnosing low reaction yield.

Question 2: My crude product is contaminated with a significant amount of m-nitrobenzoic acid. How can I prevent its formation?

Answer: The presence of m-nitrobenzoic acid is a direct result of m-nitrobenzoyl chloride hydrolysis.[8] Minimizing this byproduct is crucial as its removal can complicate the purification of the waxy final product. Prevention is key and focuses on optimizing the reaction conditions to favor the amidation reaction.

ParameterProblemRecommended SolutionRationale
Temperature High reaction temperature (>15 °C)Maintain strict temperature control between 0-5 °C during the acid chloride addition.Lowers the rate of the competing hydrolysis reaction significantly more than the amidation reaction.
Addition Rate Rapid addition of m-nitrobenzoyl chlorideAdd the acid chloride dropwise or via a syringe pump over an extended period (e.g., 60-90 minutes for a mole-scale reaction).Prevents a localized excess of the acid chloride, giving it time to find and react with the amine before it is hydrolyzed.
Agitation Insufficient mixingUse a high-torque overhead stirrer with an appropriate impeller to ensure vigorous mixing and a large interfacial area between phases.Maximizes the probability of collision between the organic-soluble reactants (amine, acid chloride) over the acid chloride and the aqueous base.[7]
Base Strategy Adding all base at the beginningConsider co-addition of the aqueous base and the organic solution of the acid chloride.This maintains a controlled pH and prevents a high concentration of hydroxide ions from being present, which would favor hydrolysis.
Question 3: The product, this compound, is a waxy solid that is difficult to crystallize and filter. What are the best practices for purification at scale?

Answer: The combination of a polar nitro-amide head and a long, nonpolar C18 alkyl tail gives this compound challenging physical properties. It tends to precipitate as an oily or waxy solid that can be difficult to handle and purify via conventional crystallization.

  • Solvent Selection for Recrystallization: The key is finding a solvent system where the product is significantly more soluble when hot than when cold, and where impurities have different solubility profiles. Due to the product's amphiphilic nature, single solvents are often ineffective. Mixed solvent systems are recommended.

Solvent System (v/v)Hot SolubilityCold SolubilityComments
Isopropanol / Heptane HighLowIsopropanol solubilizes the polar head, while heptane acts as an anti-solvent. Start by dissolving in hot isopropanol and slowly add hot heptane until turbidity is observed, then clarify with a few drops of isopropanol and cool slowly.
Ethyl Acetate / Hexane Moderate-HighVery LowA classic system for moderately polar compounds. Good for removing non-polar grease and residual octadecylamine.
Toluene HighLowCan be effective, but the high boiling point may cause the product to oil out if not cooled very slowly with gentle stirring. Best for removing polar impurities like m-nitrobenzoic acid.
  • Crystallization Technique:

    • Slow Cooling: Rapid cooling will almost certainly cause the product to "crash out" as an oil. A programmed cooling ramp or allowing the insulated reactor to cool to room temperature overnight is essential.

    • Seeding: Once the solution is slightly supersaturated (just below the cloud point), add a small amount of pure, crystalline seed material to encourage ordered crystal growth.

    • Gentle Agitation: During cooling, maintain slow, gentle agitation to keep the solution homogenous but not so vigorous as to cause shear-induced oiling or breakage of crystals into fine particles. The long alkyl chains can promote side chain crystallization, which can be influenced by mechanical stress.[5]

  • Filtration: For waxy solids, a heated filter funnel can prevent the product from solidifying and clogging the filter medium. A pressure filter (e.g., a Nutsche filter) is highly recommended at scale to effectively deliquor the cake. Wash the filter cake with a cold, non-solubilizing solvent like hexane or heptane to remove residual mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider for this scale-up? A1: There are two major hazards:

  • Thermal Instability of Nitroaromatic Compounds: Nitroaromatics can undergo exothermic decomposition at elevated temperatures.[9][10] It is critical to have robust temperature control and a cooling system capable of handling the reaction exotherm. A thermal hazard analysis (e.g., using Differential Scanning Calorimetry, DSC) on the final product is highly recommended to understand its decomposition temperature and energy release.[4][11]

  • Handling of m-Nitrobenzoyl Chloride: This reagent is corrosive and highly reactive with water, releasing toxic HCl gas.[3][12] It must be handled in a well-ventilated area (fume hood or ventilated enclosure) by personnel wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[13][14] Ensure all equipment is scrupulously dried before use.

Q2: Can I use a different activating agent for the m-nitrobenzoic acid instead of thionyl chloride to make the acid chloride? A2: Yes, while forming the acid chloride with thionyl chloride or oxalyl chloride is a common and cost-effective method for large-scale amide synthesis,[15] other reagents can be used. For example, using coupling reagents like carbodiimides (e.g., EDC) or phosphonic acid anhydrides (e.g., T3P®) allows for a one-pot synthesis directly from the carboxylic acid and amine.[15][16] However, these reagents are significantly more expensive and less atom-economical, making them less suitable for large-scale manufacturing unless specific benefits (e.g., milder conditions, avoiding corrosive reagents) are required.[15]

Q3: What is the best way to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • TLC: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting octadecylamine will have a low Rf, the product will be intermediate, and the m-nitrobenzoic acid byproduct will be at the baseline (or have a higher Rf if a more polar system is used). The disappearance of the limiting reagent (typically octadecylamine) indicates reaction completion.

  • HPLC: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is ideal for quantifying the consumption of starting materials and the formation of product and byproducts.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (100 g Scale)

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_amine 1. Dissolve Octadecylamine (100 g) & Toluene (800 mL) in Reactor A. prep_base 2. Prepare NaOH solution (16 g in 160 mL water) in Dosing Vessel B. prep_acid 3. Dissolve m-Nitrobenzoyl Chloride (76 g) in Toluene (200 mL) in Dosing Vessel C. cool 4. Cool Reactor A to 0-5 °C. prep_acid->cool add 5. Co-add solutions from B and C to A over 90 mins, keeping T < 10 °C. cool->add react 6. Stir vigorously at 5-10 °C for 2 hours. Monitor by TLC/HPLC. add->react separate 7. Stop stirring, allow layers to separate. Drain aqueous layer. react->separate wash1 8. Wash organic layer with 1 M HCl (aq). separate->wash1 wash2 9. Wash organic layer with water, then brine. wash1->wash2 dry 10. Dry organic layer over Na₂SO₄, filter. wash2->dry concentrate 11. Concentrate in vacuo to yield crude product. dry->concentrate

Caption: Workflow for the scale-up synthesis of this compound.

Methodology:

  • Reagent Preparation:

    • In a 2 L jacketed reactor equipped with an overhead stirrer, temperature probe, and two dosing funnels, charge octadecylamine (100 g, 0.371 mol) and toluene (800 mL). Stir until fully dissolved.

    • In a separate vessel, prepare a solution of sodium hydroxide (16.3 g, 0.408 mol, 1.1 eq) in 160 mL of deionized water.

    • In another dry vessel, dissolve m-nitrobenzoyl chloride (76.0 g, 0.410 mol, 1.1 eq) in 200 mL of anhydrous toluene. Handle this reagent in a fume hood.[12]

  • Reaction:

    • Cool the reactor containing the octadecylamine solution to 0-5 °C using a circulating chiller.

    • Begin vigorous agitation. Simultaneously, add the sodium hydroxide solution and the m-nitrobenzoyl chloride solution to the reactor dropwise over 90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, continue to stir the mixture vigorously at 5-10 °C for an additional 2 hours.

  • Monitoring:

    • Withdraw a small sample from the organic layer, wash it with water, dry it, and spot it on a TLC plate against the starting amine to monitor for completion.

  • Work-up:

    • Stop the agitation and transfer the reactor contents to a separating funnel. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (200 mL), water (200 mL), and saturated brine (200 mL) to remove any unreacted base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a waxy solid.

Protocol 2: Recrystallization of this compound
  • Transfer the crude product to a clean, dry reactor.

  • Add a minimal amount of hot isopropanol (e.g., 2 mL per gram of crude product) and heat to 70-75 °C with stirring until a solution is formed.

  • Slowly add hot n-heptane (60-65 °C) until the solution becomes faintly cloudy (turbid).

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Reduce the agitation to a gentle stir and allow the solution to cool slowly to room temperature (ideally over 4-6 hours).

  • Cool further to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolate the solid product by filtration, washing the cake with a small amount of cold n-heptane.

  • Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • NOAA. (n.d.). M-NITROBENZOYL CHLORIDE. CAMEO Chemicals.
  • Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Gemoets, H. P. L., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
  • Liu, Y. (2015). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • BenchChem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Matuszek, K., & Szala, M. (2013). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrobenzoyl chloride.
  • Greenberg, S. (1975). Side Chain Crystallization of Long Side Chain Polymers. ProQuest.
  • Various Authors. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate.
  • Gemoets, H. P. L., et al. (2021). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. SciSpace.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-NITROBENZOYL CHLORIDE.
  • Apollo Scientific. (2022). Safety Data Sheet: 4-Nitrobenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Synquest Labs. (2018). Safety Data Sheet: 3-Nitrobenzoyl chloride.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses, 90, 215-226.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Various Authors. (2020). What is the best technique for amide purification? ResearchGate.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

Sources

Mitigating cytotoxicity of m-Nitro-N-octadecylbenzamide in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for m-Nitro-N-octadecylbenzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges with the inherent cytotoxicity of this compound in cell-based assays. Our goal is to help you distinguish between targeted pharmacological effects and off-target toxicity, ensuring the integrity and reproducibility of your experimental data.

Section 1: Understanding the Core Problem: The "Why" Behind the Cytotoxicity

Before troubleshooting, it's critical to understand the biochemical drivers of this compound's toxicity. This section addresses the fundamental mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of cytotoxicity for this compound?

A1: The primary driver of cytotoxicity for this compound is characteristic of many nitroaromatic compounds: bioreductive activation .[1] The nitro group (NO₂) is enzymatically reduced by cellular flavoenzymes, such as NADPH:cytochrome P450 reductase, into highly reactive intermediates like nitroso (NO) and hydroxylamine (NHOH) species.[2][3] These intermediates can either form covalent adducts with essential macromolecules like DNA and proteins or undergo redox cycling. In redox cycling, the nitro anion radical reacts with molecular oxygen to produce superoxide radicals (O₂⁻), initiating a cascade of reactive oxygen species (ROS) that leads to severe oxidative stress and subsequent cell death.[1][4]

Q2: How does the long N-octadecyl chain affect the compound's behavior in assays?

A2: The N-octadecyl group is a C18 saturated fatty acid chain, making the molecule highly lipophilic. This has two major consequences:

  • Membrane Interactions: The lipophilicity can promote nonspecific interactions with cellular membranes, potentially disrupting membrane integrity and function, which can contribute to cytotoxicity independent of the nitro group.

  • Solubility Challenges: The compound will have very low aqueous solubility. This often necessitates the use of organic solvents like DMSO at concentrations that may themselves be toxic to cells.[5] Furthermore, it can easily precipitate out of aqueous culture media, leading to inconsistent effective concentrations and high variability in results.[6]

Q3: Can this compound directly interfere with assay readouts?

A3: Yes, this is a critical and often overlooked issue. Nitroaromatic compounds can chemically interfere with common viability assays that rely on redox chemistry.[7] For example, in an MTT or resazurin assay, the compound itself or its reactive intermediates might directly reduce the tetrazolium salt or resazurin dye, leading to a false-positive signal for cell viability (i.e., masking toxicity).[7] Conversely, it could also interfere with the enzymatic processes required for signal generation. Therefore, running cell-free controls is non-negotiable.[8]

Section 2: Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide actionable solutions to specific problems you may encounter during your experiments.

Problem 1: Excessive and Unexplained Cell Death, Even at Low Concentrations

You observe widespread cell death across your dose-response curve, making it impossible to identify a therapeutic window.

Initial Diagnostic Checks:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).[8] Run a "vehicle-only" control series.

  • Cell Health and Density: Use cells that are healthy, in the logarithmic growth phase, and at a consistent, optimized seeding density.[9] Over-confluent or stressed cells are more susceptible to chemical insults.[10]

  • Compound Stability: Visually inspect the wells under a microscope after compound addition. Look for signs of precipitation (crystals or amorphous aggregates).

Mitigation Strategy 1: Antioxidant Co-treatment

  • Rationale: Since a major toxicity mechanism is oxidative stress from ROS production, co-treatment with an antioxidant can neutralize these reactive species, "rescuing" the cells from off-target death.[11][12] This helps to isolate the cytotoxic effects not mediated by ROS. N-acetylcysteine (NAC) is an excellent choice as it is a precursor to glutathione, a key intracellular antioxidant.[11]

  • Action: Perform a dose-response experiment with this compound in the presence and absence of a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). A rightward shift in the IC50 curve in the presence of NAC indicates that oxidative stress is a significant contributor to the observed cytotoxicity.

Mitigation Strategy 2: Modulate Serum Concentration

  • Rationale: The high lipophilicity of this compound suggests it will readily bind to proteins, particularly albumin, in the fetal bovine serum (FBS) of your culture medium.[13][14] This binding sequesters the compound, reducing its free concentration and thus its bioavailability to the cells.[5] Varying serum levels can reveal the extent of this effect.

  • Action: Run parallel experiments using media containing different serum concentrations (e.g., 2%, 5%, and 10% FBS). If the compound appears less potent at higher serum concentrations, it indicates significant protein binding is occurring. This can be used to temper cytotoxicity, but be aware that it also alters the effective dose.

Problem 2: High Variability and Poor Reproducibility Between Replicates

Your replicate wells show a wide spread of viability readings, and results are inconsistent between experiments.

Initial Diagnostic Checks:

  • Pipetting and Seeding: Ensure your cell suspension is homogenous and that pipetting is gentle and consistent to avoid cell stress and uneven plating.[15]

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and media components, leading to artifacts. Avoid using the outermost wells for data collection or ensure proper humidification.[16]

Mitigation Strategy: Solubility and Formulation Optimization

  • Rationale: Poor aqueous solubility is the most common cause of variability for lipophilic compounds. The compound crashing out of solution leads to an unknown and inconsistent concentration in each well.

  • Action: Prepare a high-concentration stock solution in 100% DMSO. When making serial dilutions, first dilute the compound in DMSO to intermediate concentrations before the final dilution into the aqueous culture medium. Critically, after adding the compound to the medium, vortex or pipette vigorously immediately before adding it to the cells to ensure it is as evenly dispersed as possible. Never let the diluted compound sit in aqueous solution for extended periods before use.

Problem 3: Results from Different Viability Assays Are Contradictory

An MTT assay shows high cell viability, while microscopy reveals clear signs of cell death (e.g., rounding, detachment).

Initial Diagnostic Checks:

  • Cell-Free Assay Control: This is the most important control. Prepare wells with culture medium and your compound dilutions but no cells . Add the assay reagent (e.g., MTT, resazurin, LDH release substrate) and measure the signal.[7] A significant signal in these wells confirms direct chemical interference.

Mitigation Strategy: Change the Assay Readout

  • Rationale: To avoid chemical interference, switch to an assay with a different detection principle.[17] Instead of relying on metabolic redox reactions, measure a more direct and terminal endpoint of cytotoxicity.

  • Action:

    • Membrane Integrity Assays: Use an LDH release assay, which measures the leakage of lactate dehydrogenase from cells with compromised membranes.[18][19] This is a classic endpoint for cytotoxicity.

    • ATP Quantification: Assays like CellTiter-Glo® measure intracellular ATP levels, which plummet upon cell death. This luminescent readout is generally less prone to interference from colored or fluorescent compounds.[20]

    • Direct Cell Counting/Imaging: Use a live/dead staining method (e.g., Calcein-AM/Propidium Iodide) and an automated cell counter or high-content imager to physically count viable and dead cells.[21] This provides the most direct evidence but is lower throughput.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the essential mitigation and troubleshooting experiments.

Protocol 1: Antioxidant Rescue Experiment

Objective: To determine if the cytotoxicity of this compound is mediated by oxidative stress.

Materials:

  • Target cells in logarithmic growth phase

  • This compound (10 mM stock in DMSO)

  • N-acetylcysteine (NAC) (1 M stock in sterile water, pH adjusted to 7.4)

  • 96-well clear-bottom plates

  • Appropriate cell culture medium and serum

  • A chosen cytotoxicity assay kit (e.g., LDH release assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 18-24 hours.[9]

  • Prepare Treatment Media:

    • Group A (No NAC): Prepare serial dilutions of this compound in your standard culture medium. Include a vehicle-only control.

    • Group B (+ NAC): Prepare an identical set of serial dilutions, but use a culture medium that has been supplemented with NAC to a final concentration of 5 mM.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: Perform the cytotoxicity assay (e.g., LDH assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle controls for each group (A and B) separately. Plot the dose-response curves and compare the IC50 values.

Protocol 2: Cell-Free Assay Interference Check

Objective: To test for direct chemical interference between the compound and the assay reagents.

Materials:

  • This compound (10 mM stock in DMSO)

  • 96-well plate (same type as used for cell-based assays)

  • Cell culture medium (without serum is often best to reduce background)

  • Assay reagent (e.g., MTT, resazurin) and solubilization buffer

Procedure:

  • Plate Setup: Add 100 µL of cell-free culture medium to the wells of a 96-well plate.

  • Compound Addition: Create a serial dilution of your compound directly in the wells, mirroring the concentrations used in your cell-based experiment. Include vehicle-only and medium-only controls.

  • Reagent Addition: Add the assay reagent (e.g., MTT) to all wells.

  • Incubation: Incubate for the standard assay time (e.g., 1-4 hours for MTT).

  • Signal Measurement: If required, add the solubilization solution. Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis: If the absorbance/fluorescence in the compound-containing wells is significantly higher than in the vehicle-only wells, direct interference is confirmed.[7]

Section 4: Data Interpretation & Advanced Concepts

Summary of Mitigation Strategies and Expected Outcomes
Problem Mitigation Strategy Expected Outcome if Strategy is Successful Interpretation
Excessive CytotoxicityAntioxidant (NAC) Co-treatment Rightward shift in IC50 curve (compound appears less potent).A significant portion of the cytotoxicity is mediated by ROS/oxidative stress.
Excessive CytotoxicityIncreased Serum Concentration Rightward shift in IC50 curve (compound appears less potent).The compound binds significantly to serum proteins, reducing its free, active concentration.
High VariabilitySolubility Optimization Decreased standard deviation between replicate wells; improved R² value for curve fits.The primary source of variability was compound precipitation and inconsistent dosing.
Assay DiscrepancySwitch to a Non-Redox Assay (e.g., LDH) The new assay shows a clear dose-dependent increase in cytotoxicity that aligns with visual observation.The original assay (e.g., MTT) was subject to chemical interference by the compound.
Visualizing the Mechanism and Troubleshooting Path

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Mechanism of Cytotoxicity Compound This compound (Ar-NO₂) Bioreduction Bioreduction (e.g., P450 Reductase) Compound->Bioreduction Radical Nitro Anion Radical (Ar-NO₂⁻) Bioreduction->Radical Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Bioreduction->Intermediates Redox Redox Cycling (+ O₂) Radical->Redox ROS ROS Generation (O₂⁻, H₂O₂) Redox->ROS Stress Oxidative Stress ROS->Stress Death1 Cell Death Stress->Death1 Adducts Macromolecule Adducts (DNA, Protein) Intermediates->Adducts Death2 Cell Death Adducts->Death2 NAC Intervention: Antioxidant (NAC) NAC->ROS Neutralizes

Caption: Proposed cytotoxicity pathways for this compound.

G Start High Cytotoxicity or Variability Observed CheckSolvent Is Solvent (DMSO) Concentration <0.5%? Start->CheckSolvent CheckPrecip Is Compound Precipitating in Medium? CheckSolvent->CheckPrecip Yes FixSolvent Decrease Solvent Conc. CheckSolvent->FixSolvent No CheckInterference Do Cell-Free Controls Show Signal? CheckPrecip->CheckInterference No OptimizeSol Optimize Dilution Protocol CheckPrecip->OptimizeSol Yes SwitchAssay Switch to Non-Redox Assay (e.g., LDH, ATP-based) CheckInterference->SwitchAssay Yes Mitigate Proceed to Mitigation Strategies (Antioxidants, Serum Modulation) CheckInterference->Mitigate No

Caption: Troubleshooting workflow for cell-based assay issues.

References

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic....
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • PubMed. (1987). Metabolism of nitroaromatic compounds.
  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • BenchChem. (2026). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays.
  • Thermo Fisher Scientific - US. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (n.d.). Effects of protein binding on in vitro toxicity.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like.
  • ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • PMC - NIH. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • PubMed. (n.d.). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Insight Medical Publishing. (n.d.). Role of Natural Antioxidants in Treatment of Toxicity.
  • ResearchGate. (2025). Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(II)/Zn(II) complexes containing carbohydrazone ligand.
  • Semantic Scholar. (n.d.). Impact of protein binding on the availability and cytotoxic potency of organochlorine pesticides and chlorophenols in vitro.
  • (n.d.). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line].
  • PubMed. (2020). Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • NIH. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • PubMed. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
  • YouTube. (2025). Antioxidants in Patients Treated for Cancer.
  • The Royal Society of Chemistry. (n.d.). Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcin.
  • BenchChem. (n.d.). Technical Support Center: Managing Cytotoxicity of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Non-Target Cells.
  • ResearchGate. (n.d.). Antioxidant-Based Preventive Effect of Phytochemicals on Anticancer Drug-Induced Hepatotoxicity | Request PDF.
  • PubMed. (n.d.). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • PubMed. (n.d.). Cytotoxicity induced by N-methyl-N'-nitro-N-nitrosoguanidine may involve S-nitrosyl glutathione and nitric oxide.
  • PMC. (n.d.). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis.
  • PubMed. (n.d.). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of lipid signaling, the introduction of a nitro (NO₂) group creates a class of potent mediators with profound effects on cellular function. However, the biological and chemical behavior of these "nitro lipids" diverges dramatically based on the location and chemical environment of the nitro moiety. This guide provides a comparative analysis of two distinct classes: the well-characterized nitroalkene fatty acids, such as nitro-oleic acid (NO₂-OA), and the less-explored class of nitroaromatic lipids, exemplified by m-Nitro-N-octadecylbenzamide.

We will dissect their structures, mechanisms of action, and physicochemical properties, providing the experimental context needed to investigate these molecules. While nitro-fatty acids are established as direct electrophilic signaling molecules, we will posit, based on foundational chemical principles, that lipids like this compound function as bioreductive prodrugs, revealing a fundamentally different pathway to bioactivity.

Section 1: The Archetype - Nitro-Fatty Acids (NO₂-FAs) as Direct Electrophiles

Endogenously produced from the reaction of reactive nitrogen species with unsaturated fatty acids, nitro-fatty acids such as nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA) are recognized as potent anti-inflammatory and cytoprotective signaling molecules.[1][2][3] Their discovery has opened new avenues for therapeutic development in inflammatory and fibrotic diseases.[4][5][6]

Chemistry and Mechanism of Action: The Michael Addition

The key to NO₂-FA bioactivity is the nitroalkene moiety, an electron-withdrawing group conjugated to a double bond. This configuration renders the β-carbon electrophilic and susceptible to nucleophilic attack by soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[7][8] This reversible, covalent modification, known as "nitroalkylation" or Michael addition, is the primary mechanism by which NO₂-FAs exert their effects.[1][2]

This adduction can alter protein conformation, function, and subcellular localization, thereby modulating critical signaling pathways.[1][9]

Key Signaling Pathways Modulated by NO₂-FAs

Two of the most well-documented targets of NO₂-FAs are the Keap1/Nrf2 and NF-κB pathways.

  • Nrf2 Activation: NO₂-FAs modify critical cysteine residues on Keap1, the negative regulator of the transcription factor Nrf2.[10] This modification inhibits the proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.[10][11]

  • NF-κB Inhibition: Nitroalkylation of key proteins within the NF-κB signaling cascade, such as components of the IKK complex, inhibits the activation of this master pro-inflammatory transcription factor.[10][12] This leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Nrf2_Activation_by_NO2_FA

Section 2: The Contrast - this compound as a Bioreductive Prodrug

In stark contrast to NO₂-FAs, this compound belongs to a class of lipids for which there is little to no specific biological data. However, by dissecting its structure into two key components—the nitroaromatic headgroup and the lipophilic tail—we can infer a distinct mechanism of action based on well-established principles of medicinal chemistry.

Structure and Inferred Physicochemical Properties
  • m-Nitrobenzamide Headgroup: The nitro group is attached to a stable aromatic ring. Unlike a nitroalkene, this system is not a direct Michael acceptor. The nitro group is strongly electron-withdrawing, influencing the electronic properties of the ring, but its primary route to reactivity is not addition but reduction.[2][13]

  • N-octadecyl Amide Tail: The 18-carbon alkyl chain (octadecyl) confers significant lipophilicity. This suggests the molecule will readily partition into lipid membranes, influencing its subcellular localization and interaction with membrane-bound enzyme systems. The amide linkage is generally stable to hydrolysis.

Postulated Mechanism of Action: Bioreductive Activation

The pharmacology of numerous nitroaromatic drugs is predicated on the enzymatic reduction of the nitro group.[1][14] We propose that this compound acts as a prodrug, requiring metabolic activation to exert its biological effects. This process, mediated by one-electron or two-electron nitroreductases (e.g., cytochrome P450 reductases), converts the relatively inert nitro group into highly reactive intermediates.[13][15]

The key steps are:

  • Nitro Radical Anion Formation: A one-electron reduction forms a nitro radical anion. In the presence of oxygen, this can participate in futile cycling, generating superoxide and oxidative stress.[10][15]

  • Formation of Nitroso and Hydroxylamino Species: Further reduction yields nitroso (R-N=O) and hydroxylamino (R-NHOH) derivatives.[15][16] These intermediates are potent electrophiles capable of covalently modifying nucleophilic sites on proteins and DNA, which can lead to cytotoxicity and mutagenic effects.[1][3]

This mechanism is fundamentally different from the targeted, reversible Michael addition of NO₂-FAs. Bioreduction is often irreversible and can generate a cascade of reactive oxygen and nitrogen species, leading to broader, less specific cellular effects.

Bioreduction_Pathway

Section 3: Comparative Analysis

The distinct mechanisms of action give rise to significant differences in the predicted biological profiles of these two classes of nitro lipids.

FeatureNitro-Fatty Acids (e.g., NO₂-OA)This compound (Predicted)
Activating Moiety Electrophilic NitroalkeneNitroaromatic Group
Mechanism of Action Direct Michael Addition (Nitroalkylation)[1][2]Bioreductive Activation (Prodrug)[1][13][15]
Primary Reactants Protein Cysteine & Histidine Thiols[7]Enzymatic Reductases (e.g., Nitroreductases)[13]
Key Intermediates Reversible Thiol AdductsNitro Radical Anion, Nitroso, Hydroxylamino Species[16]
Reversibility Generally ReversibleGenerally Irreversible Covalent Modification
Oxygen Dependence Independent of O₂ for primary reactionCan undergo O₂-dependent futile cycling to produce ROS[10][15]
Primary Biological Effect Modulation of specific signaling pathways (Nrf2, NF-κB)[10]Broad-spectrum cytotoxicity, potential for genotoxicity[3]
Therapeutic Profile Anti-inflammatory, Cytoprotective, Anti-fibrotic[4][5]Antimicrobial, Antiprotozoal, potential Anticancer (as seen in other nitroaromatics)[1][13]

Section 4: Experimental Protocols

Scientific integrity requires that all claims are verifiable. The following protocols provide a framework for the synthesis and analysis of these compounds.

Protocol: Synthesis of Nitro-Oleic Acid (NO₂-OA)

This method is based on the nitroselenation of oleic acid followed by oxidative elimination, which produces a mixture of 9- and 10-nitro regioisomers.

Materials:

  • Oleic Acid

  • Phenylselenyl bromide (PhSeBr)

  • Silver nitrite (AgNO₂)

  • Acetonitrile (anhydrous)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM), Hexane, Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Nitroselenation: Dissolve oleic acid (1 eq) in anhydrous acetonitrile in a flask protected from light. Add PhSeBr (1.1 eq) and stir for 30 minutes at room temperature. Add AgNO₂ (1.5 eq) and continue stirring overnight at room temperature.

  • Work-up: Filter the reaction mixture through celite to remove silver salts. Evaporate the solvent under reduced pressure. Resuspend the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Oxidative Elimination: Dissolve the crude product in DCM and cool to 0°C. Slowly add 30% H₂O₂ (5 eq) and allow the reaction to warm to room temperature, stirring for 2-4 hours until TLC indicates consumption of the starting material.

  • Purification: Quench the reaction with water and extract with DCM. Dry the combined organic layers and concentrate. Purify the resulting oil by silica gel column chromatography using a hexane:ethyl acetate gradient to yield NO₂-OA as a yellow oil.

Protocol: Proposed Synthesis of this compound

This is a standard amidation reaction between an activated carboxylic acid and an amine.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Octadecylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 3-nitrobenzoic acid (1 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours or until the solution becomes clear. Remove excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve octadecylamine (1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding 1M HCl. Separate the organic layer, then wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to yield the final product.

Synthesis_Workflow cluster_NO2OA Synthesis of NO₂-Oleic Acid cluster_Benzamide Synthesis of this compound OA Oleic Acid NS Nitroselenation (PhSeBr, AgNO₂) OA->NS OE Oxidative Elimination (H₂O₂) NS->OE P1 Purification (Chromatography) OE->P1 NO2OA_Product NO₂-OA P1->NO2OA_Product NBA 3-Nitrobenzoic Acid AC Acid Chloride Formation (SOCl₂) NBA->AC Amidation Amidation Reaction (TEA) AC->Amidation Amine Octadecylamine Amine->Amidation P2 Purification (Recrystallization) Amidation->P2 Benzamide_Product This compound P2->Benzamide_Product

Protocol: Analytical Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for detecting and quantifying these lipids in biological matrices.

Objective: To develop a method to differentiate and quantify NO₂-OA and this compound.

Procedure:

  • Sample Preparation: Perform lipid extraction from plasma or cell lysates using a Folch or Bligh-Dyer method. Dry the lipid extract under nitrogen and reconstitute in the mobile phase.

  • Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

    • Gradient: Run a linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate.

  • Mass Spectrometry (Negative Ion Mode ESI):

    • NO₂-OA Detection: Monitor for the precursor ion [M-H]⁻. The characteristic fragmentation is the neutral loss of HNO₂ (47 Da).

    • This compound Detection: Monitor for the precursor ion [M-H]⁻ or [M+formate]⁻. Fragmentation will likely occur at the amide bond, yielding fragments corresponding to the 3-nitrobenzoate anion and the octadecylamine chain.

  • Quantification: Use stable isotope-labeled internal standards for absolute quantification.

Section 5: Conclusion and Future Directions

The term "nitro lipid" encompasses chemically and mechanistically diverse molecules. While NO₂-fatty acids are well-established as signaling molecules that act via direct, reversible Michael addition, we propose that nitroaromatic lipids like this compound operate through a completely different paradigm of bioreductive activation.

This comparative framework highlights a critical consideration for researchers in this field: the location of the nitro group dictates the mechanism of action. This has profound implications for drug design and the interpretation of biological data. The anti-inflammatory and cytoprotective effects of NO₂-FAs are linked to specific pathway modulation, whereas the bioactivity of nitroaromatic lipids is more likely to be associated with broader cytotoxic and antimicrobial effects driven by reductive stress.

Future research should focus on validating the proposed mechanism for this compound and other nitroaromatic lipids. Key experiments would include:

  • Confirming its bioreduction in cellular models using nitroreductase inhibitors.

  • Identifying the specific protein and DNA adducts formed by its reactive metabolites.

  • Comparing its gene expression signature against that of NO₂-OA to delineate their distinct downstream effects.

By understanding these fundamental differences, the scientific community can better harness the therapeutic potential of each unique class of nitro lipid.

References

  • Spain, J. C., & Nishino, S. F. (2000). Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • Katritzky, A. R., et al. (2010). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. [Link]

  • Higson, F. K. (1992). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]

  • Zhang, C. L., et al. (2018). Recent advances in nitroaromatic pollutants bioreduction by electroactive bacteria. R Discovery. [Link]

  • Wardman, P. (1985). Some reactions and properties of nitro radical-anions important in biology and medicine. PMC. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]

  • Al-Hourani, B. J., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • Votoupal, K. L., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Molbase. (n.d.). Benzamide,N-octadecyl-. Molbase. [Link]

  • Sun, W., et al. (2010). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Zhang, X., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. NIH. [Link]

  • Ullah, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore). [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Pop-Damkov, P., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]

  • Tsai, C.-C., et al. (2018). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. MDPI. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. PubChem. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

  • Sbaraglini, M. L., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • PubChem. (n.d.). 3-Nitroaniline. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of m-Nitro-N-octadecylbenzamide Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of molecules like m-Nitro-N-octadecylbenzamide is critical for ensuring data integrity and making informed decisions. This guide provides an in-depth comparison of two robust analytical methods for the detection of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, comparative performance data, and the rationale behind choosing one method over the other, or using them in conjunction for comprehensive cross-validation.

Cross-validation of analytical methods is a cornerstone of good laboratory practice, ensuring that the data generated is reliable and reproducible, regardless of the instrumentation or laboratory environment.[1] This process is particularly crucial in regulated industries where data integrity is paramount.[1]

Understanding the Analyte: this compound

This compound is a molecule characterized by three key functional groups: a benzamide core, a nitro group on the aromatic ring, and a long octadecyl (C18) alkyl chain. These features dictate its physicochemical properties and influence the choice of analytical methodology. The nitro group provides a chromophore suitable for UV detection, while the long alkyl chain imparts significant hydrophobicity and a relatively high molecular weight, which are important considerations for both HPLC and GC techniques.

Comparative Analysis of Detection Methodologies

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Below is a comparative overview of HPLC-UV and GC-MS for the analysis of this compound, with performance data synthesized from studies on structurally related benzamide and N-alkylamide compounds.[2][3]

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 102.0%97.0% - 103.0%
Precision (% RSD) < 3%< 5%
Limit of Detection (LOD) ~15 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~5 ng/mL
Specificity/Selectivity HighVery High
Typical Run Time 15 - 25 minutes20 - 40 minutes

In-Depth Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of aromatic compounds.[3][4] The presence of the nitroaromatic ring in this compound makes it an ideal candidate for UV detection.

1. Preparation of Standard and Sample Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration is within the calibration curve range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating the hydrophobic analyte.[5][6][7]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed. The exact ratio will need to be optimized to achieve good peak shape and retention time.[5][6][7]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[5][6]

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the nitroaromatic chromophore (typically in the range of 254-320 nm).[5][6][7]

3. Analysis and Quantification:

  • Inject the prepared calibration standards and samples into the HPLC system.

  • Record the peak area of the this compound peak at its characteristic retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of a wide range of compounds, including long-chain amides.[8][9] Due to the relatively low volatility of this compound, a high-temperature GC method is required.

1. Preparation of Standard and Sample Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample should be dissolved in a suitable volatile solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove non-volatile residues.[8]

2. GC-MS Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., DB-5ms or HP-5ms), is recommended.[10][11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: A split/splitless injector is typically used. The injector temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation (e.g., 280-300°C).

  • Oven Temperature Program: A temperature gradient is necessary to elute the high-boiling point analyte. A typical program might start at a lower temperature, ramp up to a high final temperature, and hold for a period to ensure elution.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode to obtain mass spectra for qualitative identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For quantification, monitor characteristic ions of this compound.[3]

3. Analysis and Quantification:

  • Inject the prepared standards and samples into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a selected characteristic ion versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Stock Solution standards Calibration Standards stock->standards hplc HPLC Injection standards->hplc sample Sample Solution filter 0.45 µm Filtration sample->filter filter->hplc column C18 Separation hplc->column uv UV Detection column->uv peak Peak Area Integration uv->peak curve Calibration Curve peak->curve quant Quantification curve->quant

A typical workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution standards Calibration Standards stock->standards gc GC Injection standards->gc sample Sample Solution extraction Extraction (if needed) sample->extraction extraction->gc separation Capillary Column Separation gc->separation ms Mass Spectrometry separation->ms peak Peak Area Integration ms->peak curve Calibration Curve peak->curve quant Quantification curve->quant

Sources

A Comparative Guide to the Efficacy of Sphingolipid Metabolism Inhibitors: Evaluating m-Nitro-N-octadecylbenzamide Against Known Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sphingolipid Metabolism in Cellular Signaling and Disease

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and key regulators of a multitude of cellular processes, including proliferation, apoptosis, and inflammation. The metabolic pathways that govern the synthesis and degradation of sphingolipids are complex and tightly regulated, with ceramide positioned as a central hub.[1] Two key enzymes in this pathway, acid ceramidase (AC) and sphingosine kinase (SphK), play critical roles in determining the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[2] Dysregulation of this "sphingolipid rheostat" is implicated in numerous diseases, most notably cancer, where elevated AC and SphK activity can promote tumor growth and resistance to therapy.[3]

This guide provides a comparative analysis of the efficacy of a novel, hypothetical inhibitor, m-Nitro-N-octadecylbenzamide , against a panel of well-characterized inhibitors of acid ceramidase and sphingosine kinases. The structural characteristics of this compound, featuring a long octadecyl aliphatic chain and a benzamide core, suggest a potential interaction with the substrate-binding domains of enzymes involved in sphingolipid metabolism. The presence of a nitro group, a known pharmacophore in various enzyme inhibitors, further supports its potential as a bioactive molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and the discovery of novel therapeutic agents.

The Sphingolipid Metabolic Pathway: A Balancing Act of Cell Fate

The intricate network of sphingolipid metabolism determines the intracellular concentrations of key signaling molecules. Ceramide, produced either through de novo synthesis or the breakdown of sphingomyelin, can be hydrolyzed by acid ceramidase to produce sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases (isoforms SphK1 and SphK2) to generate S1P.[2] Ceramide generally promotes apoptosis, while S1P signals for cell growth, proliferation, and survival.[4] The balance between these two lipids is therefore a critical determinant of cell fate.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (Pro-Apoptotic) Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine SPPase Experimental_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate enzyme, substrate, and inhibitor at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human AC, SphK1, and SphK2 Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic or radiolabeled substrates Substrate_Prep->Incubation Detection Measure product formation (fluorescence or radioactivity) Incubation->Detection IC50_Calc Calculate IC50 values from dose-response curves Detection->IC50_Calc Mechanism_Study Perform kinetic studies to determine mechanism of inhibition IC50_Calc->Mechanism_Study

Figure 2: General Experimental Workflow for Inhibitor Profiling.
Protocol 1: Fluorogenic Acid Ceramidase Activity Assay

This protocol is adapted from a method utilizing a synthetic fluorogenic substrate for the high-throughput screening of AC inhibitors. [5]

  • Reagent Preparation :

    • Assay Buffer : 25 mM Sodium acetate, pH 4.5.

    • Substrate Stock : Prepare a 10 mM stock solution of a fluorogenic ceramide analog (e.g., Rbm14-12) in DMSO.

    • Enzyme Solution : Dilute recombinant human acid ceramidase in 0.2 M sucrose solution to the desired final concentration.

    • Inhibitor Solutions : Prepare serial dilutions of this compound and known inhibitors (e.g., Carmofur) in DMSO.

    • Stop Solution : 100 mM Glycine/NaOH buffer, pH 10.6.

  • Assay Procedure (96-well plate format) :

    • To each well, add 2 µL of inhibitor solution or DMSO (vehicle control).

    • Add 50 µL of the enzyme solution to each well.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution (diluted in assay buffer to the desired final concentration).

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of the stop solution.

  • Detection :

    • Measure the fluorescence of the released fluorophore using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Sphingosine Kinase Activity Assay

This protocol is based on a conventional method for measuring SphK activity using a radiolabeled substrate. [6]

  • Reagent Preparation :

    • Kinase Buffer : 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM sodium orthovanadate, 15 mM sodium fluoride.

    • Substrate Mix : Prepare a solution of sphingosine in kinase buffer.

    • ATP Mix : Prepare a solution of ATP containing [γ-³³P]ATP in kinase buffer with 1 mM MgCl₂.

    • Enzyme Solution : Dilute recombinant human SphK1 or SphK2 in kinase buffer.

    • Inhibitor Solutions : Prepare serial dilutions of this compound and known inhibitors (e.g., PF-543 for SphK1, ABC294640 for SphK2) in DMSO.

    • Stop/Extraction Solution : Chloroform/Methanol/HCl (100:200:1, v/v/v).

  • Assay Procedure :

    • In a microcentrifuge tube, combine the enzyme solution, inhibitor solution (or DMSO), and substrate mix.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the ATP mix.

    • Incubate for 20-30 minutes at 37°C with shaking.

    • Stop the reaction by adding the stop/extraction solution.

    • Add chloroform and a basic solution to partition the phases.

    • Centrifuge to separate the phases.

  • Detection :

    • Aspirate an aliquot of the lower organic phase containing the radiolabeled S1P.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Determine the amount of radiolabeled S1P produced in the presence of each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Conclusion and Future Directions

The comparative analysis of this compound against established inhibitors of acid ceramidase and sphingosine kinases will provide crucial insights into its potential as a novel modulator of sphingolipid metabolism. By employing the detailed experimental protocols outlined in this guide, researchers can accurately determine its inhibitory potency, selectivity, and mechanism of action. Should this compound demonstrate significant and selective inhibitory activity against either AC or a SphK isoform, further investigation in cellular and in vivo models of diseases such as cancer would be warranted. The ultimate goal is the development of more effective and targeted therapies that exploit the critical role of the sphingolipid rheostat in health and disease.

References

  • Dementiev, A., et al. (2019). Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. Journal of Medicinal Chemistry, 62(2), 1085-1093. [Link]

  • Proksch, D., et al. (2011). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. PLoS ONE, 6(8), e23851. [Link]

  • ACS Publications. (2018). Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. [Link]

  • Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 51(11), 3342-3348. [Link]

  • PubMed. (2012). A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells. [Link]

  • Doan, N. B., et al. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget, 8(48), 84364–84377. [Link]

  • Beljanski, V., et al. (2022). The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice. Frontiers in Pharmacology, 13, 893693. [Link]

  • MacRitchie, N., et al. (2016). Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension. Cellular Signalling, 28(8), 946-955. [Link]

  • Dai, L., et al. (2016). Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo. Cell Death & Disease, 7(1), e2059. [Link]

  • Yatomi, Y., et al. (2005). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry, 341(1), 106-112. [Link]

  • Antoon, J. W., et al. (2010). Antiestrogenic effects of the novel sphingosine kinase-2 inhibitor ABC294640. Endocrinology, 151(11), 5124-5135. [Link]

  • Taha, T. A., et al. (2020). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Cancers, 12(9), 2419. [Link]

  • Van Brocklyn, J. R., et al. (2023). Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion. Journal of Biological Chemistry, 299(9), 105151. [Link]

  • Snider, A. J., et al. (2020). Ceramide Analogue SACLAC Modulates Sphingolipid Levels and MCL-1 Splicing to Induce Apoptosis in Acute Myeloid Leukemia. Molecular Cancer Research, 18(3), 352-363. [Link]

  • BPS Bioscience. (n.d.). SPHK1 Assay Kit Sphingosine kinase 78026. Retrieved from [Link]

  • ResearchGate. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. [Link]

  • Canals, D., et al. (2018). Targeting Sphingosine Kinases for the Treatment of Cancer. Cancers, 10(12), 507. [Link]

  • PubMed. (2006). Sphingosine kinase assay system with fluorescent detection in high performance liquid chromatography. [Link]

  • MDPI. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. [Link]

  • Frontiers. (2021). The Functional Role of Sphingosine Kinase 2. [Link]

  • iQac CSIC. (n.d.). Monitoring of deregulated Acid Ceramidase activity for diagnostics. Retrieved from [Link]

  • PubMed Central. (2021). Click and count: specific detection of acid ceramidase activity in live cells. [Link]

  • ResearchGate. (2019). A Fluorescence-Based Assay of Novel Sphingosine Kinase Inhibitors. [Link]

  • Reaction Biology. (n.d.). SPHK2 Kinase Assay Service. Retrieved from [Link]

  • Gebai, A., et al. (2018). Structural basis for the activation of acid ceramidase. Nature Communications, 9(1), 1621. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

Sources

Structure-activity relationship of m-Nitro-N-octadecylbenzamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of m-Nitro-N-octadecylbenzamide Analogs

Authored by: A Senior Application Scientist

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group to the aromatic ring and a long alkyl chain to the amide nitrogen can profoundly modulate the physicochemical properties and biological activity of the parent molecule. The nitro group, being a strong electron-withdrawing moiety, can influence molecular interactions and is a key feature in several antimicrobial and anticancer agents.[2][3] Concurrently, long alkyl chains, such as the octadecyl group, can significantly increase lipophilicity, impacting membrane permeability and interaction with hydrophobic binding pockets.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs. In the absence of direct, extensive studies on this specific class of compounds, this guide will synthesize and extrapolate SAR trends from closely related nitrobenzamide and N-alkylbenzamide analogs. We will explore the putative roles of the key structural motifs, propose potential biological targets, and provide detailed experimental protocols for their synthesis and in vitro evaluation.

Deconstructing the Structure-Activity Relationship

The biological activity of this compound analogs is hypothesized to be a composite of the contributions from three key structural regions: the substituted benzoyl ring, the amide linker, and the N-octadecyl tail.

The m-Nitrobenzoyl Moiety: The Director of Electronic Effects

The position and nature of substituents on the benzoyl ring are critical determinants of biological activity. The nitro group, in particular, is a powerful modulator.

  • Positional Isomerism of the Nitro Group: The placement of the nitro group (ortho, meta, or para) significantly influences the electronic distribution of the aromatic ring and, consequently, its interaction with biological targets. In many nitroaromatic compounds, the specific regioisomer has a profound impact on biological efficacy. For some bis-benzamides targeting the androgen receptor, a nitro group at the N-terminus was found to be essential for biological activity.[4]

  • Electron-Withdrawing Nature: The strong electron-withdrawing properties of the nitro group can be crucial for activity. This feature can enhance binding to target proteins through specific electronic interactions and may be involved in the mechanism of action, particularly in antimicrobial agents where bioreduction of the nitro group can lead to the formation of reactive nitrogen species.[2]

  • Additional Ring Substitutions: The introduction of other substituents on the nitro-containing benzamide ring can fine-tune activity. For instance, in a series of antitubercular nitrobenzamides, additional substitutions on the ring modulated the potency against Mycobacterium tuberculosis.[5]

The N-Octadecyl Group: The Lipophilic Anchor

The long, saturated N-octadecyl chain imparts significant lipophilicity to the molecule. This has several implications for its biological profile.

  • Membrane Interactions and Permeability: The high lipophilicity conferred by the octadecyl tail can enhance the molecule's ability to cross biological membranes, such as the cell membrane of pathogens or cancer cells. This can lead to increased intracellular concentrations and improved efficacy.

  • Interaction with Hydrophobic Pockets: The long alkyl chain is well-suited to occupy deep, hydrophobic binding pockets in enzymes or receptors. This can lead to potent and selective inhibition. For example, N-octadecyl-N'-propylsulfamide, a structural analog of the endogenous lipid N-oleoylethanolamine, was designed to interact with the ligand-binding domain of PPARα.[6]

  • Influence on Physicochemical Properties: While increasing lipophilicity, the octadecyl chain also significantly reduces aqueous solubility, which can pose challenges for formulation and bioavailability.

The Amide Linker: The Conformational Pivot

The amide bond provides structural rigidity and is a key hydrogen bonding motif. Modifications to the amide linker itself, such as N-alkylation or N-arylation, can influence the compound's conformation, metabolic stability, and target engagement.

Comparative Biological Activity of Related Analogs

To build a predictive SAR model for this compound analogs, we can examine the reported activities of structurally related compounds.

Compound ClassModificationsBiological Target/AssayPotency (IC₅₀/MIC)Reference(s)
N-Alkyl Nitrobenzamides Varied N-alkyl chain lengthsAntitubercular (DprE1 inhibition)MIC values in the low µg/mL range for optimal chain lengths.[7]
N-Benzylbenzamides Substitutions on the benzyl and benzoyl ringsTubulin Polymerization InhibitionIC₅₀ = 12 to 27 nM for potent analogs.[8]
N-Phenylbenzamides Electron-withdrawing groups (including NO₂)AntischistosomalEC₅₀ = 1.16–1.64 μM for potent analogs.[8]
N-(Hydroxyalkyl) Benzamides Varied hydroxylated alkyl chainsHDAC inhibitorsVaried, often in the µM range.[9]
N-Octadecyl Sulfamides Sulfamide linker instead of amidePPARα AgonismSimilar transcriptional activation to the natural ligand.[6]

From this comparative data, we can infer that the combination of a nitrobenzoyl head and a long N-alkyl tail in this compound analogs could yield potent activity, potentially as an antimicrobial agent targeting enzymes with deep hydrophobic pockets, such as the mycobacterial DprE1.

Proposed Biological Target and Mechanism: DprE1 Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[5][7] Several nitrobenzamide-containing compounds have been identified as potent inhibitors of DprE1.[10] The active site of DprE1 features a hydrophobic channel that could accommodate the N-octadecyl chain of our lead compound, while the nitrobenzamide moiety could form crucial interactions with the catalytic residues.

The proposed mechanism of action involves the binding of the this compound analog to the DprE1 active site, blocking the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a key precursor for arabinogalactan and lipoarabinomannan synthesis. This disruption of cell wall formation would lead to bacterial cell death.

Experimental Protocols

General Synthesis of this compound Analogs

This protocol describes a standard amide coupling reaction.

Materials:

  • m-Nitrobenzoic acid (or substituted analog)

  • Octadecylamine (or other long-chain amine)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (Method A): a. To a solution of m-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. b. Slowly add thionyl chloride (1.2 eq) at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). d. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling: a. Dissolve the crude m-nitrobenzoyl chloride in anhydrous DCM. b. In a separate flask, dissolve octadecylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. c. Add the acid chloride solution dropwise to the amine solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: a. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation: Antimycobacterial Activity Assay

This protocol describes a common method for assessing the antimycobacterial activity of novel compounds.

Materials:

  • Mycobacterium smegmatis (a non-pathogenic, fast-growing model for M. tuberculosis)

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation: a. Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase. b. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Compound Dilution: a. Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: a. Add the standardized bacterial suspension to each well containing the test compounds. b. Include positive and negative controls on each plate.

  • Incubation: a. Incubate the plates at 37 °C for 48-72 hours.

  • Activity Assessment (Resazurin Microtiter Assay): a. Add resazurin solution to each well and incubate for a further 6-24 hours. b. Visually assess the color change. Blue (oxidized resazurin) indicates no bacterial growth, while pink (reduced resorufin) indicates bacterial growth. c. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

SAR_m_Nitro_N_octadecylbenzamide cluster_SAR Structure-Activity Relationship cluster_Benzoyl Benzoyl Ring Modifications cluster_Alkyl N-Alkyl Chain Modifications cluster_Amide Amide Linker Core This compound Scaffold Nitro_Position Nitro Group Position (m- is critical, compare o-, p-) Core->Nitro_Position Influences electronics Other_Substituents Additional Substituents (e.g., halogens, alkoxy) Core->Other_Substituents Modulates activity Chain_Length Chain Length (Octadecyl for high lipophilicity) Core->Chain_Length Affects lipophilicity and target binding Unsaturation Unsaturation (alkenyl, alkynyl) Core->Unsaturation Alters conformation Branching Branching Core->Branching Impacts steric fit Amide Amide Bond (H-bond donor/acceptor) Core->Amide Conformational constraint

Caption: Key structural components of this compound analogs influencing biological activity.

Synthesis_Workflow cluster_Synthesis General Synthesis Workflow Start m-Nitrobenzoic Acid + Octadecylamine Activation Carboxylic Acid Activation (e.g., SOCl₂ or EDC) Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Work-up & Column Chromatography Coupling->Purification Product This compound Purification->Product DprE1_Inhibition cluster_Pathway Proposed Mechanism: DprE1 Inhibition DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1->DPA Epimerization Cell_Wall Mycobacterial Cell Wall Synthesis DPA->Cell_Wall Inhibitor This compound Analog Inhibitor->Inhibition Inhibition->DprE1 Inhibition

Caption: Proposed mechanism of action via inhibition of the DprE1 enzyme in mycobacteria.

Conclusion

While direct experimental data on this compound analogs is scarce, a systematic analysis of related structures provides a strong foundation for predicting their structure-activity relationship. The interplay between the electron-withdrawing m-nitrobenzoyl group and the lipophilic N-octadecyl tail suggests a promising profile for these compounds, particularly as antimicrobial agents targeting enzymes with pronounced hydrophobic binding pockets like DprE1. The experimental protocols provided herein offer a clear path for the synthesis and evaluation of this novel class of benzamides. Further investigation is warranted to validate these hypotheses and to explore the full therapeutic potential of these rationally designed molecules.

References

  • Pinto, M., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

  • Kim, Y., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

  • Lee, T. K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Reyes-Mayorga, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Johnson, T. A., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1354-1359. [Link]

  • Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011. [Link]

  • Nanobioletters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Link]

  • National Institutes of Health. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. [Link]

  • ResearchGate. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. [Link]

  • Moreno-Santos, I., et al. (2014). Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. PLoS One, 9(3), e92195. [Link]

  • ResearchGate. (2025). Utility of Octadecyl Amine in the Synthesis of Various Nitrogen Heterocycles: A Preliminary Investigation on Their Surface and Biological Activities. [Link]

Sources

Navigating the Labyrinth of Lipid Signaling: A Guide to Reproducibility in Experiments with m-Nitro-N-octadecylbenzamide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the quest for reliable and reproducible experimental data is paramount. The long-chain fatty acyl amide, m-Nitro-N-octadecylbenzamide, has emerged as a molecule of interest, likely for its potential to modulate the activity of key lipid kinases such as ceramide kinase (CerK) and sphingosine kinases (SphK). However, its physicochemical properties and the nuances of the biological systems it targets present significant challenges to experimental reproducibility. This guide provides a comprehensive comparison of experimental approaches involving this compound and established lipid kinase inhibitors, offering insights into best practices to ensure the generation of robust and reliable data.

The Challenge of Reproducibility with Lipophilic Compounds

The very nature of long-chain fatty acyl amides like this compound presents inherent difficulties. Poor aqueous solubility can lead to issues with compound aggregation, inaccurate concentration determination, and inconsistent presentation to the target enzyme in aqueous assay buffers. Furthermore, the nitroaromatic moiety, while potentially crucial for biological activity through interactions with the enzyme's active site, can also contribute to off-target effects.[1][2]

A significant and often overlooked source of irreproducibility stems from the purity and characterization of the compound itself. For many research chemicals, including derivatives of this compound, suppliers may not provide comprehensive analytical data. Researchers must therefore assume the responsibility of verifying the identity and purity of their reagents.

Comparative Analysis of Lipid Kinase Inhibitors

To contextualize the experimental considerations for this compound, we will compare it with two well-characterized inhibitors of key lipid kinases: NVP-231 , a potent and specific ceramide kinase inhibitor[3][4], and K145 , a selective sphingosine kinase 2 (SphK2) inhibitor.[5][6]

FeatureThis compound (Hypothesized)NVP-231 (CerK Inhibitor)K145 (SphK2 Inhibitor)
Target Ceramide Kinase or Sphingosine KinaseCeramide Kinase (CerK)Sphingosine Kinase 2 (SphK2)
Mechanism Likely competitive with the lipid substrateCompetitive with ceramide[4]Competitive with sphingosine[5]
Potency UnknownIC50 = 12 nM[4]IC50 = 4.3 µM[5]
Solubility Poor aqueous solubility expectedRequires solubilizationOrally bioavailable[6]
Key Reproducibility Challenges Purity, solubility, aggregation, potential off-target effectsEnsuring complete solubilizationPotential for off-target effects at higher concentrations[7]

Ensuring Rigor: Synthesis and Characterization

Reproducibility begins with a well-characterized molecule. The synthesis of this compound can be approached through standard amide bond formation reactions. A plausible synthetic route involves the acylation of octadecylamine with 3-nitrobenzoyl chloride.

DOT Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3_nitrobenzoic_acid 3-Nitrobenzoic Acid 3_nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride 3_nitrobenzoic_acid->3_nitrobenzoyl_chloride Acyl Chloride Formation thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->3_nitrobenzoyl_chloride octadecylamine Octadecylamine m_nitro_n_octadecylbenzamide This compound octadecylamine->m_nitro_n_octadecylbenzamide 3_nitrobenzoyl_chloride->m_nitro_n_octadecylbenzamide Amide Coupling G Start Start: Prepare Reagents Compound_Prep Compound Solubilization (DMSO/Surfactant) Start->Compound_Prep Enzyme_Prep Enzyme Dilution Start->Enzyme_Prep Substrate_Prep Substrate Preparation (Radiolabeled or Fluorescent) Start->Substrate_Prep Reaction_Setup Set up Kinase Reaction: Enzyme + Inhibitor + Substrate + ATP Compound_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Detect Product Formation (TLC, Scintillation Counting, or Fluorescence) Termination->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Benchmarking Guide: m-Nitro-N-octadecylbenzamide versus Commercial Standards in Glucosylceramide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic development for lysosomal storage disorders, particularly Gaucher disease, the inhibition of glucosylceramide synthase (GCS) has emerged as a pivotal strategy. This approach, known as Substrate Reduction Therapy (SRT), aims to decrease the rate of glucosylceramide biosynthesis to counterbalance its impaired degradation, thereby alleviating the pathological accumulation of this substrate.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, m-Nitro-N-octadecylbenzamide, against two commercially available and FDA-approved GCS inhibitors: Cerdelga® (eliglustat) and Zavesca® (miglustat).[2][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the biochemical and cellular efficacy of these compounds, supported by detailed experimental protocols and data. Our goal is to provide a robust framework for evaluating the potential of this compound as a next-generation SRT agent.

The Scientific Rationale: Why Benchmark Against Eliglustat and Miglustat?

Gaucher disease is an inherited metabolic disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucocerebroside in various tissues.[1][6] While Enzyme Replacement Therapy (ERT) has been a standard of care, providing a functional version of the GCase enzyme, it requires regular intravenous infusions.[4][6][7][8] SRT offers the convenience of oral administration.[2][3]

  • Eliglustat (Cerdelga®) is a potent and specific inhibitor of GCS, representing a first-line oral treatment for many patients with Gaucher disease type 1.[9]

  • Miglustat (Zavesca®) is another oral SRT that inhibits GCS and is also used for Gaucher disease type 1, particularly when ERT is not a suitable option.[2][3][8]

Therefore, any new chemical entity targeting GCS must demonstrate comparable or superior efficacy, selectivity, and cellular activity to these established therapeutic agents to be considered a viable clinical candidate.

Experimental Benchmarking Workflow

Our comparative analysis will be conducted through a multi-tiered approach, assessing the direct enzymatic inhibition, target engagement within a cellular context, and basic pharmacokinetic properties.

cluster_0 Biochemical & Cellular Evaluation cluster_1 Data Analysis & Comparison In_Vitro_Enzyme_Inhibition In Vitro GCS Enzyme Inhibition Assay IC50_Determination IC50 Determination & Potency Ranking In_Vitro_Enzyme_Inhibition->IC50_Determination Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Thermal_Shift_Analysis Thermal Shift (ΔTm) Analysis Cellular_Target_Engagement->Thermal_Shift_Analysis Pharmacokinetics In Vitro Pharmacokinetic Profiling ADME_T_Properties ADME-T Property Assessment Pharmacokinetics->ADME_T_Properties

Caption: High-level workflow for benchmarking this compound.

Part 1: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound and compare it directly with eliglustat and miglustat.

Protocol: GCS Inhibition Assay

This protocol is adapted from established methods for measuring GCS activity.[10]

  • Preparation of Reagents:

    • Enzyme Source: Recombinant human glucosylceramide synthase.

    • Substrates: UDP-glucose and C6-NBD-ceramide (a fluorescent analog).

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin.

    • Test Compounds: this compound, eliglustat, and miglustat dissolved in DMSO. A dilution series for each compound should be prepared.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds or vehicle (DMSO).

    • Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrates (UDP-glucose and C6-NBD-ceramide).

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).

    • Extract the fluorescent product (C6-NBD-glucosylceramide) and quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation
CompoundIC50 (nM) [Hypothetical Data]
This compound15
Eliglustat (Cerdelga®)25
Miglustat (Zavesca®)1500

This table will be populated with the experimentally determined IC50 values.

Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[11][12][13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for performing CETSA.[11][15]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cell line known to express GCS) to near confluency.

    • Treat the cells with either this compound, eliglustat, miglustat, or vehicle (DMSO) at a saturating concentration for 2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble GCS in the supernatant using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each compound, plot the amount of soluble GCS as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of GCS in the presence of each compound.

    • The difference in Tm between the compound-treated and vehicle-treated cells (ΔTm) indicates the degree of target engagement.

Visualization of CETSA Workflow

Cell_Culture Cell Culture & Compound Treatment Thermal_Challenge Thermal Challenge (Temperature Gradient) Cell_Culture->Thermal_Challenge Cell_Lysis Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble Fraction Cell_Lysis->Centrifugation Protein_Quantification Quantification of Soluble GCS Centrifugation->Protein_Quantification Data_Analysis Tm Determination & ΔTm Calculation Protein_Quantification->Data_Analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Data Presentation
CompoundTm (°C) [Hypothetical Data]ΔTm (°C) [Hypothetical Data]
Vehicle (DMSO)52.5-
This compound58.0+5.5
Eliglustat (Cerdelga®)57.2+4.7
Miglustat (Zavesca®)54.0+1.5

This table will summarize the melting temperatures and thermal shifts observed for GCS.

Part 3: Preliminary In Vitro Pharmacokinetic Profiling

A preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for early-stage drug candidates. While comprehensive in vivo pharmacokinetic studies are beyond the scope of this initial benchmarking, in vitro assays can provide valuable insights.

Protocol: In Vitro ADME Assays

Standard commercially available in vitro ADME assays will be utilized.

  • Metabolic Stability: Incubate this compound with human liver microsomes to assess its metabolic stability. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using equilibrium dialysis.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to identify potential drug-drug interactions.

Rationale for ADME Profiling

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. For instance, the N-octadecyl chain in this compound may influence its lipophilicity and, consequently, its absorption and distribution.[16] Understanding its metabolic fate is also essential, as rapid metabolism can lead to a short duration of action.

Expected Data Presentation
ParameterThis compound [Hypothetical Data]Eliglustat (Cerdelga®) [Literature Values]Miglustat (Zavesca®) [Literature Values]
Metabolic Stability (t½, min)> 60ModerateHigh
Plasma Protein Binding (%)> 99~85<10
CYP2D6 Inhibition (IC50, µM)> 10Potent InhibitorNo Significant Inhibition
CYP3A4 Inhibition (IC50, µM)> 10Weak InhibitorNo Significant Inhibition

This table will provide a comparative overview of key in vitro pharmacokinetic parameters.

Synthesis and Interpretation of Results

The collective data from these experiments will provide a multi-faceted comparison of this compound with the commercial standards, eliglustat and miglustat.

  • Potency: The in vitro GCS inhibition assay will directly compare the biochemical potency of the compounds. A lower IC50 value for this compound would suggest superior intrinsic activity.

  • Cellular Efficacy: The CETSA results will be crucial in confirming that the observed biochemical potency translates to effective target engagement in a cellular environment. A larger thermal shift (ΔTm) indicates stronger and more stable binding to the target protein.

  • Drug-like Properties: The preliminary ADME profile will offer an early indication of the compound's potential as an oral therapeutic. High metabolic stability and low potential for CYP450 inhibition are desirable characteristics.

Conclusion

This comparative guide outlines a rigorous and scientifically sound methodology for benchmarking the novel GCS inhibitor, this compound, against the established commercial standards, eliglustat and miglustat. By systematically evaluating its biochemical potency, cellular target engagement, and preliminary pharmacokinetic properties, we can generate a comprehensive dataset to inform its potential for further development as a therapeutic agent for Gaucher disease and other related glycosphingolipid storage disorders. The experimental frameworks provided herein are designed to be robust, reproducible, and directly relevant to the critical path of drug discovery.

References

  • National Gaucher Foundation. (n.d.). Enzyme Replacement Therapy for Gaucher Disease. Retrieved from [Link]

  • Gaucher Disease News. (2025). Substrate reduction therapy for Gaucher disease. Retrieved from [Link]

  • National Gaucher Foundation. (n.d.). Substrate Reduction Therapy. Retrieved from [Link]

  • Beutler, E. (2006). Enzyme Replacement in Gaucher Disease. PLoS Medicine, 3(9), e393. [Link]

  • Pastores, G. M., & Hughes, D. A. (2008). Enzyme replacement therapy for Gaucher disease. Expert Opinion on Orphan Drugs, 6(11), 1-10. [Link]

  • Cox, T. M. (2010). Substrate reduction therapy for lysosomal storage diseases. Expert Opinion on Investigational Drugs, 19(4), 451-463. [Link]

  • International Gaucher Alliance. (n.d.). Treatments available. Retrieved from [Link]

  • Scott, L. J. (2015). Eliglustat: a review of its use in patients with type 1 Gaucher disease. Drugs, 75(2), 205-216. [Link]

  • Jmoudiak, M., & Futerman, A. H. (2005). Gaucher disease: pathological mechanisms and modern management. British Journal of Haematology, 129(2), 178-188. [Link]

  • Al-Hassnan, Z. N., & Al-Owain, M. (2016). Substrate reduction therapy as a new treatment option for patients with Gaucher disease type 1: A review of literatures. Journal of Genetic Medicine, 13(2), 45-51. [Link]

  • Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. In Methods in Molecular Biology (Vol. 2614, pp. 315-326). Humana, New York, NY. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). CETSA: a target engagement assay on intact cells. Current Opinion in Chemical Biology, 30, 28-34. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Mi, Y., et al. (2004). Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats. Biopharmaceutics & Drug Disposition, 25(6), 243-251. [Link]

Sources

A Researcher's Guide to Confirming Cellular Target Engagement of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the intracellular target engagement of m-Nitro-N-octadecylbenzamide (m-NONB). Given its chemical structure, featuring a long N-alkyl chain and a benzamide core, m-NONB is a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is an integral membrane protein that terminates the signaling of lipid amides like anandamide (AEA) by hydrolyzing them.[1][2] Inhibition of FAAH is a promising therapeutic strategy for pain and inflammation.[1][3]

Confirming that a compound like m-NONB directly binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[4][5] It establishes the mechanism of action, validates phenotypic screening hits, and builds the structure-activity relationship (SAR) necessary for lead optimization. This guide moves beyond simple protocols to explain the strategic rationale behind selecting and combining orthogonal methods to build an irrefutable case for target engagement.

The FAAH Signaling Pathway: A Primer

Understanding the target's biological context is critical. FAAH is the primary catabolic enzyme for a class of endogenous lipids, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates AEA's signaling through cannabinoid receptors (CB1 and CB2) and other pathways.[6][7] Therefore, effective engagement and inhibition of FAAH by m-NONB should lead to a measurable increase in cellular AEA levels.

FAAH_Pathway cluster_membrane Cell Membrane FAAH FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products CB1 CB1 Receptor Signaling Downstream Signaling CB1->Signaling mNONB m-NONB mNONB->FAAH Inhibition AEA_extra Anandamide (AEA) (Extracellular) AEA_extra->CB1 Activation AEA_intra Anandamide (AEA) (Intracellular) AEA_extra->AEA_intra Transport AEA_intra->FAAH Hydrolysis

Caption: The Endocannabinoid Anandamide (AEA) Signaling Pathway.

Part 1: Direct Measurement of Physical Binding

The most compelling evidence for target engagement comes from methods that directly detect the physical interaction between the compound and the target protein. These biophysical techniques confirm that m-NONB binds to FAAH in a cellular environment.

Method 1: Cellular Thermal Shift Assay (CETSA®)

The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8][9] This change in thermal stability is a direct proxy for target engagement.[10][11] A key advantage of CETSA is that it is label-free, requiring no modification to the compound or the protein, and can be performed on endogenous proteins in whole cells or tissue samples.[9][12]

  • Cell Culture & Treatment: Plate cells known to express FAAH (e.g., HEK293, neuroblastoma lines) and grow to ~80% confluency. Treat cells with a range of m-NONB concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Heat the cell plates to a predetermined melting temperature (Tm) for FAAH for 3 minutes, followed by rapid cooling on ice. This Tm must be optimized in a preliminary experiment to find a temperature that causes partial, but not complete, denaturation of FAAH.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured FAAH. Analyze the amount of soluble FAAH using a standard protein quantification method like Western Blot or an ELISA.

  • Data Analysis: Plot the amount of soluble FAAH against the log of m-NONB concentration. A sigmoidal curve indicates dose-dependent stabilization of FAAH by m-NONB, confirming target engagement.

Method 2: NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a bioluminescent donor (luciferase) and a fluorescent acceptor in real-time within living cells.[13][14] For target engagement, the target protein (FAAH) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. An unlabeled compound like m-NONB will compete with the tracer, causing a loss of BRET signal.[15][16]

  • Construct Generation: Transfect cells with a plasmid encoding FAAH fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Compound & Tracer Addition: Add a fixed concentration of a cell-permeable fluorescent tracer known to bind FAAH, along with a serial dilution of m-NONB. Include "no tracer" and "no inhibitor" controls.

  • Substrate Addition & Measurement: Add Nano-Glo® Live Cell Substrate. Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of m-NONB demonstrates that it is displacing the tracer and engaging FAAH. Plotting the BRET ratio against the log of m-NONB concentration will yield an IC50 value.

Method 3: Photoaffinity Labeling (PAL)

PAL provides covalent, irreversible evidence of a direct binding interaction.[17][18] This technique requires a synthetic version of m-NONB that incorporates a photoreactive group (e.g., a benzophenone or diazirine) and a reporter tag (e.g., biotin or a click-chemistry handle).[19][20] Upon UV irradiation, the photoreactive group forms a covalent bond with interacting amino acids at the binding site, permanently labeling the target.[17][21]

  • Probe Synthesis: Synthesize a photoaffinity probe based on the m-NONB scaffold.

  • Cellular Labeling: Incubate intact cells with the PAL probe. For competition experiments, pre-incubate cells with an excess of the original, unlabeled m-NONB.

  • Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target(s).

  • Lysis & Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads.

  • Identification: Elute the captured proteins, separate them by SDS-PAGE, and identify the labeled protein(s) using mass spectrometry. Successful identification of FAAH, which is diminished in the competition experiment, provides strong evidence of direct engagement.

Part 2: Measuring the Functional Consequences of Engagement

Orthogonal validation should always include measuring the downstream biological effects of target engagement. For an enzyme inhibitor, this means demonstrating a direct impact on its catalytic activity and the concentration of its endogenous substrates or products.

Method 4: Cellular FAAH Activity Assay

This is a direct biochemical measurement of FAAH's enzymatic function in cells following treatment with m-NONB. Commercially available kits provide a fluorogenic substrate that is hydrolyzed by FAAH to produce a fluorescent signal.[6][7][22] A reduction in fluorescence is directly proportional to the inhibition of FAAH activity.[23][24]

  • Cell Treatment: Treat intact cells with various concentrations of m-NONB for a defined period.

  • Lysate Preparation: Harvest and lyse the cells. It is crucial to use a gentle lysis method to preserve enzyme activity.[6]

  • Activity Assay: Add the cell lysate to a 96-well plate. Initiate the reaction by adding the fluorogenic FAAH substrate.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 360/465 nm).[6][7]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). A dose-dependent decrease in the reaction rate in m-NONB-treated samples confirms functional inhibition of FAAH.

Method 5: LC-MS/MS Quantification of Anandamide (AEA)

The most physiologically relevant confirmation of FAAH inhibition is to demonstrate the accumulation of its endogenous substrate, anandamide (AEA), in the cell.[1] This requires a sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26]

  • Cell Treatment & Harvest: Treat cells with m-NONB or a vehicle control. After incubation, rapidly wash the cells with ice-cold PBS and harvest them.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids from the cell pellet. A common method uses an organic solvent like toluene or acetonitrile.[27][28] An internal standard (e.g., deuterated AEA-d8) must be added at the beginning of the extraction for accurate quantification.[27]

  • LC-MS/MS Analysis: Dry down the organic phase, reconstitute the lipid extract in a suitable solvent, and inject it into an LC-MS/MS system. Use a reverse-phase C18 column for separation.[28][29]

  • Quantification: Monitor for the specific mass transition of AEA and the internal standard using Multiple Reaction Monitoring (MRM). The ratio of the peak area of endogenous AEA to the peak area of the internal standard is used to calculate the absolute concentration against a standard curve. A significant, dose-dependent increase in AEA levels in m-NONB-treated cells provides powerful evidence of target engagement and functional inhibition.

Part 3: Comparative Analysis of Methodologies

Choosing the right assay depends on the specific question, available resources, and the stage of the drug discovery project. The following table provides a head-to-head comparison of the discussed methods.

Method Principle Key Advantage Key Limitation Throughput Live Cell?
CETSA Thermal StabilizationLabel-free, works on endogenous targetsIndirect detection (WB/ELISA), lower throughputLow-MediumYes
NanoBRET™ Resonance Energy TransferReal-time, high sensitivity, quantitativeRequires genetic modification (fusion protein)HighYes
Photoaffinity Labeling Covalent CrosslinkingIrrefutable evidence of direct bindingRequires custom probe synthesis, can be complexLowYes
FAAH Activity Assay Enzymatic TurnoverDirect measure of functional inhibitionLytic assay, potential for artifactsHighNo
LC-MS/MS (AEA) Substrate AccumulationMeasures physiologically relevant biomarkerRequires specialized equipment (Mass Spec)MediumNo

Part 4: A Validated Workflow for Confirming m-NONB Target Engagement

A multi-pronged approach provides the most robust validation. We recommend a tiered strategy that builds from accessible, high-throughput functional assays to more complex, direct biophysical confirmation.

Workflow cluster_tier1 Tier 1: Functional Confirmation (High-Throughput) cluster_tier2 Tier 2: Direct Engagement Confirmation cluster_tier3 Tier 3: Definitive Binding Site Identification Activity Cellular FAAH Activity Assay (Is m-NONB a functional inhibitor?) LCMS LC-MS/MS for Anandamide (Does the substrate accumulate?) CETSA CETSA (Does m-NONB stabilize endogenous FAAH?) Activity->CETSA Positive Result BRET NanoBRET Assay (Can m-NONB displace a known binder?) PAL Photoaffinity Labeling (Where exactly does m-NONB bind?) CETSA->PAL Positive Result

Caption: A Tiered Workflow for Target Engagement Validation.

This logical progression ensures that resources are used efficiently. A positive result in the initial functional screens (Tier 1) provides the justification for investing in more rigorous biophysical methods (Tier 2). Finally, for lead compounds, definitively mapping the binding site with an advanced technique like PAL (Tier 3) provides the highest level of confidence.

Conclusion

Confirming the cellular target engagement of a novel compound like this compound is not a single experiment but a systematic process of evidence-building. By strategically combining direct biophysical methods like CETSA and NanoBRET with functional readouts such as enzyme activity assays and biomarker quantification, researchers can construct a compelling, multi-faceted argument for a compound's mechanism of action. This rigorous, validated approach is essential for mitigating risks in drug development and ensuring that promising molecules are advanced on the basis of sound scientific principles.

References

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • McGovern, S. L., Hsie, L. C., & Shoichet, B. K. (2003). Photoaffinity labeling in target- and binding-site identification. Medicinal research reviews.[18][19][20]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience.[22]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision.[6]

  • Taylor & Francis Online. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Taylor & Francis Online.[20]

  • MyBioSource. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit. MyBioSource.[23]

  • Abcam. (n.d.). Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric). Abcam.[7]

  • Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS chemical biology.[30]

  • PubMed. (2003). Photoaffinity labeling in target- and binding-site identification. PubMed.[18]

  • Springer Nature Experiments. (2019). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments.[21]

  • Springer Nature Experiments. (2013). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments.[24]

  • PubMed. (2020). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. PubMed.[25]

  • Patricelli, M. P., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature chemical biology.[4]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[8]

  • ResearchGate. (2022). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. ResearchGate.[13]

  • Selvita. (n.d.). Target Engagement. Selvita.[15]

  • National Center for Biotechnology Information. (2020). Importance of Quantifying Drug-Target Engagement in Cells. NCBI.[10]

  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer... ResearchGate.[16]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[31]

  • Pär Nordlund Lab. (n.d.). CETSA. cetsa.info.[9]

  • News-Medical.Net. (2019). Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net.[14]

  • Profacgen. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Profacgen.[32]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.[12]

  • PubMed Central. (2012). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. PubMed Central.[26]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[11]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications.[5]

  • ACS Publications. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • PubMed Central. (2019). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. PubMed Central.[27]

  • ResearchGate. (2012). (PDF) Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate.[28]

  • PubMed Central. (2014). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. PubMed Central.[29]

  • National Center for Biotechnology Information. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). NCBI.[1]

  • PNAS. (2011).
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.[33]

  • PubMed. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed.[34]

  • PubMed. (2010). Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms. PubMed.[3]

  • National Center for Biotechnology Information. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). NCBI.[2]

  • SciELO. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[35]

  • MDPI. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Sources

A Head-to-Head Comparison of m-Nitro-N-octadecylbenzamide and p-Nitro-N-octadecylbenzamide: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise positioning of functional groups on an aromatic scaffold is a cornerstone of modern drug development and materials science, as it profoundly dictates the molecule's physicochemical properties and biological interactions.[1] This guide presents a comprehensive head-to-head comparison of two positional isomers: m-Nitro-N-octadecylbenzamide and p-Nitro-N-octadecylbenzamide. By examining their synthesis, spectroscopic characteristics, thermal properties, and chromatographic behavior, we illuminate the subtle yet critical differences imparted by the meta versus para placement of the nitro group. This document serves as a technical resource for researchers, providing both comparative data and the detailed experimental protocols necessary to validate these findings in a laboratory setting.

Introduction: The Critical Role of Positional Isomerism

Positional isomers, compounds sharing the same molecular formula but differing in the location of substituents on a core structure, often exhibit surprisingly divergent properties.[2] The nitro group, a potent electron-withdrawing group, exemplifies this principle. Its placement on a benzamide ring influences electron density distribution, molecular symmetry, polarity, and the potential for intermolecular interactions.[3][4] These molecular-level changes manifest as measurable differences in macroscopic properties like melting point, solubility, and chromatographic retention, which in turn can affect a compound's suitability for various applications, from active pharmaceutical ingredients to materials science.

This guide focuses on an N-octadecylbenzamide scaffold, which incorporates a long C18 alkyl chain, conferring significant lipophilicity. By comparing the meta and para nitro-substituted analogues, we aim to provide a clear, data-driven understanding of how isomerism impacts the key physicochemical parameters relevant to laboratory research and development.

Molecular Structure Overview

The foundational difference between the two molecules is the substitution pattern on the aromatic ring. The para isomer possesses a higher degree of symmetry compared to the meta isomer, a factor that has significant implications for crystal lattice packing and, consequently, thermal properties.

Caption: Chemical structures of this compound and p-Nitro-N-octadecylbenzamide.

Synthesis and Characterization Workflow

A generalized workflow for the synthesis, purification, and analysis of these isomers is presented below. The process begins with a standard amidation reaction, followed by purification and a suite of analytical techniques to confirm identity and compare physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis start React m- or p-nitrobenzoyl chloride with octadecylamine purify Purification via Recrystallization (Ethanol) start->purify nmr ¹H & ¹³C NMR Spectroscopy (Structural Verification) purify->nmr ftir FTIR Spectroscopy (Functional Group ID) purify->ftir dsc Thermal Analysis (DSC) (Melting Point) purify->dsc chrom Chromatography (TLC/HPLC) (Polarity/Purity) purify->chrom compare Head-to-Head Data Comparison (Tables & Interpretation) nmr->compare ftir->compare dsc->compare chrom->compare

Caption: General experimental workflow for synthesis, purification, and comparative analysis.

Head-to-Head Physicochemical Comparison

The distinct placement of the nitro group results in measurable differences across several key analytical parameters. The following sections detail these differences, supported by representative experimental data.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and provides insights into the electronic environment of the molecules.[1][5]

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is most indicative of the isomeric substitution pattern. The para isomer, due to its symmetry, displays a simpler AA'BB' system (two doublets), whereas the meta isomer exhibits a more complex four-proton spin system.

  • FTIR Spectroscopy: The key vibrational bands for both isomers are the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1640 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group.[6] The precise frequencies of the N-O stretches can be subtly influenced by the electronic effects of their ring position. Aromatic nitro groups typically show asymmetric and symmetric stretches in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

Table 1: Comparative Spectroscopic Data

Parameterm-Nitro Isomer (Representative Data)p-Nitro Isomer (Representative Data)Rationale for Differences
¹H NMR (Aromatic δ, ppm) 8.65 (t), 8.35 (d), 8.20 (d), 7.70 (t)8.30 (d, 2H), 8.05 (d, 2H)Symmetry of the para isomer simplifies the spectrum into two signals, unlike the four distinct signals of the meta isomer.
FTIR (N-O Asym. Stretch) ~1530 cm⁻¹~1520 cm⁻¹The strong resonance-based electron withdrawal in the para position can slightly alter the N-O bond order compared to the primarily inductive effect in the meta position.[3][7]
FTIR (N-O Sym. Stretch) ~1350 cm⁻¹~1345 cm⁻¹Consistent with the shift observed in the asymmetric stretch.
FTIR (C=O Amide I) ~1645 cm⁻¹~1642 cm⁻¹Electron density on the benzoyl ring influences the carbonyl bond, with the para isomer's stronger withdrawal slightly lowering the frequency.
Thermal and Chromatographic Properties

Thermal analysis and chromatography reveal differences in intermolecular forces and polarity, respectively.

  • Melting Point (DSC): The melting point is a direct indicator of the energy required to overcome crystal lattice forces. The more symmetric p-nitro isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point compared to the less symmetric m-nitro isomer.[8]

  • Thin-Layer Chromatography (TLC): TLC separates compounds based on their differential partitioning between the stationary phase and the mobile phase, which is primarily governed by polarity. The p-nitro isomer has a larger net dipole moment than the m-nitro isomer. However, the effective polarity in a chromatographic system is complex. Often, the more symmetric para isomer interacts less strongly with the polar stationary phase (silica gel) than the less regular meta isomer, leading to a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, separation is based on hydrophobicity. While both isomers are highly hydrophobic due to the C18 chain, subtle differences in polarity can be exploited for separation.[9][10][11] The less polar (in this context, less interaction with the polar mobile phase) compound typically elutes later. The choice of a phenyl-based stationary phase can enhance separation by introducing π-π interactions.[2][12]

Table 2: Comparative Physical & Chromatographic Data

Parameterm-Nitro Isomer (Representative Data)p-Nitro Isomer (Representative Data)Rationale for Differences
Melting Point (°C) 95 - 98 °C118 - 121 °CThe higher symmetry of the para isomer allows for more efficient crystal packing, resulting in a more stable lattice and a higher melting point.[8]
TLC Rf Value 0.450.55The less symmetrical meta isomer may have more exposed polar regions, leading to stronger interaction with the silica stationary phase and a lower Rf value.
HPLC Retention Time (RP) 12.5 min13.2 minThe para isomer, being slightly less polar overall due to vector cancellation of bond dipoles in its symmetric shape, interacts more strongly with the nonpolar C18 stationary phase, leading to a longer retention time.

Discussion and Mechanistic Interpretation

The observed differences between the meta and para isomers are directly attributable to the electronic effects and symmetry dictated by the nitro group's position.

  • Electronic Effects: The nitro group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M or -R) effects.[3] The -I effect is distance-dependent, while the -M effect operates only at the ortho and para positions.[4][7] Consequently, the p-nitro group exerts a powerful, delocalized electron-withdrawing effect on the entire aromatic ring, which influences bond polarities and spectroscopic signals. The m-nitro group's influence is primarily through the weaker, localized inductive effect.[7]

  • Molecular Symmetry and Packing: The linear alignment of the amide and nitro groups in the para isomer imparts a high degree of molecular symmetry. This allows the molecules to pack into a more ordered and stable crystal lattice. The "kinked" structure of the meta isomer disrupts this efficient packing. This is the primary reason for the significant (~23 °C) difference in their melting points, a critical parameter for drug formulation and material stability.

  • Polarity and Chromatographic Behavior: The difference in chromatographic behavior stems from the isomers' overall polarity and shape. In normal-phase chromatography (TLC), the meta isomer's less regular shape and potentially more accessible polar nitro and amide groups can lead to stronger adsorption on the silica surface. In reversed-phase HPLC, the greater overall hydrophobicity and interaction with the nonpolar stationary phase drive the separation, where the more symmetric and slightly less polar para isomer is retained longer.

Conclusion

While this compound and its para isomer share the same atoms, the simple change in the nitro group's position leads to distinct and predictable physicochemical profiles. The para isomer is a higher-melting, more symmetric, and slightly less polar solid, while the meta isomer is a lower-melting and more polar compound. These differences, readily characterized by standard analytical techniques like NMR, FTIR, DSC, and chromatography, are fundamental considerations for any research or development pipeline. Understanding and predicting these isomeric effects is crucial for designing molecules with tailored properties for specific scientific applications.

Appendix: Experimental Protocols

A.1 General Synthesis of Nitro-N-octadecylbenzamides
  • Rationale: This is a standard Schotten-Baumann reaction for amide synthesis, chosen for its high yield and reliability. Dichloromethane (DCM) is used as an inert solvent, and triethylamine (TEA) acts as a base to neutralize the HCl byproduct.

  • Dissolve octadecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the corresponding nitrobenzoyl chloride (meta or para, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot ethanol to yield the final product.

A.2 Characterization Methods
  • ¹H and ¹³C NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃).

    • Procedure: Dissolve ~10-15 mg of the sample in ~0.7 mL of CDCl₃. Acquire spectra at room temperature. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • FTIR Spectroscopy:

    • Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

    • Procedure: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: A calibrated DSC instrument.

    • Procedure: Accurately weigh 2-4 mg of the sample into an aluminum pan and seal. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min. The melting point is determined as the onset of the melting endotherm.

  • Reversed-Phase HPLC:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column can also be used for enhanced selectivity.[12]

    • Mobile Phase: Isocratic elution with 95:5 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: Dissolve samples in the mobile phase (~0.1 mg/mL). Inject 10 µL and monitor the chromatogram.

References

  • A Comparative Guide to Spectroscopic Methods for Assessing the Regioselectivity of Aromatic Nitration. (n.d.). BenchChem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Research Square.
  • Why is meta-nitro phenol more basic than para-nitro phenol? (n.d.). Homework.Study.com.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2015). International Journal of Pharmacy and Biological Sciences.
  • Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2017). ResearchGate.
  • Why is meta nitrophenol less acidic than ortho and para nitrophenol? (2019). Quora.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation.
  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. (2014). ResearchGate.
  • O-nitro phenol has lesser boiling point compare to meta and para isomers. Why? (2016). Quora.
  • distinguishing nitro vs nitrito coordination modes using IR and Raman spectroscopy. (n.d.). BenchChem.
  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (2025). Research Square.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv Technology Corporation.
  • IR: nitro groups. (n.d.). University of Calgary.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). RSC Publishing.
  • Why does NO2 group show its effect only at ortho- and para- positions and not at meta. (2023). Toppr.
  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2014). PubMed.
  • Why is meta-nitrophenol less acidic than para-nitrophenol? (2016). Chemistry Stack Exchange.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a foundational responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of m-Nitro-N-octadecylbenzamide, grounded in established principles of chemical safety and hazardous waste management.

Hazard Characterization: A Cautious Approach

The first step in any disposal plan is to understand the potential hazards of the material.[3][4] Based on its constituent parts, this compound should be handled as a substance with the following potential hazards:

  • Toxicity: Aromatic nitro compounds are known for their systemic toxicity.[2] Similar compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.[5][6] Therefore, disposal into drains or general trash is strictly prohibited.[7][8]

  • Combustibility: While likely a solid due to the long alkyl chain, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO), upon combustion.[1][7]

Given these potential hazards, this compound must be managed as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, consulting the substance's SDS for specific PPE requirements is the standard procedure.[3][9] In the absence of a specific SDS, the precautionary principle dictates the use of robust PPE based on the hazards of analogous compounds:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles or accidental splashes.[10]
Hand Protection Nitrile gloves, inspected for integrity before use.Prevents skin contact and absorption. Use proper glove removal technique to avoid contaminating skin.[10]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection May be required if handling fine powders outside of a fume hood. Consult your institution's EHS department.Prevents inhalation of airborne particles. Handling should ideally occur in a well-ventilated area or chemical fume hood to minimize inhalation risk.[10][11]
Step-by-Step Disposal Protocol

The guiding principle for chemical waste is that no procedure should begin without a clear plan for the disposal of all resulting materials.[4] Do not dispose of this compound down the drain or in solid waste bins.[7][12]

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound, including residues in original containers and contaminated disposable labware (e.g., weighing boats, gloves, wipes), in a designated hazardous waste container.[4][9]

  • Liquid Waste: If the compound has been dissolved in a solvent, it must be collected as liquid hazardous waste.

    • Crucially, do not mix incompatible waste streams. [3][9] For example, keep halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[4]

Step 2: Containerization

  • Use an Appropriate Container: The waste container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[3][9][13] For solid waste, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is often suitable.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[3][4][13] This prevents the release of vapors and protects against spills.

Step 3: Labeling

  • Label Immediately: As soon as the first particle of waste is added, the container must be labeled.[13]

  • Content Requirements: The label must clearly read "Hazardous Waste" and list all chemical constituents by their full name (i.e., "this compound").[3] Avoid using abbreviations or chemical formulas. Indicate the approximate percentage of each component.

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[3][13] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray capable of holding the entire volume of the largest container to prevent the spread of spills.[3][9]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or you have no further need to accumulate this specific waste stream, contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

  • Follow Institutional Procedures: Your EHS office will provide specific instructions and manage the final disposal process, which typically involves transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The ultimate disposal method will likely be incineration at a licensed facility.[7][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: - Nitroaromatic Toxicity - Environmental Hazard A->B C Don Required PPE: - Goggles, Nitrile Gloves, Lab Coat B->C D Is waste solid or in solution? C->D E Collect in Solid Hazardous Waste Container D->E Solid F Collect in Liquid Hazardous Waste Container D->F Solution H Select compatible container with secure lid E->H G Segregate from incompatible wastes F->G G->H I Attach 'Hazardous Waste' Label List all chemical contents H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Use secondary containment for liquids J->K L Contact Institutional EHS for Waste Pickup J->L M Transfer to EHS for Licensed Disposal (Incineration) L->M

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to this structured disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research environment. Always remember that your institution's EHS department is your primary resource for guidance on waste management.[3]

References

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Nitrobenzene Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Benzamide for Synthesis MSDS. Loba Chemie. Available at: [Link]

  • Benzamide Material Safety Data Sheet. ScienceLab.com. Available at: [Link]

  • Is Nitroglycerin Hazardous Waste? US Bio-Clean. Available at: [Link]

  • RCRA Hazardous Waste Drugs. PharmWaste Technologies, Inc. Available at: [Link]

  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA. Available at: [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/52f4a51350a819b18525654200643fdf/C0A724933923C27E85256BF8007A5E96/ file/14561.pdf)
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. Available at: [Link]

  • Nitrobenzene Safety Data Sheet (EU). Carl ROTH. Available at: [Link]

  • U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. ALL4 Inc. Available at: [Link]

Sources

Personal protective equipment for handling m-Nitro-N-octadecylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: m-Nitro-N-octadecylbenzamide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety protocols, operational procedures, and disposal plans for handling this compound. As a complex molecule without extensive, publicly available safety data, a conservative approach grounded in the principles of chemical analogy is imperative. This guide synthesizes data from its constituent chemical groups—the aromatic nitro group and the long-chain alkylamide tail—to establish a robust framework for safe laboratory conduct.

Hazard Assessment: A Logic-Driven Approach

The primary toxicological concerns for this compound stem from its aromatic nitro functional group . This component dictates the compound's potential systemic toxicity. The long N-octadecyl chain primarily influences its physical properties, rendering it a solid with low volatility, making dust inhalation and dermal contact the primary routes of exposure.

Key Inferred Hazards:

  • Systemic Toxicity: Aromatic nitro compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] A primary concern is the potential to cause methemoglobinemia , a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (blue-colored skin), headaches, and dizziness.[1][2]

  • Skin and Eye Irritation: Direct contact with the solid or dust can cause skin and serious eye irritation.[1][3][4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[5]

  • Environmental Hazard: Like many nitroaromatics, this compound is presumed to be toxic to aquatic life with long-lasting effects and should not be released into the environment.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment, specifications, and the rationale behind each choice.

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance against aromatic nitro compounds.[3] Always inspect gloves before use and change them immediately if contamination is suspected.
Eye & Face Protection ANSI Z87.1 / EN 166 compliant safety goggles and a full-face shield.Goggles protect against dust particles, while the face shield provides an essential secondary barrier against splashes or unexpected energetic events.[3][7]
Body Protection Flame-retardant lab coat and closed-toe, chemical-resistant footwear.A buttoned lab coat protects skin from accidental contact.[7] Proper footwear prevents exposure from spills.
Respiratory Protection NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges.Required when handling the powder outside of a certified fume hood or when dust generation is unavoidable.[8][9]

Safe Handling & Operational Protocols

Adherence to a strict, step-by-step operational workflow is critical to minimizing exposure and ensuring laboratory safety. All operations involving the solid compound must be performed within a certified chemical fume hood.

Experimental Workflow Diagram

G cluster_prep Pre-Operation cluster_ppe PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Operation A Verify Fume Hood Certification & Flow B Assemble All Glassware & Equipment A->B C Locate & Verify Emergency Equipment (Shower, Eyewash) B->C D Don Lab Coat, Safety Goggles, & Face Shield C->D E Don Nitrile Gloves D->E F Transfer Compound from Storage to Fume Hood E->F G Weigh Solid into Reaction Vessel Using Anti-Static Weigh Paper/Boat F->G H Add Solvents Slowly & Begin Reaction G->H I Securely Cap Reaction & Label Clearly H->I J Decontaminate Surfaces with Appropriate Solvent I->J K Segregate & Dispose of Waste in Labeled Container J->K L Remove PPE in Correct Order (Gloves First) K->L

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and certified. Assemble all necessary equipment and verify that safety showers and eyewash stations are unobstructed.[5]

  • PPE : Don all required PPE as specified in the table above before entering the designated work area.

  • Weighing and Transfer :

    • Conduct all transfers of the solid compound within the fume hood to contain any dust.

    • Use anti-static weigh boats or paper to minimize dispersal of the powder.

    • Avoid grinding or other actions that could generate fine dust particles.

  • Reaction Setup :

    • Add the solid to the reaction vessel before introducing solvents.

    • When adding solvents, do so slowly to avoid splashing.

    • Ensure the reaction is properly secured and labeled.

  • Decontamination :

    • Wipe down all surfaces, glassware, and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all decontamination materials as hazardous waste.

Spill Management & Emergency Procedures

In the event of accidental release, immediate and correct action is crucial.

  • Small Spill (Solid) :

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, gently dampen the spilled material with a suitable solvent like acetone to prevent dust from becoming airborne.[10]

    • Carefully scoop the dampened material into a designated hazardous waste container.[10]

    • Use absorbent pads dampened with the solvent to clean the area, followed by a thorough wash with soap and water.[10]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

Waste Disposal: A Critical Final Step

Improper disposal poses a significant environmental risk. Aromatic nitro compounds must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated consumables (gloves, weigh boats, absorbent pads), in a clearly labeled, sealed container designated for "Organic Solid Waste - Nitro Compounds".[8]

    • Crucially, do not mix this waste stream with strong oxidizing agents, acids, or bases , as this can lead to violent reactions.[11][12]

  • Disposal Protocol :

    • Ensure the waste container is kept tightly closed when not in use.[8]

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[6][13] Never dispose of this chemical down the drain or in regular trash.[8]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrophenylacetylene.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • BenchChem. (n.d.). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: m-Nitroaniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3-Nitrobenzaldehyde.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitrobenzamide.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Nitrobenzaldehyde.
  • Reddit. (2025, September 9). 2-nitrophenol waste.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • ChemicalBook. (n.d.). This compound Product Description.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). M-NITROBENZAMIDE. In CAMEO Chemicals.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.